(2-Pyridyldithio)-PEG6 acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H33NO8S2 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H33NO8S2/c22-20(23)4-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30-31-19-3-1-2-5-21-19/h1-3,5H,4,6-18H2,(H,22,23) |
InChI Key |
JTOIKSHNFJXKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2-Pyridyldithio)-PEG6 Acid
For Researchers, Scientists, and Drug Development Professionals
(2-Pyridyldithio)-PEG6 acid is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation and drug delivery. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. It is designed to be a valuable resource for professionals in drug development and scientific research.
Core Concepts
This compound is a versatile molecule that features two distinct reactive groups at either end of a six-unit polyethylene (B3416737) glycol (PEG) spacer. The 2-pyridyldithio group exhibits high reactivity towards thiol (-SH) groups, forming a stable disulfide bond. The carboxylic acid (-COOH) group can be activated to react with primary amines (-NH2), forming a stable amide bond. The hydrophilic PEG linker enhances the solubility and bioavailability of the resulting conjugate.[1][2]
These characteristics make it an ideal reagent for a variety of applications, including the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a monoclonal antibody for targeted delivery to cancer cells.[1][3] The cleavable disulfide bond within the linker is designed to be stable in the bloodstream but can be readily cleaved by reducing agents like glutathione (B108866), which is found in higher concentrations inside cells, leading to the targeted release of the payload.[4]
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C20H33NO8S2 | Calculated |
| Molecular Weight | 479.61 g/mol | Calculated |
| CAS Number | Not available for PEG6 | Data for PEG4 is 581065-93-2[5][6] |
| Purity | Typically >95% | Based on PEG4 analog data[5] |
| Appearance | White to off-white solid or oil | General observation for similar PEG compounds |
| Solubility | Soluble in DMSO, DMF, DCM | Based on PEG4 analog data[7] |
| Storage | Store at -20°C, desiccated | General recommendation for thiol-reactive compounds |
Reaction Mechanisms and Workflows
The utility of this compound lies in its ability to participate in two distinct and controlled conjugation reactions.
The carboxylic acid terminus of the linker can be coupled to a primary amine-containing molecule (e.g., an antibody, protein, or drug) using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[8]
The 2-pyridyldithio group reacts specifically with free thiol groups through a thiol-disulfide exchange mechanism. This reaction is rapid and results in the formation of a new disulfide bond, releasing pyridine-2-thione as a byproduct.[9][10] The release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.
The disulfide bond formed is cleavable under reducing conditions, which is a key feature for drug delivery applications. Inside the cell, reducing agents such as glutathione (GSH) or thioredoxin (TRX) can cleave the disulfide bond, releasing the conjugated molecule.[4][11] In a laboratory setting, dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose.[12][13]
Experimental Protocols
The following are detailed protocols for the key reactions involving this compound.
This two-step protocol is designed to minimize self-coupling of molecules that contain both carboxyl and amine groups.[14][15]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents:
-
Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated linker solution to the amine-containing molecule dissolved in Coupling Buffer. A 10- to 20-fold molar excess of the activated linker is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Materials:
-
(2-Pyridyldithio)-PEG6-conjugated molecule
-
Thiol-containing molecule (e.g., drug, peptide)
-
Reaction Buffer: PBS, pH 7.0-7.5
-
Desalting column or HPLC for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the (2-Pyridyldithio)-PEG6-conjugated molecule in the Reaction Buffer.
-
Dissolve the thiol-containing molecule in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the solution of the pyridyldithio-activated molecule.
-
Incubate at room temperature for 1-2 hours. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm (molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).
-
-
Purification:
-
Purify the conjugate using a desalting column or preparative HPLC to remove the pyridine-2-thione byproduct and any unreacted starting materials.
-
Materials:
-
Disulfide-linked conjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reducing Agent:
-
Prepare a fresh stock solution of DTT or TCEP in the Reaction Buffer.
-
-
Cleavage Reaction:
-
Dissolve the disulfide-linked conjugate in the Reaction Buffer.
-
Add the reducing agent to a final concentration of 10-100 mM for DTT or 1-20 mM for TCEP.
-
Incubate at 37°C for 1-4 hours.
-
-
Analysis:
-
The cleavage can be confirmed by techniques such as SDS-PAGE (under non-reducing and reducing conditions) or mass spectrometry.
-
Applications in Drug Development
The unique properties of this compound make it a valuable tool in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): As a linker to attach potent cytotoxic drugs to antibodies for targeted cancer therapy.[1] The PEG spacer can improve the solubility and pharmacokinetics of the ADC.[3]
-
Peptide and Protein Modification: To conjugate peptides or proteins to other molecules or surfaces, enhancing their therapeutic properties or enabling their use in diagnostic assays.
-
Drug Delivery Systems: In the construction of stimuli-responsive drug delivery systems, where the disulfide bond is cleaved in the reducing environment of the target cell, leading to drug release.
-
Surface Modification: To functionalize surfaces of nanoparticles, liposomes, or medical devices to improve their biocompatibility and for targeted delivery.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in bioconjugation, drug delivery, and diagnostics. Its well-defined reactive ends, coupled with the benefits of the hydrophilic PEG spacer and the cleavable disulfide linkage, provide researchers and drug developers with a high degree of control over the design and synthesis of complex biomolecular conjugates. The protocols and information provided in this guide serve as a foundation for the successful application of this important chemical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (2-pyridyldithio)-PEG4 acid - Creative Biolabs [creative-biolabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. (2-pyridyldithio)-PEG4-alcohol, 851961-99-4 | BroadPharm [broadpharm.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
An In-depth Technical Guide on the Core Mechanism of Action of (2-Pyridyldithio)-PEG6 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical principles, applications, and experimental considerations for (2-Pyridyldithio)-PEG6 acid, a heterobifunctional crosslinker pivotal in modern bioconjugation.
Introduction to this compound
This compound is a versatile chemical tool designed for the covalent linkage of biomolecules. Its structure is tripartite, consisting of a thiol-reactive 2-pyridyldithio (PDP) group, a hydrophilic hexaethylene glycol (PEG6) spacer, and a terminal carboxylic acid group for amine coupling. This unique combination allows for precise, staged conjugation strategies, making it invaluable in the development of antibody-drug conjugates (ADCs), pegylated proteins, and functionalized nanoparticles. The PEG6 linker enhances the aqueous solubility of the molecule and the resulting conjugate, while also providing spatial separation between the conjugated moieties to preserve their biological function.
The core utility of this linker lies in its dual reactivity. The PDP group selectively targets sulfhydryl (thiol) groups, which are present in cysteine residues of proteins and peptides.[1] The carboxylic acid can be activated to react with primary amines, found on lysine (B10760008) residues and the N-terminus of proteins.[2] This allows for either amine-to-thiol or, through a two-step process, amine-to-amine coupling, with the latter incorporating a cleavable disulfide bond in the linkage.[1]
Diagram 1: Chemical Structure of this compound
Caption: Functional components of the this compound linker.
Core Mechanism of Action: Thiol-Disulfide Exchange
The primary mechanism of action is the thiol-disulfide exchange reaction between the 2-pyridyldithio group and a free sulfhydryl group (-SH) from a biomolecule. This reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the PDP group's disulfide bond.[3]
This exchange is highly efficient and results in the formation of a new, stable disulfide bond between the linker and the target molecule. A key feature of this reaction is the stoichiometric release of pyridine-2-thione, a chromophore that can be quantified spectrophotometrically by measuring its absorbance at 343 nm.[1] This allows for real-time monitoring and precise quantification of the conjugation reaction. The reaction is optimal in the pH range of 7 to 8.[1]
Diagram 2: Thiol-Disulfide Exchange Reaction
Caption: Mechanism of conjugation via thiol-disulfide exchange.
Secondary Mechanism: Amine Coupling via Carboxylic Acid Activation
The terminal carboxylic acid (-COOH) provides a second reactive handle. This group does not directly react with amines but must first be activated to form a more reactive intermediate. The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]
EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to hydrolysis but can react with NHS to form a more stable NHS ester.[5] The NHS ester is significantly more resistant to hydrolysis and reacts efficiently with primary amines at physiological pH to form a stable amide bond, releasing NHS as a byproduct.[4][5] This two-step process is favored as it improves coupling efficiency and minimizes unwanted side reactions.[2]
Diagram 3: Carboxylic Acid Activation and Amine Coupling Workflow
Caption: Workflow for EDC/NHS-mediated coupling to primary amines.
Quantitative Data Summary
The efficiency and outcome of conjugation reactions are governed by several key parameters. The following table summarizes important quantitative data associated with the use of this compound and related chemistries.
| Parameter | Value / Condition | Significance | Reference(s) |
| Thiol-Disulfide Exchange | |||
| Optimal Reaction pH | 7.0 - 8.0 | Balances thiol reactivity (thiolate formation) and linker stability. | [1] |
| Pyridine-2-thione λmax | 343 nm | Wavelength for spectrophotometric monitoring of the reaction. | [1] |
| Molar Extinction Coefficient (ε) of Pyridine-2-thione | 8,080 M-1cm-1 | Used to calculate the concentration of released leaving group, which corresponds to the moles of conjugated thiol. | [1] |
| Disulfide Bond Stability | Cleavable by reducing agents | The resulting disulfide bond can be broken by reagents like Dithiothreitol (DTT) or TCEP, enabling applications like drug release. | [1][6] |
| Amine Coupling | |||
| NHS Ester Hydrolysis Half-life | ~10 minutes at pH 9, several hours at pH 7 | Demonstrates the importance of performing amine coupling promptly after activation and controlling pH. | [1] |
| Optimal pH for Amine Coupling | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic for efficient reaction with the NHS ester. | [2] |
| EDC/NHS Molar Ratio | 2:1 to 5:1 (EDC:NHS) often cited | Optimal ratios can enhance the formation of the stable NHS-ester intermediate. | [7] |
Experimental Protocols
Detailed and reproducible protocols are critical for successful bioconjugation. Below are methodologies for the key reactions involving this compound.
This protocol describes the direct coupling of the linker's PDP group to a protein's free cysteine residue.
-
Reagent Preparation:
-
Protein Solution: Prepare the protein containing free sulfhydryl groups in a thiol-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.5, containing 1 mM EDTA (PBS-EDTA).[1] The protein concentration should typically be in the range of 1-10 mg/mL.
-
Linker Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 20 mM).[1]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.[1]
-
-
Quantification (Optional but Recommended):
-
Measure the absorbance of the reaction mixture at 343 nm.
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εcl) with ε = 8,080 M-1cm-1 to determine the degree of linker incorporation.[1]
-
-
Purification:
-
Remove excess, unreacted linker and the pyridine-2-thione byproduct using a desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis, equilibrated with the desired buffer (e.g., PBS).[1]
-
Diagram 4: Experimental Workflow for Thiol Conjugation
Caption: Workflow for conjugating the linker to a thiol-containing protein.
This protocol outlines how to first conjugate an amine-containing molecule to the linker's acid group, and then react the resulting product with a thiol-containing protein. For this example, we will assume the first molecule is a small molecule drug with a primary amine.
Step A: Activation and Coupling to Amine-Drug
-
Reagent Preparation:
-
Linker Solution: Dissolve this compound in an anhydrous organic solvent (e.g., DMF).
-
Activation Reagents: Prepare fresh solutions of EDC and Sulfo-NHS in an appropriate activation buffer (e.g., 50 mM MES, pH 6.0).[2]
-
Amine-Drug Solution: Dissolve the amine-containing drug in a compatible buffer (e.g., PBS, pH 7.2-8.5).[2]
-
-
Activation of Carboxylic Acid:
-
Add a molar excess of EDC and Sulfo-NHS (e.g., 5-fold and 2-fold excess over the linker, respectively) to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.[2]
-
-
Coupling to Amine-Drug:
-
Add the activated linker solution to the amine-drug solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the Drug-PEG-PDP conjugate using an appropriate method, such as HPLC, to remove unreacted components.
-
Step B: Conjugation to Thiol-Protein
-
Follow the procedure outlined in Protocol 1 , using the purified Drug-PEG-PDP conjugate from Step A as the "linker" to react with the thiol-containing protein.
Conclusion
This compound is a powerful and adaptable crosslinking reagent whose mechanism of action is rooted in two well-characterized chemical reactions: thiol-disulfide exchange and amine coupling. The predictable nature of these reactions, combined with the ability to quantify the thiol conjugation step, provides researchers with a high degree of control over the bioconjugation process. Understanding the underlying chemistry, reaction kinetics, and optimal experimental conditions is paramount for leveraging this tool to its full potential in the creation of advanced biotherapeutics and diagnostic agents.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Acid-PEG6-SS-PEG6-acid, 2055014-97-4 | BroadPharm [broadpharm.com]
- 7. electrochemsci.org [electrochemsci.org]
A Technical Guide to the Synthesis and Characterization of Pyridyldithio PEG Linkers
Introduction: Poly(ethylene glycol) (PEG) linkers featuring a pyridyldithio group are indispensable tools in modern drug development and bioconjugation. These heterobifunctional linkers combine the advantageous properties of PEG—such as enhanced water solubility, reduced immunogenicity, and improved pharmacokinetics—with a reactive pyridyldithio terminal group.[1][2][3][4] The core feature of the pyridyldithio moiety is its ability to react specifically with free sulfhydryl (thiol) groups via a disulfide exchange reaction. This forms a disulfide bond, which is relatively stable in circulation but can be cleaved under the reducing conditions found inside cells, making it an ideal "releasable" linker for targeted drug delivery systems like Antibody-Drug Conjugates (ADCs).[1][5] This guide provides an in-depth overview of the synthesis, characterization, and application of these versatile molecules.
Synthesis of Pyridyldithio PEG Linkers
The synthesis of pyridyldithio PEG linkers typically involves a multi-step process starting from a commercially available PEG diol. A versatile and common approach involves the selective modification of one terminal hydroxyl group, followed by conversion to a thiol, and finally reaction with an excess of 2,2'-dipyridyl disulfide. This ensures a high degree of functionalization, often exceeding 95%.[6]
General Synthetic Workflow
The synthetic pathway can be summarized in three main stages:
-
Monofunctionalization of PEG: A symmetric PEG diol is reacted with a limiting amount of an activating agent (e.g., tosyl chloride or mesyl chloride) to selectively modify only one hydroxyl terminus, yielding a heterobifunctional PEG with one hydroxyl and one activated group (e.g., OTs or OMs).
-
Thiolation: The activated terminus is then converted into a thiol group. This can be achieved by reacting it with a thiolating agent like sodium hydrosulfide (B80085) or by first converting it to a thioacetate (B1230152) followed by hydrolysis.[6]
-
Introduction of the Pyridyldithio Group: The resulting thiol-terminated PEG is reacted with 2,2'-dipyridyl disulfide. This reaction proceeds via a thiol-disulfide exchange, yielding the final α-pyridyldithio-ω-hydroxyl PEG and releasing pyridine-2-thione as a byproduct.[6]
Caption: General workflow for the synthesis of a pyridyldithio PEG linker.
Experimental Protocol: Synthesis of α-pyridyldithio-ω-hydroxyl PEG
This protocol is adapted from a versatile synthetic route for heterobifunctional PEGs.[6]
Step 1: Monotosylation of PEG-diol
-
Dissolve PEG-diol (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (0.5 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with HCl (1M), followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise into cold diethyl ether.
-
Collect the solid product (HO-PEG-OTs) by filtration and dry under vacuum.
Step 2: Synthesis of α-Thioacetate-ω-hydroxyl PEG
-
Dissolve the HO-PEG-OTs (1 equivalent) in dimethylformamide (DMF).
-
Add potassium thioacetate (KSAc) (5 equivalents) to the solution.
-
Heat the mixture to 60°C and stir for 12 hours.
-
After cooling to room temperature, remove the solvent by rotary evaporation.
-
Dissolve the resulting solid in DCM and precipitate in cold diethyl ether to purify the product (HO-PEG-SAc).
Step 3: Synthesis of α-pyridyldithio-ω-hydroxyl PEG (7)
-
Dissolve the HO-PEG-SAc (1 equivalent) and 2,2′-dipyridyl disulfide (3 equivalents) in methanol.
-
Add ammonia (B1221849) solution (25% in water) to hydrolyze the thioester in the presence of the dipyridyl disulfide.[6]
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water to remove excess reagents.
-
Purify the final product by precipitation in cold diethyl ether, yielding the α-pyridyldithio-ω-hydroxyl PEG linker.[6]
Characterization of Pyridyldithio PEG Linkers
Thorough characterization is crucial to confirm the identity, purity, and functionality of the synthesized linkers before their use in sensitive applications like drug conjugation.
Characterization Methodologies
-
Nuclear Magnetic Resonance (¹H-NMR): This is the primary technique for structural confirmation. The characteristic signals of the PEG backbone (a broad multiplet around 3.6 ppm), the aromatic protons of the pyridyl group (typically between 7.0 and 8.5 ppm), and the protons on the carbons adjacent to the terminal groups are used for verification.
-
Mass Spectrometry (LC-MS, MALDI-MS): Mass spectrometry is used to confirm the molecular weight of the linker. Due to the polymeric nature of PEG, the result is often a distribution of masses corresponding to different chain lengths.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to assess the purity of the final product and to monitor the progress of the reaction. It can separate the desired product from starting materials and byproducts.
Table 1: Summary of Characterization Data
| Parameter | Method | Expected Result | Reference |
| Structure Confirmation | ¹H-NMR | - Broad signal at ~3.6 ppm (PEG backbone: -CH₂CH₂O-)- Aromatic signals at ~7.1-8.5 ppm (pyridyl group)- Signals corresponding to the modified PEG termini | [6] |
| Molecular Weight | LC-MS / MALDI-MS | A distribution of masses centered around the expected molecular weight of the PEG linker. For example, (2-Pyridyldithio)-PEG4-propargyl has a monoisotopic mass of 357.49 Da.[7] | [7] |
| Purity | HPLC | A major peak corresponding to the product, with purity often >95%. For some commercial products, purity can be as high as 98.47%.[7] | [6][7] |
| Functionalization Efficiency | NMR Integration | Comparison of the integrals of the pyridyl protons to the protons of the PEG backbone can confirm >95% end-group functionalization. | [6] |
Mechanism of Conjugation and Applications
The utility of pyridyldithio PEG linkers stems from their specific reactivity towards thiol groups, a reaction known as thiol-disulfide exchange.
Thiol-Disulfide Exchange Mechanism
The pyridyldithio group reacts with a free thiol (e.g., from a cysteine residue on a protein) to form a new, stable disulfide bond. This reaction releases pyridine-2-thione, a chromophore that can be monitored spectrophotometrically at ~343 nm to quantify the extent of the conjugation reaction.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. Application of PEG Linker | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth guide explores the fundamental chemical properties of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers and their critical role in the advancement of bioconjugation and targeted drug delivery.
Heterobifunctional PEG linkers are versatile molecular tools that have revolutionized the field of bioconjugation.[1][2] These linkers consist of a polyethylene glycol chain with two distinct reactive functional groups at its termini, enabling the sequential and specific conjugation of two different molecules.[1][3][4] This dual-reactivity is instrumental in the development of sophisticated biotherapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3] The incorporation of a PEG spacer imparts several advantageous properties, such as enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the resulting conjugates.[1][3][][6]
Core Chemical Properties and Advantages
The utility of heterobifunctional PEG linkers stems from a unique combination of the properties of the PEG backbone and the specific reactivity of their terminal functional groups.
Key Advantages of Incorporating PEG Linkers:
| Property | Advantage in Bioconjugation |
| Hydrophilicity | Improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, which can help to reduce aggregation.[3][6] |
| Biocompatibility | PEG is generally non-toxic and exhibits low immunogenicity, minimizing the risk of adverse immune responses.[3][6] |
| Pharmacokinetics | The hydrophilic nature of the PEG chain increases the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer circulation half-life.[3][7] |
| Defined Length | The use of discrete PEG linkers provides precise spatial control between the conjugated molecules, which is critical for maintaining the biological activity of proteins and optimizing drug release.[3] |
| Flexibility | The PEG chain offers rotational freedom, which can minimize steric hindrance between the conjugated molecules.[1][] |
Common Heterobifunctional Chemistries and Their Reactivity
The choice of functional groups on the heterobifunctional PEG linker is dictated by the available reactive sites on the molecules to be conjugated, such as proteins, peptides, or small molecule drugs.[9]
Amine-Reactive Chemistries
Primary amines (-NH₂), readily available on the side chains of lysine (B10760008) residues and the N-terminus of proteins, are a common target for conjugation.[10][11]
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are highly popular for their efficient reaction with primary amines at a pH range of 7-9 to form stable amide bonds.[12][13] In aqueous solutions, the hydrolysis of the NHS ester is a competing reaction, with the rate of hydrolysis increasing with pH.[12][13]
-
Tetrafluorophenyl (TFP) Esters: TFP esters are more stable to hydrolysis in aqueous media compared to NHS esters, particularly at higher pH values.[14] The optimal pH for conjugating TFP esters to amines is generally above 7.5.[14]
Thiol-Reactive Chemistries
The sulfhydryl group (-SH) of cysteine residues provides a specific target for conjugation, as free thiols are less abundant on the surface of proteins than amines.
-
Maleimides: Maleimide (B117702) groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.[12][13] The maleimide group is more stable than the NHS-ester group but can undergo hydrolysis at pH values above 7.5, which can lead to a loss of reaction specificity for sulfhydryls.[12][13]
-
Vinyl Sulfones: These groups also react with thiols to form stable thioether linkages.
Click Chemistry
"Click chemistry" refers to a class of reactions that are highly efficient, specific, and biocompatible.
-
Azide-Alkyne Cycloaddition: This reaction, often catalyzed by copper(I), forms a stable triazole linkage. Strain-promoted azide-alkyne cycloadditions (SPAAC) using cyclooctynes like DBCO do not require a copper catalyst, making them more suitable for biological systems.[9]
The following table summarizes the reactivity of common functional groups found on heterobifunctional PEG linkers.
| Functional Group | Target | pH Range | Resulting Bond | Stability |
| NHS Ester | Primary Amines (-NH₂) | 7.0 - 9.0[12][13] | Amide | Stable |
| TFP Ester | Primary Amines (-NH₂) | >7.5[14] | Amide | More stable to hydrolysis than NHS esters[14] |
| Maleimide | Thiols (-SH) | 6.5 - 7.5[12][13] | Thioether | Stable, but maleimide ring can hydrolyze at pH > 7.5[12][13] |
| Vinyl Sulfone | Thiols (-SH) | 7.5 - 8.5 | Thioether | Stable |
| Azide | Alkynes (e.g., DBCO) | Physiological | Triazole | Very Stable |
| Aldehyde | Amines (-NH₂), Hydrazides | 6.0 - 7.5 | Imine (reducible to stable amine) | Imine is reversible, reducible to stable bond |
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers. The following provides a general framework for a two-step conjugation process involving an amine-containing protein and a thiol-containing molecule using a Mal-(PEG)n-NHS Ester linker.
Two-Step Conjugation Protocol using Mal-(PEG)n-NHS Ester
This protocol is a generalized procedure and may require optimization for specific proteins and molecules.
Materials:
-
Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Thiol-containing molecule
-
Mal-(PEG)n-NHS Ester dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF)[12]
-
Reaction buffer: Phosphate buffered saline (PBS), pH 7.2-7.5
-
Desalting column or dialysis equipment
-
Reducing agent (e.g., TCEP) if the thiol on the second molecule is in a disulfide bond
Procedure:
Step 1: Reaction of NHS Ester with the Amine-Containing Protein
-
Preparation: Ensure the amine-containing protein is in an appropriate amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the reaction and should be avoided.[13]
-
Reaction: Immediately before use, dissolve the Mal-(PEG)n-NHS Ester in a suitable organic solvent. Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or 2 hours at 4°C. The optimal reaction time may need to be determined empirically.
-
Purification: Remove the excess, non-reacted linker using a desalting column or dialysis against the reaction buffer (PBS, pH 7.2-7.5).[12]
Step 2: Reaction of Maleimide with the Thiol-Containing Molecule
-
Reaction: Add the thiol-containing molecule to the purified maleimide-activated protein from Step 1. A 1.1- to 5-fold molar excess of the thiol-containing molecule over the protein is typically used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: The final conjugate can be purified using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove any unreacted molecules.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating the logical steps in experimental workflows and the mechanisms of action of the resulting bioconjugates.
Caption: A generalized workflow for a two-step bioconjugation reaction.
Caption: A simplified signaling pathway for ADC-mediated cell killing.
Stability and Solubility Considerations
The stability of the linkage formed by the heterobifunctional PEG linker is paramount to the efficacy and safety of the bioconjugate. For instance, in ADCs, the linker must be stable in circulation to prevent premature drug release, which could lead to systemic toxicity.[3] The maleimide-thiol linkage, while generally stable, can undergo a retro-Michael reaction, leading to deconjugation.[15] Hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct can increase its stability.[15]
The solubility of heterobifunctional PEG linkers is also a critical factor. While the PEG backbone itself imparts water solubility, some linkers, particularly those with hydrophobic functional groups or those of shorter PEG chain length, may require dissolution in an organic solvent before addition to an aqueous reaction mixture.[12] It is important to ensure that the final concentration of the organic solvent is low enough (<10%) to not cause denaturation of proteins.[12]
Conclusion
Heterobifunctional PEG linkers are indispensable tools in modern drug development and bioconjugation. Their unique chemical properties allow for the precise and stable connection of diverse molecular entities, leading to the creation of highly effective and targeted therapeutics. A thorough understanding of their reactivity, stability, and the protocols for their use is essential for researchers and scientists working to advance the frontiers of medicine. The continued innovation in linker technology will undoubtedly pave the way for the development of next-generation bioconjugates with enhanced therapeutic indices.
References
- 1. purepeg.com [purepeg.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 6. chempep.com [chempep.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. adcreview.com [adcreview.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. purepeg.com [purepeg.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
(2-Pyridyldithio)-PEG6 Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
(2-Pyridyldithio)-PEG6 acid is a heterobifunctional crosslinker integral to advancements in bioconjugation and drug delivery systems. Its unique structure, featuring a reactive pyridyldithio group, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, enables the covalent linkage of molecules to thiol-containing targets such as proteins and peptides. This guide provides an in-depth analysis of the solubility and stability of this compound, offering critical data and protocols for its effective use in research and development.
Core Properties and Handling
This compound is a valuable tool for creating cleavable bioconjugates. The disulfide bond within the pyridyldithio group can be readily cleaved under reducing conditions, allowing for the controlled release of conjugated molecules. The PEG6 spacer enhances solubility and reduces immunogenicity of the resulting conjugate.[1] Proper handling and storage are paramount to maintaining the reagent's integrity. It is recommended to store this compound at -20°C, protected from light and moisture.[2] For experimental use, stock solutions are typically prepared in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and stored at -20°C under an inert atmosphere.[3]
Solubility Profile
The solubility of this compound is a critical parameter for its application in various experimental settings. While specific quantitative data for this exact molecule is not extensively published, the solubility can be estimated based on the properties of its constituent parts: a short-chain PEG and a pyridyldithio moiety. PEG compounds are generally highly soluble in many organic solvents and have some solubility in water.[4][5] The presence of the pyridyldithio group may slightly decrease aqueous solubility compared to a simple PEG acid.
Table 1: Estimated Solubility of this compound
| Solvent | Estimated Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solution preparation. |
| Water | Moderate | Solubility is expected to be sufficient for many aqueous reactions, but may be limited at high concentrations. |
| Ethanol | Moderate | Can be used as a co-solvent to improve aqueous solubility. |
| Chloroform | Soluble | PEG is generally soluble in chlorinated solvents.[5] |
Stability Characteristics
The stability of this compound is influenced by several factors, including pH, temperature, and the presence of reducing agents. Understanding these factors is crucial for designing robust conjugation protocols and ensuring the long-term stability of the resulting bioconjugates.
pH Stability
The pyridyldithio group is susceptible to hydrolysis, particularly at alkaline pH. The rate of hydrolysis generally increases with increasing pH.[6][7] The ether linkages within the PEG chain are generally stable under neutral and mildly acidic or basic conditions but can be cleaved under strong acidic conditions.[5]
Table 2: Estimated Stability of this compound at Different pH Values (in aqueous solution at 25°C)
| pH Range | Stability of Pyridyldithio Group | Stability of PEG Chain | Remarks |
| 2-4 | Relatively Stable | Stable | Suitable for short-term storage of conjugates. |
| 4-6 | Stable | Stable | Optimal range for long-term stability of the pyridyldithio group. |
| 6-8 | Moderately Stable | Stable | The reaction with thiols is optimal in this range (pH 7-8). Some hydrolysis of the pyridyldithio group may occur over time. |
| >8 | Prone to Hydrolysis | Generally Stable | Avoid for long-term storage due to increased hydrolysis of the disulfide bond. |
Thermal Stability
Elevated temperatures can accelerate the degradation of both the pyridyldithio group and the PEG chain. The thermo-oxidative degradation of PEG can lead to chain scission.[8][9] Therefore, it is recommended to conduct reactions at controlled room temperature or on ice and to store the reagent and its conjugates at low temperatures.
Table 3: General Recommendations for Temperature Stability
| Condition | Recommendation | Rationale |
| Long-term Storage | -20°C or below, desiccated | Minimizes both hydrolytic and oxidative degradation.[2] |
| Stock Solutions | -20°C | Maintains the stability of the reagent in organic solvents.[3] |
| Reaction Conditions | 4°C to 25°C | Balances reaction kinetics with reagent stability. |
| High Temperatures (>40°C) | Avoid | Significantly accelerates the degradation of the PEG chain and the pyridyldithio group.[9][10] |
Stability in the Presence of Reducing Agents
The disulfide bond in the this compound is designed to be cleaved by reducing agents. This is a key feature for applications requiring the release of a conjugated molecule. Dithiothreitol (DTT) is a commonly used reducing agent for this purpose. The cleavage reaction is most efficient at pH values above 7.[11][12]
Experimental Protocols
The following are detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of this compound in an aqueous buffer.
Workflow for Solubility Determination
References
- 1. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Estimation of drug solubility in water, PEG 400 and their binary mixtures using the molecular structures of solutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. researchgate.net [researchgate.net]
- 9. conservationphysics.org [conservationphysics.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 12. agscientific.com [agscientific.com]
An In-Depth Technical Guide to the Pyridyl Disulfide Thiol Exchange Reaction
For Researchers, Scientists, and Drug Development Professionals
The pyridyl disulfide thiol exchange reaction is a cornerstone of bioconjugation chemistry, prized for its high efficiency, selectivity, and mild reaction conditions. This guide provides a comprehensive overview of the reaction's core principles, quantitative data, detailed experimental protocols, and its applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs).
The Core Reaction: Mechanism and Principles
The pyridyl disulfide thiol exchange is a nucleophilic substitution reaction where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a pyridyl disulfide. This results in the formation of a new, stable disulfide bond and the release of pyridine-2-thione.[1] The reaction is highly efficient due to the excellent leaving group nature of the pyridine-2-thione, which tautomerizes to its more stable thione form.[2]
The reaction rate is significantly influenced by pH. Since the thiolate anion is the reactive species, the reaction rate increases with pH up to a certain point.[3] However, most bioconjugation reactions are carried out at a physiological pH of around 7.2-8.0 to maintain the stability of the biomolecules involved.[4]
Quantitative Data for the Pyridyl Disulfide Thiol Exchange Reaction
Understanding the kinetics and thermodynamics of the thiol-disulfide exchange is crucial for optimizing conjugation strategies. The following tables summarize key quantitative data for these reactions.
Table 1: Second-Order Rate Constants for Thiol-Disulfide Interchange Reactions
| Reactants | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 2,2'-Dipyridyl disulfide + Cysteine | 7.0 | ~1 - 10 | [3] |
| 2,2'-Dipyridyl disulfide + Glutathione (B108866) | 7.0 | ~1 - 10 | [3] |
| Oxidized Glutathione + various thiols | 7.0 | 0.1 - 10 | [3] |
| Vinylpyrimidine + Boc-Cys-OMe | 5.0 | 0.851 | [5] |
| Vinylpyrimidine + Boc-Cys-OMe | 6.0 | 0.636 | [5] |
| Vinylpyrimidine + Boc-Cys-OMe | 7.0 | 0.510 | [5] |
| 2-chloromethyl acrylamide (B121943) + Boc-Cys-OMe | N/A | 1.17 | [6] |
Note: The rate constants for pyridyl disulfide reactions with specific thiols like cysteine and glutathione at neutral pH generally fall within the range of non-catalyzed intermolecular thiol-disulfide exchange reactions.
Table 2: Equilibrium Constants for Thiol-Disulfide Interchange Reactions
| Reacting System | Equilibrium Constant (Keq) |
| Dithiothreitol (DTT) + Oxidized Glutathione (GSSG) | 210 M |
| DTT + Lipoic Acid | 14.2 |
| Lipoic Acid + Mercaptoethanol | 13.3 M |
| Mercaptoethanol + GSSG | 1.20 |
Experimental Protocols
This section provides detailed methodologies for performing and monitoring the pyridyl disulfide thiol exchange reaction.
Protocol for Protein Conjugation using SPDP
This protocol describes the conjugation of a thiol-containing molecule to a protein with available primary amines using the heterobifunctional crosslinker SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate).
Materials:
-
Protein to be modified (in a buffer free of primary amines, e.g., PBS)
-
Thiol-containing molecule
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
Procedure:
-
SPDP Stock Solution Preparation: Dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM.
-
Protein Modification:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add the SPDP stock solution to the protein solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess SPDP: Remove non-reacted SPDP and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.
-
Conjugation:
-
Dissolve the thiol-containing molecule in the Reaction Buffer.
-
Add the thiol-containing molecule to the purified, SPDP-modified protein. The molar ratio will depend on the desired degree of conjugation.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate: Purify the resulting conjugate from excess thiol-containing molecule and pyridine-2-thione using a desalting column or other appropriate chromatographic techniques.
Protocol for Spectrophotometric Monitoring of the Reaction
The progress of the thiol exchange reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
Materials:
-
Pyridine-2-thione standard
-
Reaction Buffer (as used in the conjugation)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
Part A: Preparation of a Pyridine-2-thione Standard Curve
-
Prepare a stock solution of pyridine-2-thione of a known concentration (e.g., 1 mM) in the Reaction Buffer.
-
Prepare a series of dilutions from the stock solution to create standards of known concentrations (e.g., 0, 10, 25, 50, 75, 100 µM).
-
Measure the absorbance of each standard at 343 nm using the Reaction Buffer as a blank.
-
Plot the absorbance values against the corresponding concentrations to generate a standard curve. The slope of this line represents the molar extinction coefficient of pyridine-2-thione under these conditions.
Part B: Monitoring the Conjugation Reaction
-
At various time points during the conjugation reaction (e.g., 0, 15, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.
-
If necessary, dilute the aliquot with the Reaction Buffer to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the aliquot at 343 nm.
-
Using the standard curve, determine the concentration of released pyridine-2-thione at each time point. This concentration is equivalent to the concentration of the newly formed disulfide bonds.
Visualizing Key Processes
Visual diagrams can aid in understanding the complex processes involved in the pyridyl disulfide thiol exchange reaction and its applications.
References
- 1. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
- 6. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the PEG6 Spacer in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the field of bioconjugation, the covalent attachment of molecules to proteins, antibodies, and other biologics is a critical technology for developing advanced therapeutics and diagnostics. The choice of the linker used to connect these molecular entities significantly impacts the efficacy, stability, and pharmacokinetic profile of the final conjugate. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) spacers have become a cornerstone, with discrete PEG spacers of defined length offering precise control over conjugate properties. This technical guide provides an in-depth exploration of the role of the PEG6 spacer—a chain of six ethylene (B1197577) glycol units—in bioconjugation, summarizing its advantages, presenting quantitative data, detailing experimental protocols, and illustrating key concepts through diagrams.
Core Principles of PEG Spacers in Bioconjugation
Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that confers several advantageous properties to bioconjugates.[1][2] The process of covalently attaching PEG chains, known as PEGylation, is a widely adopted strategy to enhance the therapeutic efficacy of biomolecules.[1][]
The primary benefits of incorporating a PEG spacer, such as PEG6, include:
-
Enhanced Solubility and Reduced Aggregation: Many therapeutic payloads, particularly cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic.[4] The hydrophilic nature of the PEG spacer increases the overall water solubility of the conjugate, which can prevent aggregation and improve handling and formulation.[4][5][6]
-
Improved Pharmacokinetics (PK): The hydrodynamic size of a PEGylated molecule is increased, which reduces its renal clearance and leads to a longer circulation half-life in the bloodstream.[1][5] This can result in more sustained plasma concentrations and potentially less frequent dosing.[1]
-
Reduced Immunogenicity: The PEG spacer can form a protective hydration shell around the bioconjugate, masking antigenic epitopes on the payload or the biologic itself.[1][4][5] This "shielding" effect can reduce the likelihood of an immune response.[1][4]
-
Enhanced Stability: The hydration layer provided by the PEG spacer can protect the conjugate from enzymatic degradation and proteolysis, thereby increasing its stability in biological fluids.[1][6]
-
Optimal Spacing and Steric Hindrance Reduction: A discrete PEG spacer provides a defined spatial separation between the conjugated molecules. This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[4]
The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While shorter PEGs like PEG2 and PEG4 are also common, PEG6 often represents a favorable balance of these properties.[7][]
Data Presentation: Quantitative Impact of PEG Spacer Length
The length of the PEG spacer significantly influences the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, comparing the effects of different PEG linker lengths on key parameters.
Table 1: Effect of PEG Spacer Length on Serum Stability and Receptor Binding Affinity
| Bioconjugate | PEG Spacer Length | Serum Half-life (T1/2) | IC50 (nM) | Reference |
| 177Lu-DOTA-Bombesin Antagonist | PEG2 | 246 ± 4 min | 3.1 ± 0.2 | [9] |
| 177Lu-DOTA-Bombesin Antagonist | PEG4 | - | 5.4 ± 0.4 | [9][10] |
| 177Lu-DOTA-Bombesin Antagonist | PEG6 | 584 ± 20 min | 5.8 ± 0.3 | [9][10] |
| 177Lu-DOTA-Bombesin Antagonist | PEG12 | Reverses stability trend | Significantly different | [9] |
| natGa-NOTA-Bombesin Antagonist (RM26) | PEG2 | - | 3.1 ± 0.2 | [10] |
| natGa-NOTA-Bombesin Antagonist (RM26) | PEG3 | - | 3.9 ± 0.3 | [10] |
| natGa-NOTA-Bombesin Antagonist (RM26) | PEG4 | - | 5.4 ± 0.4 | [10] |
| natGa-NOTA-Bombesin Antagonist (RM26) | PEG6 | - | 5.8 ± 0.3 | [10] |
A study on bombesin-based radiolabeled antagonists showed that increasing the spacer length from PEG2 to PEG6 increased serum stability. However, this trend seemed to reverse with a PEG12 spacer.[9] In terms of binding affinity (IC50), shorter PEG linkers resulted in higher affinity for the gastrin-releasing peptide receptor (GRPR).[10]
Table 2: Influence of PEG Spacer Length on In Vivo Performance
| Bioconjugate | PEG Spacer Length | Key In Vivo Finding | Reference |
| 177Lu-DOTA-Bombesin Antagonist | PEG4 & PEG6 | Showed significantly better properties with high tumor uptake and excellent tumor-to-kidney ratios. | [9] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake compared to other lengths (PEG2, PEG4, PEG6). | [4] |
| Nimotuzumab-DM1 ADC | PEG6 | Resulted in <3% high-molecular-weight species (HMWS) during conjugation, indicating low aggregation. | [7] |
| Trastuzumab-MMAD ADC | PEG2 | Higher Drug-to-Antibody Ratio (DAR) was achieved compared to PEG8. | [4] |
| Trastuzumab-MMAD ADC | PEG8 | Associated with increased aggregation compared to PEG2. | [4] |
Experimental Protocols
The covalent attachment of PEG linkers to biomolecules is achieved through various chemical strategies that target specific functional groups. Below are detailed methodologies for two common bioconjugation reactions involving PEG6 linkers.
Protocol for NHS-Ester PEGylation of a Protein (Targeting Amine Groups)
This protocol targets primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.
Materials:
-
Protein of interest
-
PEG6-NHS ester reagent
-
Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.5
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve the PEG6-NHS ester in a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.
-
Reaction: Add a 5- to 20-fold molar excess of the PEG6-NHS ester solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1] Gentle stirring is recommended.
-
Purification: Remove the unreacted PEG6-NHS ester and byproducts (N-hydroxysuccinimide) from the PEGylated protein using a desalting column, spin filtration, or dialysis against a suitable storage buffer.[1]
-
Characterization: Analyze the resulting conjugate using techniques like SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to determine the degree of PEGylation), and functional assays to confirm retained biological activity.
Protocol for Maleimide PEGylation of a Protein (Targeting Thiol Groups)
This protocol targets free thiols (e.g., cysteine residues). It is a highly specific reaction.
Materials:
-
Thiol-containing protein
-
PEG6-Maleimide reagent
-
Thiol-free buffer (e.g., PBS), pH 6.5-7.5[1]
-
Reducing agent (e.g., DTT or TCEP), if needed
-
Reaction vessels
-
Stirring equipment
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5.[1] If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced using an agent like DTT or TCEP. The reducing agent must then be completely removed (e.g., via a desalting column) before adding the PEG6-maleimide.[1]
-
Reagent Preparation: Immediately before use, dissolve the PEG6-Maleimide reagent in a suitable solvent (e.g., DMSO or DMF) and add it to the reaction buffer.
-
Reaction: Add a 10- to 20-fold molar excess of the PEG6-Maleimide reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in the absence of any other thiol-containing compounds.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as β-mercaptoethanol or cysteine can be added to react with any excess PEG6-Maleimide.
-
Purification: Purify the PEGylated protein from unreacted reagents and byproducts using size-exclusion chromatography, dialysis, or other suitable methods.
-
Characterization: As with NHS-ester PEGylation, characterize the final conjugate to determine the extent of modification and its effect on protein function.
Mandatory Visualizations
Logical Relationship of PEG6 Spacer Properties
Caption: Core properties of the PEG6 spacer and their therapeutic outcomes.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using PEG6
Caption: General workflow for site-specific ADC synthesis with a PEG6 linker.
Signaling Pathway: ADC Action at the Cellular Level
Caption: Cellular mechanism of action for an antibody-drug conjugate (ADC).
Conclusion
The PEG6 spacer is a versatile and powerful tool in bioconjugation, offering a well-balanced set of properties that address many of the challenges faced in the development of complex biologics. By enhancing solubility, stability, and pharmacokinetic profiles while providing optimal spatial separation, the PEG6 linker enables the creation of more effective and safer therapeutics. The quantitative data and protocols provided in this guide underscore the importance of rational linker design and offer a practical framework for researchers and drug developers aiming to harness the benefits of PEGylation in their work. The continued exploration and application of discrete PEG spacers like PEG6 will undoubtedly fuel further innovation in targeted therapies and advanced bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. books.rsc.org [books.rsc.org]
- 9. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
(2-Pyridyldithio)-PEG6 acid molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (2-Pyridyldithio)-PEG6 acid, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems. Its unique properties make it a critical component in the development of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs).
Core Molecular Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C20H33NO8S2 |
| Molecular Weight | 479.61 g/mol |
Overview and Applications
This compound is a versatile crosslinking reagent featuring a terminal pyridyldithio group and a carboxylic acid, separated by a six-unit polyethylene (B3416737) glycol (PEG) spacer. The pyridyldithio group exhibits high reactivity towards sulfhydryl (thiol) groups, forming a cleavable disulfide bond. The carboxylic acid end allows for straightforward conjugation to primary amines through the formation of a stable amide bond.
The PEG spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate. A primary application of this linker is in the synthesis of ADCs, where it facilitates the attachment of a cytotoxic payload to a monoclonal antibody.[1]
Experimental Protocol: General Antibody-Drug Conjugation
The following is a generalized protocol for the conjugation of a thiol-containing cytotoxic drug to an antibody using this compound. Note that specific reaction conditions may need optimization based on the properties of the antibody and drug.
Materials:
-
Antibody with available amine groups
-
Thiol-containing cytotoxic drug
-
This compound
-
N-Hydroxysuccinimide (NHS) or other carboxyl-activating agent
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide, DMF)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS, and DCC in anhydrous DMF.
-
Stir the reaction mixture at room temperature for several hours to form the NHS ester.
-
-
Antibody Modification:
-
Exchange the antibody into an appropriate reaction buffer (e.g., PBS, pH 7.4).
-
Add the activated (2-Pyridyldithio)-PEG6-NHS ester to the antibody solution.
-
Incubate the reaction mixture to allow the NHS ester to react with the primary amines (e.g., lysine (B10760008) residues) on the antibody surface.
-
-
Purification of the Antibody-Linker Conjugate:
-
Remove excess crosslinker and byproducts by size-exclusion chromatography.
-
-
Drug Conjugation:
-
Dissolve the thiol-containing cytotoxic drug in an appropriate solvent.
-
Add the drug solution to the purified antibody-linker conjugate.
-
The pyridyldithio group on the linker will react with the thiol group on the drug to form a disulfide bond.
-
-
Final Purification:
-
Purify the final ADC conjugate to remove any unreacted drug and other impurities, typically using chromatography.
-
Logical Workflow for ADC Synthesis
The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate using this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
References
A Technical Guide to Thiol-Reactive PEGylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of thiol-reactive PEGylation reagents, offering a core resource for researchers, scientists, and drug development professionals. Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins and peptides, such as increasing their hydrodynamic size to reduce renal clearance and shielding them from proteolytic degradation and immune recognition.[1][2][3][4] Thiol-reactive PEGylation, which targets the sulfhydryl group of cysteine residues, offers a high degree of site-specificity, as free cysteine residues are relatively rare in proteins.[3][5][6]
This guide delves into the reaction chemistry, kinetics, and stability of the most common classes of thiol-reactive PEGylation reagents: maleimides, vinyl sulfones, and pyridyl disulfides. We present a comparative analysis of their performance, detailed experimental protocols, and a guide for selecting the most appropriate reagent for your specific application.
Core Concepts in Thiol-Reactive PEGylation
The fundamental principle of thiol-reactive PEGylation lies in the nucleophilic addition of a thiol group from a cysteine residue to an electrophilic functional group on the PEG reagent. This reaction is highly dependent on the pH of the reaction buffer, as the thiol group must be in its deprotonated thiolate form to be sufficiently nucleophilic.
Reaction Mechanisms
The choice of a thiol-reactive PEGylation reagent dictates the nature of the covalent bond formed and, consequently, the stability of the resulting PEG-protein conjugate. The three primary mechanisms are:
-
Michael Addition: This reaction is characteristic of maleimide (B117702) and vinyl sulfone reagents, where the thiolate anion attacks a carbon-carbon double bond.[7][8][9]
-
Disulfide Exchange: Pyridyl disulfide reagents react with free thiols to form a new disulfide bond, releasing a pyridinethione leaving group.
Caption: Reaction mechanisms of common thiol-reactive PEGylation reagents.
Comparative Analysis of Thiol-Reactive PEGylation Reagents
The selection of a suitable thiol-reactive PEGylation reagent is critical for the successful development of a biopharmaceutical. The following tables summarize the key quantitative parameters for maleimide, vinyl sulfone, and pyridyl disulfide PEGylation reagents to facilitate an informed decision.
| Reagent Type | Optimal pH Range | Reaction Rate | Bond Stability | Key Considerations |
| Maleimide-PEG | 6.5 - 7.5[10][11] | Very Fast[12] | The resulting thioether bond can be susceptible to retro-Michael addition, leading to deconjugation.[13][14] Ring hydrolysis of the succinimide (B58015) can increase stability.[13][15] | Prone to hydrolysis at pH > 7.5, which inactivates the maleimide group.[16] Potential for side reactions.[17] |
| Vinyl Sulfone-PEG | 8.0 - 9.0[18][19] | Slower than maleimides[12] | Forms a very stable, irreversible thioether bond.[13][20][21] | More selective for thiols over amines compared to maleimides at higher pH.[21] The reaction rate is generally slower than that of maleimides.[22] |
| Pyridyl Disulfide-PEG | 7.0 - 8.0[18] | Moderate | Forms a disulfide bond that is cleavable by reducing agents.[19] | The reversibility of the linkage can be advantageous for drug delivery systems requiring release of the native protein.[18] |
| Reagent Type | Stability of PEGylated Conjugate |
| Maleimide-PEG | A study showed that after 7 days at 37°C in the presence of 1 mM glutathione, only about 70% of the maleimide-PEG conjugate remained intact.[13][23][24] |
| Vinyl Sulfone-PEG | In the same study, the mono-sulfone-PEG adduct was significantly more stable, with over 90% of the conjugate remaining intact under the same conditions.[13][23][24] A reduced mono-sulfone-PEG conjugate was stable for over 12 days at room temperature in a pH 7.5 buffer.[13] |
| Pyridyl Disulfide-PEG | The disulfide linkage is stable in plasma but can be cleaved by intracellular reducing agents like glutathione. |
Experimental Protocols
A successful PEGylation experiment requires careful planning and execution. The following section outlines a general workflow and detailed protocols for protein PEGylation and subsequent characterization.
Caption: General experimental workflow for protein PEGylation.
Protocol 1: Thiol-Specific PEGylation with PEG-Maleimide
This protocol provides a step-by-step guide for the site-specific PEGylation of a protein containing a free cysteine residue using a PEG-maleimide reagent.[25]
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide reagent
-
Reaction Buffer: Phosphate buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 6.5-7.0). The presence of a chelating agent like EDTA is recommended to prevent disulfide bond formation.[25]
-
Quenching Reagent: A small molecule thiol such as β-mercaptoethanol or L-cysteine.
-
Purification system (e.g., Ion-Exchange Chromatography or Size-Exclusion Chromatography).
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
PEG-Maleimide Preparation: Immediately before use, dissolve the PEG-maleimide reagent in the reaction buffer to the desired stock concentration.
-
PEGylation Reaction: Add the PEG-maleimide solution to the protein solution at a molar ratio of PEG to protein typically ranging from 2:1 to 10:1. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or HPLC.
-
Quenching: Add a 2- to 5-fold molar excess of the quenching reagent over the initial amount of PEG-maleimide to consume any unreacted PEG-maleimide. Incubate for 1 hour at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using an appropriate chromatography method.
Protocol 2: Characterization of PEGylated Proteins
Confirmation of successful PEGylation and determination of the degree of modification are crucial for quality control.
1. SDS-PAGE Analysis:
-
Principle: PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on an SDS-PAGE gel than its unmodified counterpart.
-
Procedure:
-
Prepare SDS-PAGE gels with an appropriate acrylamide (B121943) concentration.
-
Load samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein fractions.
-
Run the gel and visualize the bands using a suitable staining method (e.g., Coomassie Blue).
-
A successful PEGylation will result in a band shift to a higher apparent molecular weight for the PEGylated protein.[4]
-
2. Mass Spectrometry (MS):
-
Principle: MS is a powerful technique for determining the precise molecular weight of the PEGylated protein, thereby confirming the number of attached PEG chains.[26]
-
Techniques: MALDI-TOF and ESI-MS are commonly used for the analysis of PEGylated proteins.[2][26] Liquid chromatography coupled with mass spectrometry (LC-MS) can provide detailed characterization of the PEGylated products.[26][27]
3. High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to separate and quantify the different species in a PEGylation reaction mixture (unmodified protein, mono-PEGylated, multi-PEGylated, etc.).
-
Application: HPLC is essential for assessing the purity of the final PEGylated product.[1]
Selecting the Right Thiol-Reactive PEGylation Reagent
The choice of the optimal thiol-reactive PEGylation reagent depends on several factors, including the desired stability of the final conjugate, the pH sensitivity of the protein, and the intended application. The following decision tree provides a guide for reagent selection.
Caption: Decision tree for selecting a thiol-reactive PEGylation reagent.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 11. Thiol Reactive | BroadPharm [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. youtube.com [youtube.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 20. benchchem.com [benchchem.com]
- 21. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 24. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. walshmedicalmedia.com [walshmedicalmedia.com]
- 27. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Cleavable Disulfide Bonds in Chemical Biology: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the controlled cleavage of disulfide bonds is fundamental to advancing numerous fields, from proteomics to targeted drug delivery. This in-depth technical guide explores the core principles of disulfide bond chemistry, the mechanisms of their cleavage, and the practical applications that leverage this reversible covalent linkage. Detailed experimental protocols and quantitative data are provided to offer a comprehensive resource for laboratory applications.
Disulfide bonds (–S–S–), formed by the oxidation of two thiol groups from cysteine residues, are a critical post-translational modification that dictates the tertiary and quaternary structure of many proteins.[1][2] Their presence is crucial for the stability and biological activity of a vast array of proteins, particularly those secreted into the oxidizing extracellular environment.[2][3] However, it is the inherent cleavability of these bonds under specific reducing conditions that has unlocked their potential as versatile tools in chemical biology. The ability to selectively break and reform disulfide bridges provides a molecular switch to modulate protein structure, function, and to design sophisticated, stimuli-responsive systems.[4][5]
The Chemistry of Disulfide Cleavage: Thiol-Disulfide Exchange
The primary mechanism governing the cleavage of disulfide bonds is thiol-disulfide exchange. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) attacks one of the sulfur atoms of a disulfide bond (R'–S–S–R'').[6][7] This attack forms a new disulfide bond and releases a new thiolate anion. This process is central to both the biological regulation of protein function and the in vitro manipulation of disulfide-linked molecules.[6]
In biological systems, the thiol-disulfide exchange is meticulously controlled by enzymes such as thioredoxins and glutaredoxins, which maintain the cellular redox homeostasis.[8][9] The cytoplasm is a highly reducing environment, rich in glutathione (B108866) (GSH), which readily reduces intracellular disulfide bonds.[10][11] In contrast, the extracellular space and the endoplasmic reticulum are more oxidizing, favoring disulfide bond formation.[5][12] This redox differential is a key physiological stimulus exploited in drug delivery systems.[13][14]
Key Reducing Agents and Their Quantitative Comparison
Several reducing agents are commonly employed in the laboratory to cleave disulfide bonds. The choice of reagent depends on the specific application, desired reaction conditions, and the stability of the target molecule. The most prevalent reducing agents are dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (β-ME).[15][16]
| Parameter | TCEP | Dithiothreitol (DTT) | β-Mercaptoethanol (β-ME) |
| Optimal pH Range | 1.5 - 9.0[2][17] | 7.0 - 8.5[17] | >7.5 |
| Reaction Rate | Rapid, often complete in < 5 minutes at room temperature[2][17] | Slower, particularly at lower pH[17] | Slower than DTT |
| Stability in Air | Highly stable[17] | Prone to oxidation | Prone to oxidation |
| Odor | Odorless[18] | Pungent | Pungent |
| Mechanism | Irreversible (phosphine oxide formation)[17] | Reversible (forms a stable six-membered ring)[19] | Reversible |
| Compatibility | Compatible with sulfhydryl-reactive chemistry without removal[2] | Must be removed before sulfhydryl-reactive labeling | Must be removed before sulfhydryl-reactive labeling |
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction in Proteins using TCEP
This protocol describes the reduction of disulfide bonds in a protein sample prior to downstream applications such as mass spectrometry or gel electrophoresis.
Materials:
-
Protein sample
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
TCEP solution (e.g., 200 mM in water)
-
Alkylating agent (e.g., 500 mM iodoacetamide (B48618) in water)
-
Quenching solution (e.g., 500 mM DTT in water)
Procedure:
-
Dissolve the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL.
-
Add TCEP solution to a final concentration of 10 mM.[17]
-
Incubate the mixture at 37°C for 30-60 minutes.[17]
-
Cool the sample to room temperature.
-
To prevent re-formation of disulfide bonds, alkylate the free thiols by adding the alkylating agent to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.[17]
-
Quench the alkylation reaction by adding the quenching solution to a final concentration of 20 mM.[17]
-
The protein is now reduced and alkylated, ready for further processing.
Protocol 2: Monitoring Disulfide Bond Cleavage Kinetics using Ellman's Reagent
This protocol allows for the quantitative monitoring of disulfide bond reduction in real-time using a spectrophotometer.
Materials:
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) solution (e.g., 10 mM in a suitable buffer)
-
Reducing agent solution of known concentration (e.g., TCEP or DTT)
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and DTNB at a final concentration of 100 µM.[17]
-
Place the cuvette in the spectrophotometer and record the baseline absorbance at 412 nm.
-
Initiate the reaction by adding a small volume of the reducing agent solution to the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at 412 nm over time. The increase in absorbance corresponds to the formation of 2-nitro-5-thiobenzoate (TNB²⁻) as the disulfide bond in DTNB is cleaved.[17]
Protocol 3: Disulfide Bond Mapping using Mass Spectrometry
This protocol outlines a general workflow for identifying disulfide linkages in a protein using bottom-up proteomics.
Materials:
-
Purified protein
-
Denaturing and digestion buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Protease (e.g., trypsin)
-
Quenching solution (e.g., 5% formic acid)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Non-Reduced):
-
Denature the protein in the digestion buffer.
-
Alkylate any free thiols to prevent disulfide scrambling.
-
Digest the protein with a protease (e.g., trypsin) overnight at 37°C.[6]
-
Quench the digestion with formic acid.
-
-
Sample Preparation (Reduced):
-
Denature the protein as above.
-
Reduce the disulfide bonds with DTT at 56°C for 30 minutes.
-
Alkylate the newly formed thiols with iodoacetamide in the dark.
-
Digest the protein with a protease overnight.
-
Quench the digestion.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Compare the chromatograms of the non-reduced and reduced samples. Peaks present in the non-reduced sample but absent in the reduced sample are potential disulfide-linked peptides.[20]
-
Utilize specialized software to identify the disulfide-linked peptides from the MS/MS data of the non-reduced sample.[6]
-
Signaling Pathways and Workflows
Glutathione-Mediated Disulfide Reduction
The glutathione system is a major antioxidant system in cells and plays a key role in reducing disulfide bonds.
Caption: Glutathione-mediated reduction of a protein disulfide bond and the regeneration of reduced glutathione (GSH).
Experimental Workflow for Disulfide Bond Mapping
The following diagram illustrates the typical workflow for identifying disulfide bonds in a protein sample.
Caption: A typical experimental workflow for disulfide bond mapping using a bottom-up mass spectrometry approach.
Applications in Drug Development
The unique redox environment of tumor cells, characterized by significantly higher concentrations of glutathione compared to the bloodstream, provides a powerful stimulus for targeted drug delivery.[13] Prodrugs can be designed with a cytotoxic agent linked to a carrier molecule via a disulfide bond. These constructs remain stable in the circulation but are rapidly cleaved upon entering the reductive cytoplasm of a cancer cell, releasing the active drug precisely at the target site.[13][14] This strategy enhances therapeutic efficacy while minimizing off-target toxicity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Disulfide reduction using TCEP reaction [biosyn.com]
- 3. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping disulfide bonds from sub-micrograms of purified proteins or micrograms of complex protein mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Computational and Experimental Investigations of Metalprotein Thiol/Di . . ." by Roby Kurian [digitalcommons.library.umaine.edu]
- 8. goldbio.com [goldbio.com]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dynamic-biosensors.com [dynamic-biosensors.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
- 19. benchchem.com [benchchem.com]
- 20. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Surface Modification using (2-Pyridyldithio)-PEG6 Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the effective use of (2-Pyridyldithio)-PEG6 acid, a heterobifunctional linker, in surface modification applications. This reagent is particularly valuable in bioconjugation, drug delivery, and biosensor development due to its ability to form stable linkages with both thiol- and amine-containing molecules and surfaces, while the polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and reduces non-specific binding.
Introduction to this compound
This compound is a versatile crosslinking agent featuring a pyridyldithio group at one terminus and a carboxylic acid group at the other, connected by a six-unit polyethylene glycol chain.
-
Pyridyldithio Group: This functional group reacts specifically with free sulfhydryl (thiol) groups to form a stable disulfide bond. This reaction is highly efficient under mild conditions (pH 7-8) and is commonly used for immobilizing thiol-containing molecules such as cysteine-containing peptides or proteins.
-
Carboxylic Acid Group: The terminal carboxyl group can be activated to react with primary amines, forming a stable amide bond. This is a widely used method for conjugating molecules to surfaces or biomolecules rich in amine groups, such as lysine (B10760008) residues in proteins.
-
PEG6 Spacer: The hydrophilic PEG spacer arm reduces steric hindrance, improves solubility of the conjugate, and minimizes non-specific interactions with surfaces and other biomolecules, which is crucial for maintaining the biological activity of the conjugated species and for creating biocompatible surfaces.[1]
Applications
The unique properties of this compound make it suitable for a wide range of applications in research and drug development:
-
Drug Delivery: Functionalization of nanoparticles, liposomes, or drug molecules to improve their pharmacokinetic profiles, enhance stability, and enable targeted delivery.[2][3][4][5][6]
-
Biosensor Development: Immobilization of antibodies, enzymes, or other biorecognition elements onto sensor surfaces (e.g., gold nanoparticles, microplates) for the development of sensitive and specific diagnostic assays.
-
Bioconjugation: Crosslinking of proteins, peptides, and other biomolecules for various applications, including the development of antibody-drug conjugates (ADCs).[4]
-
Surface Passivation: Creation of biocompatible and protein-repellent surfaces on various materials to prevent biofouling in medical devices and research tools.[1]
Quantitative Data on Surface Modification
The effectiveness of surface modification can be quantified using various analytical techniques. The following tables summarize typical data obtained from surfaces modified with PEG-based linkers.
Table 1: Surface Characterization Before and After PEGylation
| Parameter | Unmodified Surface | PEGylated Surface | Technique | Reference |
| Water Contact Angle | ~108° (hydrophobic) | 23° - 45° (hydrophilic) | Contact Angle Goniometry | [2][7][8][9] |
| PEG Surface Density (chains/nm²) | N/A | 0.21 - 7.8 | TGA, Fluorescence, ICP-MS | [5][10][11] |
| Hydrodynamic Diameter (nanoparticles) | Varies | Increase of 5-20 nm | Dynamic Light Scattering (DLS) | [10] |
| Surface Plasmon Resonance (nm shift) | Baseline | 5 - 15 nm red-shift | UV-Vis Spectroscopy | [12] |
Table 2: Influence of PEG Chain Length on Surface Properties
| PEG Chain Length | Footprint per Chain (nm²) | Grafting Density (chains/nm²) | Reference |
| PEG3000 | 0.61 | 1.64 | [11] |
| PEG5000 | 1.18 | 0.85 | [11] |
| PEG20000 | 7.14 | 0.14 | [11] |
Experimental Protocols
Herein, we provide detailed protocols for two common applications of this compound: modification of gold surfaces and modification of amine-functionalized surfaces.
Protocol 1: Surface Modification of Gold Nanoparticles
This protocol describes the immobilization of this compound onto gold nanoparticles (AuNPs) via the pyridyldithio group, which has a strong affinity for gold surfaces, followed by the activation of the terminal carboxylic acid for subsequent bioconjugation.
Materials:
-
This compound
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 6.0)
-
Amine-containing molecule (e.g., protein, peptide)
-
Ethanolamine (B43304) or other quenching agent
-
Centrifugation tubes
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in deionized water or PBS to a final concentration of 1-10 mM.
-
-
Incubation with Gold Nanoparticles:
-
To the AuNP solution, add the this compound solution to achieve a final molar excess of the linker (e.g., 1000-fold molar excess over the AuNPs).
-
Incubate the mixture for 4-12 hours at room temperature with gentle stirring.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the reaction mixture to pellet the AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.
-
Remove the supernatant containing excess linker.
-
Resuspend the AuNP pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound linker.
-
-
Characterization of PEGylated AuNPs:
-
Measure the UV-Vis spectrum to confirm the stability of the AuNPs (a significant shift or broadening of the surface plasmon resonance peak may indicate aggregation).
-
Measure the hydrodynamic diameter using DLS to confirm an increase in size due to the PEG layer.
-
-
Activation of Carboxylic Acid Groups:
-
Resuspend the purified PEGylated AuNPs in MES buffer (pH 6.0).
-
Add EDC and NHS to final concentrations of 10 mM and 5 mM, respectively.
-
Incubate for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-Containing Molecules:
-
Add the amine-containing molecule (dissolved in PBS, pH 7.4) to the activated AuNP solution. The molar ratio should be optimized for the specific application.
-
Incubate for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Final Purification:
-
Add a quenching agent (e.g., ethanolamine to a final concentration of 50 mM) to block any unreacted NHS esters. Incubate for 30 minutes.
-
Purify the final conjugate using centrifugation as described in step 3.
-
Resuspend the final product in a suitable buffer for storage.
-
Workflow Diagram for Gold Nanoparticle Modification:
Caption: Workflow for the modification of gold nanoparticles.
Protocol 2: Surface Modification of Amine-Functionalized Surfaces
This protocol details the immobilization of this compound onto a surface presenting primary amine groups (e.g., an amine-silanized glass slide or an amine-containing polymer surface) via the carboxylic acid group, followed by the reaction of the pyridyldithio group with a thiol-containing molecule.
Materials:
-
This compound
-
Amine-functionalized substrate
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES Buffer (0.1 M, pH 6.0)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Thiol-containing molecule (e.g., cysteine-peptide)
-
Ethanolamine or other quenching agent
-
Dithiothreitol (DTT) for control experiments (optional)
-
Contact Angle Goniometer
-
X-ray Photoelectron Spectrometer (XPS) or Atomic Force Microscope (AFM)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in MES buffer (pH 6.0) to a concentration of 10-20 mM.
-
Add EDC and NHS to final concentrations of 20 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature.
-
-
Reaction with Amine-Functionalized Surface:
-
Immerse the amine-functionalized substrate in the activated this compound solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Quenching:
-
Remove the substrate from the reaction solution.
-
Wash the surface thoroughly with PBS and then deionized water to remove unbound linker and byproducts.
-
Immerse the substrate in a solution of ethanolamine (50 mM in PBS) for 30 minutes to quench any unreacted NHS esters on the surface.
-
Wash again with PBS and deionized water.
-
-
Characterization of the Pyridyldithio-Functionalized Surface:
-
Measure the water contact angle to confirm successful PEGylation (a decrease in contact angle indicates a more hydrophilic surface).
-
Use XPS to detect the presence of sulfur and nitrogen from the linker, or AFM to observe changes in surface morphology.
-
-
Conjugation to Thiol-Containing Molecules:
-
Prepare a solution of the thiol-containing molecule in PBS (pH 7.4) at a desired concentration (e.g., 1 mg/mL).
-
Immerse the pyridyldithio-functionalized surface in the thiol solution.
-
Incubate for 2-4 hours at room temperature. The reaction releases pyridine-2-thione, which can be monitored spectrophotometrically at 343 nm in the solution to follow the reaction progress.
-
-
Final Washing:
-
Remove the substrate and wash thoroughly with PBS and deionized water to remove any non-covalently bound molecules.
-
The surface is now functionalized with the desired thiol-containing molecule.
-
Workflow Diagram for Amine-Surface Modification:
Caption: Workflow for the modification of an amine-functionalized surface.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency | Inactive reagents (EDC/NHS are moisture sensitive) | Use fresh or properly stored EDC and NHS. |
| Non-optimal pH | Ensure the correct pH for each reaction step (pH 6.0 for activation, pH 7.4 for amine and thiol coupling). | |
| Presence of competing nucleophiles | Use amine-free buffers (e.g., PBS, MES) for the EDC/NHS reaction. | |
| Aggregation of nanoparticles | Insufficient surface coverage with PEG | Increase the concentration of the PEG linker during the initial incubation. |
| Inappropriate buffer conditions | Ensure the ionic strength and pH of the buffers are suitable for the nanoparticles. | |
| High non-specific binding | Incomplete surface passivation | Ensure sufficient incubation time and concentration of the PEG linker. Consider a blocking step with a non-functionalized PEG. |
These application notes and protocols are intended as a guide. Optimization of reaction conditions, such as concentrations, incubation times, and purification methods, may be necessary for specific applications and substrates.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Comparison of Surface Modification Methods for Improving the Compatibility of Recycled Plastic Film-Based Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic surface modification and functionalization of PET: a water contact angle, FTIR, and fluorescence spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the surface density of polyethylene glycol on gold nanoparticles by use of microscale thermogravimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
Application Notes and Protocols for (2-Pyridyldithio)-PEG6 Acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. (2-Pyridyldithio)-PEG6 acid is a bifunctional, cleavable linker that offers distinct advantages in ADC design. Its pyridyldithio group provides a reactive handle for conjugation to native or engineered cysteine residues on the antibody, forming a disulfide bond that is stable in circulation but susceptible to cleavage in the reducing environment of the target cell. The terminal carboxylic acid allows for the attachment of amine-containing payloads, while the polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the ADC's pharmacokinetic properties and reduce aggregation.[1][2]
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols for conjugation and characterization, as well as representative data on the performance of ADCs constructed with similar disulfide-based linkers.
Mechanism of Action
The therapeutic efficacy of an ADC utilizing a this compound linker is contingent upon a series of events, beginning with systemic administration and culminating in the targeted release of the cytotoxic payload within the cancer cell.
The disulfide bond within the linker remains largely intact within the bloodstream, minimizing premature drug release and associated systemic toxicity.[3] Upon reaching the tumor site, the antibody component of the ADC binds to its specific antigen on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, internalizing the ADC into the cell. The ADC then traffics through the endosomal and lysosomal compartments. The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[2][3] This reducing environment facilitates the cleavage of the disulfide bond, liberating the cytotoxic payload. Once released, the payload can exert its pharmacological effect, leading to cell cycle arrest and apoptosis.[4]
Quantitative Data on ADCs with Cleavable Disulfide Linkers
The following tables summarize representative data for ADCs constructed with cleavable disulfide linkers, including some with PEGylated spacers. This data is intended to provide a general understanding of the performance characteristics that can be expected. Actual results will vary depending on the specific antibody, payload, and cancer cell line used.
Table 1: In Vitro Cytotoxicity of ADCs with Disulfide Linkers
| ADC Construct | Cell Line | Target Antigen | Payload | IC50 | Reference |
| Trastuzumab-Disulfide-DM1 | N87 (Gastric Cancer) | HER2 | DM1 | 13-50 ng/mL | [5] |
| Trastuzumab-Disulfide-DM1 | BT474 (Breast Cancer) | HER2 | DM1 | 13-50 ng/mL | [5] |
| Anti-EpCAM-CX-DM1 | Calu-3 (Lung Cancer) | EpCAM | DM1 | ~5-100-fold lower than non-cleavable | [6] |
| Anti-EGFR-CX-DM1 | HSC-2 (Head and Neck Cancer) | EGFR | DM1 | ~5-100-fold lower than non-cleavable | [6] |
| Trastuzumab-PEG-CPT | SK-BR-3 (Breast Cancer) | HER2 | Camptothecin | 327-fold increase in potency vs. HER2-low cells | [7] |
Table 2: In Vivo Efficacy of ADCs with Disulfide Linkers in Xenograft Models
| ADC Construct | Tumor Model | Dosing | Outcome | Reference |
| Anti-CD22-DM1 | Human Lymphoma Xenograft | Single dose of 3 mg/kg | Tumor regression | [8] |
| Anti-CanAg-SPDB-DM4 | Human Colon Cancer Xenograft | Not specified | Superior efficacy compared to other disulfide linkers | [9] |
| Trastuzumab-Calicheamicin | HER2+ Breast Cancer | Not specified | Highly efficacious | [10] |
| Anti-Her2 ADCs | NCI-N87 Gastric Tumor Xenograft | Single i.v. dose | Dose-dependent tumor growth inhibition | [11] |
| Anti-Her2 ADCs | HCC-1954 Breast Tumor Xenograft | Single i.v. dose | Dose-dependent tumor growth inhibition | [11] |
Table 3: Plasma Stability of ADCs with Disulfide Linkers
| Linker Type | Stability Metric | Result | Reference |
| Disulfide-Calicheamicin | In vivo stability | 50% of drug conjugated after 21 days | [10] |
| Disulfide-MMAE | In human plasma | MMAE release below limit of quantitation for 7 days | [1] |
| Various Disulfide Linkers | In vitro plasma stability | Stability varies with steric hindrance around the disulfide bond | [9] |
Experimental Protocols
The development of an ADC using this compound involves a multi-step process, from the initial conjugation of the drug to the linker to the final characterization of the purified ADC.
Protocol 1: Two-Step Conjugation of Drug and Antibody to this compound
This protocol outlines a two-step process: first, the activation of the carboxylic acid on the linker and its reaction with an amine-containing drug, followed by the conjugation of the drug-linker construct to a reduced antibody.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal Antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffers (e.g., MES Buffer pH 5.5-6.0 for activation; PBS pH 7.2-7.4 for conjugation)
-
Quenching Reagent (e.g., N-acetylcysteine)
-
Purification equipment (e.g., HPLC, size-exclusion chromatography columns)
Procedure:
Part A: Synthesis of the Drug-Linker Intermediate
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or Sulfo-NHS for aqueous reactions) relative to the linker.[9]
-
Incubate for 15-30 minutes at room temperature to form the NHS ester. The activation reaction is most efficient at pH 4.5-7.2.[8][12]
-
-
Conjugation to the Amine-Containing Drug:
-
Dissolve the amine-containing drug in a compatible solvent.
-
Add the drug solution to the activated linker solution. A slight molar excess of the drug may be used.
-
Adjust the pH to 7.2-8.0 if necessary to facilitate the reaction between the NHS ester and the amine.[8]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Drug-Linker Construct:
-
Purify the resulting drug-linker construct using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Characterize the purified product by mass spectrometry to confirm its identity.
-
Part B: Conjugation to the Antibody
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS).
-
Add a reducing agent such as TCEP or DTT to partially reduce the interchain disulfide bonds of the antibody, exposing free thiol groups. The molar ratio of the reducing agent to the antibody will determine the number of available thiols and should be optimized to achieve the desired drug-to-antibody ratio (DAR).[13]
-
Incubate for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation of the Drug-Linker to the Reduced Antibody:
-
Add the purified drug-linker construct to the reduced antibody solution. A molar excess of the drug-linker is typically used.
-
The pyridyldithio group will react with the free thiol groups on the antibody to form a stable disulfide bond.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted thiol groups on the antibody by adding a molar excess of a quenching reagent like N-acetylcysteine.
-
Purify the ADC using size-exclusion chromatography or hydrophobic interaction chromatography to remove unreacted drug-linker and any aggregated protein.
-
Protocol 2: Characterization of the Antibody-Drug Conjugate
A thorough characterization of the purified ADC is essential to ensure its quality, potency, and consistency.
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Method: Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15]
-
Principle: HIC separates ADC species based on the hydrophobicity conferred by the conjugated drug. Species with different numbers of drugs will have different retention times. LC-MS can be used to determine the mass of the intact ADC or its subunits (light and heavy chains after reduction), from which the DAR can be calculated.[15][16]
-
Brief Protocol (HIC):
-
Equilibrate an HIC column with a high-salt mobile phase.
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the relative peak areas.[14]
-
2. In Vitro Cytotoxicity Assay:
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. A decrease in metabolic activity in the presence of the ADC indicates cytotoxicity.[17]
-
Brief Protocol (MTT):
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free drug.
-
Incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[20]
-
Add MTT reagent to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[21]
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
3. Antigen Binding Affinity Assay:
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR).[22][23]
-
Principle: These assays quantify the binding affinity of the ADC to its target antigen. It is crucial to confirm that the conjugation process has not adversely affected the antibody's binding properties.[22]
-
Brief Protocol (ELISA):
-
Coat a microplate with the target antigen.
-
Block non-specific binding sites.
-
Add serial dilutions of the ADC and the unconjugated antibody.
-
Incubate to allow binding.
-
Wash away unbound antibody/ADC.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate and measure the absorbance.
-
Compare the binding curves of the ADC and the unconjugated antibody to assess any changes in affinity.
-
4. Plasma Stability Assay:
-
Method: The ADC is incubated in plasma, and at various time points, the amount of intact ADC or released payload is measured, often by LC-MS.[24][25]
-
Principle: This assay evaluates the stability of the linker in a physiologically relevant matrix. Premature drug release in plasma can lead to off-target toxicity.[24]
-
Brief Protocol:
-
Incubate the ADC in plasma (e.g., human or mouse) at 37°C.
-
At designated time points, take aliquots of the plasma-ADC mixture.
-
Isolate the ADC using affinity capture (e.g., Protein A beads).
-
Analyze the intact ADC by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker cleavage.
-
Alternatively, the free payload in the plasma can be extracted and quantified.
-
Conclusion
This compound is a versatile and effective linker for the development of next-generation ADCs. Its cleavable disulfide bond allows for targeted drug release in the reducing intracellular environment of cancer cells, while the PEG spacer can enhance the overall properties of the conjugate. The protocols and data presented here provide a framework for the successful implementation of this linker in ADC research and development, from initial conjugation to comprehensive characterization. Careful optimization of each experimental step is crucial for producing a safe, stable, and potent therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. researchgate.net [researchgate.net]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 13. njbio.com [njbio.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. hpst.cz [hpst.cz]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. ADC Affinity Measurement Service - Creative Biolabs [creative-biolabs.com]
- 23. rapidnovor.com [rapidnovor.com]
- 24. benchchem.com [benchchem.com]
- 25. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for peptide labeling with pyridyldithio linkers
Application Notes: Peptide Labeling with Pyridyldithio Linkers
Introduction
Peptide labeling is a cornerstone technique in drug development, diagnostics, and fundamental research, enabling the attachment of reporter molecules, drugs, or delivery vectors to a peptide of interest. Pyridyldithio linkers are a class of heterobifunctional crosslinkers widely used for this purpose.[1][2] They facilitate the conjugation of molecules through a disulfide bond, which is cleavable under reducing conditions.[2][3] This reversibility is highly advantageous for applications such as drug delivery, where the payload needs to be released from the peptide carrier at the target site.[4]
The most common pyridyldithio linkers, like SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), contain an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) and a pyridyldithio group that reacts with sulfhydryls (thiols) from cysteine residues.[1][3][5] For peptides lacking a native cysteine, a sulfhydryl group can be introduced in a protected form using reagents like SATA (N-Succinimidyl S-acetylthioacetate), which is later deprotected to reveal a reactive thiol.[6][7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step process of labeling peptides using pyridyldithio linkers, covering both direct conjugation with SPDP and two-step thiolation using SATA.
General Principles and Considerations
Successful peptide labeling requires careful consideration of reaction conditions to ensure high efficiency and specificity.
-
Buffer Selection : For reactions involving NHS esters (like SPDP and SATA), it is critical to use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[9][10] Buffers containing primary amines, like Tris or glycine, will compete with the peptide for reaction with the NHS ester, significantly reducing labeling efficiency.
-
pH Control : The reaction of NHS esters with primary amines is most efficient at a pH range of 7 to 9.[6][7] The sulfhydryl-reactive 2-pyridyldithio group reacts optimally with thiols between pH 7 and 8.[10] For some disulfide exchanges, a lower pH of 4-5 can be optimal, but reaction with cysteine residues is often performed at a higher pH to ensure the thiol group is deprotonated and reactive.[11]
-
Reagent Preparation and Solubility : Pyridyldithio linkers like SPDP and SATA are often not soluble in aqueous buffers and must first be dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the reaction mixture.[3][5][6] It is crucial to prepare these stock solutions immediately before use as NHS esters can hydrolyze in the presence of moisture.[6]
-
Purification : After the labeling reaction, it is essential to remove unreacted linkers and byproducts. Common purification methods include size-exclusion chromatography (desalting columns), dialysis, and reverse-phase high-performance liquid chromatography (RP-HPLC).[9][12][13] RP-HPLC is the standard method for achieving high purity of the final labeled peptide.[12][13]
-
Characterization : The final conjugate should be characterized to confirm successful labeling. Mass spectrometry (MS) is the ideal method for verifying the identity and integrity of the labeled peptide by detecting the expected mass shift.[14][15]
Data Presentation: Properties of Common Linkers
The choice of linker can be critical for the specific application, with factors like spacer arm length influencing steric hindrance.[1]
| Linker | Full Chemical Name | Reactive Groups | Spacer Arm Length (Å) | Solubility | Key Feature |
| SPDP | Succinimidyl 3-(2-pyridyldithio)propionate | NHS Ester, Pyridyldisulfide | 6.8 | DMSO, DMF | Short-chain, cleavable amine-to-sulfhydryl crosslinking.[1][3] |
| LC-SPDP | Succinimidyl 6-(3-[2-pyridyldithio]-propionamido)hexanoate | NHS Ester, Pyridyldisulfide | 15.7 | DMSO, DMF | Long-chain version of SPDP, useful for overcoming steric hindrance.[1] |
| SATA | N-Succinimidyl S-acetylthioacetate | NHS Ester | 2.8 | DMSO, DMF | Introduces a protected sulfhydryl group onto primary amines.[6][9] |
Experimental Workflow: Peptide Labeling
Caption: Workflow for peptide labeling via direct (SPDP) or two-step (SATA) methods.
Protocol 1: One-Step Amine-to-Sulfhydryl Labeling using SPDP
This protocol is for conjugating a peptide containing a primary amine to a second molecule that contains a free sulfhydryl group. The process involves first modifying the peptide with SPDP, then reacting the modified peptide with the sulfhydryl-containing molecule.[10]
A. Materials Required
-
Peptide containing a primary amine (1-10 mg/mL)
-
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)[3]
-
Anhydrous DMSO or DMF
-
Amine-free Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2
-
Sulfhydryl-containing molecule
-
Reducing agent (e.g., DTT or TCEP) for cleaving disulfide bond (optional, for verification)
-
Desalting columns
-
Spectrophotometer
B. SPDP Modification of Peptide (Reaction A)
-
Equilibrate the vial of SPDP to room temperature before opening.[10]
-
Immediately before use, prepare a 20 mM stock solution of SPDP by dissolving ~6.2 mg of SPDP in 1 mL of anhydrous DMSO.
-
Dissolve the peptide in the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Add a 10- to 20-fold molar excess of the SPDP stock solution to the peptide solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, non-reacted SPDP using a desalting column equilibrated with the Reaction Buffer.
C. Conjugation to Sulfhydryl-containing Molecule (Reaction C)
-
Dissolve the sulfhydryl-containing molecule in the Reaction Buffer.
-
Add the SPDP-modified peptide to the sulfhydryl-containing molecule. A 1:1 molar ratio is a good starting point, but optimization may be required.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The progress of the reaction can be monitored by measuring the release of the pyridine-2-thione byproduct, which has a maximum absorbance at 343 nm (ε = 8080 M⁻¹cm⁻¹).[10]
D. Purification and Analysis
-
Purify the final peptide conjugate using RP-HPLC to separate the labeled peptide from unreacted components.[12]
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the conjugate.[14]
Protocol 2: Peptide Thiolation with SATA and Conjugation
This protocol is used when the peptide contains a primary amine but lacks a sulfhydryl group. SATA is used to introduce a protected thiol, which is then deprotected and reacted with a pyridyldithio-activated molecule.[6][7]
A. Materials Required
-
Peptide containing a primary amine (1-10 mg/mL)
-
SATA (N-Succinimidyl S-acetylthioacetate)[9]
-
Anhydrous DMSO or DMF
-
Amine-free Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Deacetylation Solution: 0.5 M Hydroxylamine•HCl, 25 mM EDTA in Reaction Buffer, adjust pH to 7.2-7.5.[6][7]
-
EDTA-containing Buffer: Reaction Buffer + 10 mM EDTA
-
Pyridyldithio-activated molecule
-
Desalting columns
B. Sulfhydryl Modification of Peptide with SATA
-
Immediately before use, dissolve 6-8 mg of SATA in 0.5 mL of DMSO to make an ~55 mM solution.[6][7]
-
Dissolve the peptide in the Reaction Buffer.
-
Add the SATA solution to the peptide solution to achieve a 10- to 20-fold molar excess.
-
Incubate for 30-60 minutes at room temperature.[9]
-
Remove excess SATA and byproducts by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer. The SATA-modified peptide is stable and can be stored at this stage.[7][16]
C. Deprotection to Generate a Free Sulfhydryl
-
To the purified SATA-modified peptide solution, add the Deacetylation Solution. A 10-fold excess of hydroxylamine is typically sufficient.[16]
-
Incubate the reaction for 2 hours at room temperature.[7]
-
Immediately purify the now-thiolated peptide from the hydroxylamine using a desalting column equilibrated with the EDTA-containing Buffer. The EDTA helps prevent the formation of disulfide bonds between the newly exposed thiols.[9]
D. Conjugation and Final Purification
-
Combine the freshly prepared thiolated peptide with the pyridyldithio-activated molecule.
-
Incubate the reaction for 1-2 hours at room temperature. Monitor the reaction by measuring the absorbance of released pyridine-2-thione at 343 nm.[10]
-
Purify the final conjugate using RP-HPLC and confirm its identity with mass spectrometry.[12][14]
Reaction Chemistry Overview
Caption: Chemical reaction schemes for SPDP-mediated conjugation and SATA-mediated thiolation.
Quantitative Analysis Summary
This table presents hypothetical data from a typical labeling experiment to demonstrate how results can be summarized.
| Step | Parameter | Method | Result | Purity (HPLC) | Conclusion |
| 1. Peptide Activation | Molar Ratio (SPDP:Peptide) | N/A | 20:1 | N/A | Input for reaction. |
| 2. Conjugation | Pyridine-2-thione Release | Absorbance at 343 nm | 0.65 (Abs) | ~75% | Reaction proceeded, ~80% conversion calculated.[10] |
| 3. Purification | Peptide Recovery | UV Absorbance at 280 nm | 65% | >95% | Successful purification of the target conjugate. |
| 4. Characterization | Molecular Weight | MALDI-TOF MS | Expected MW ± 1 Da | >95% | Confirmed identity of the final product.[15] |
Applications in Research and Drug Development
The ability to conjugate peptides to other molecules using pyridyldithio linkers has broad applications:
-
Peptide-Drug Conjugates (PDCs) : This is a major application where a cytotoxic drug is attached to a peptide that targets a specific receptor on cancer cells.[4][17] The cleavable disulfide bond allows for the release of the drug inside the target cell, increasing efficacy and reducing systemic toxicity.[4]
-
Targeted Drug Delivery : Peptides can be conjugated to nanoparticles, liposomes, or other drug carriers to improve their delivery to specific tissues or cells.[18][19]
-
Immunoassays : Peptides can be labeled with enzymes or fluorescent dyes for use in diagnostic assays like ELISA.[8]
-
Probing Protein-Protein Interactions : Attaching labels like biotin (B1667282) or fluorophores allows for the study of peptide binding partners and signaling pathways.[17][20]
-
Improving Pharmacokinetics : Conjugation to larger molecules like polyethylene (B3416737) glycol (PEG) can increase the half-life of therapeutic peptides in circulation.[21]
References
- 1. SPDP Crosslinker 100 mg (CAS 68181-17-9) - N-Succinimidyl 3-(2-pyridyldithio)-propionate (SPDP) - ProteoChem [proteochem.com]
- 2. covachem.com [covachem.com]
- 3. Thermo Scientific™ SPDP (succinimidyl 3-(2-pyridyldithio)propionate) | Fisher Scientific [fishersci.ca]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) [nanocs.net]
- 6. store.sangon.com [store.sangon.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of N-Succinimidyl S-Acetylthioacetate Ligand for Radiolabeling of Humanized Antibodies with 188Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peptide Drug: Design and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Therapeutics: The Role of Peptides in Drug Development [parabolicdrugs.com]
- 19. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 20. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
Applications of Cleavable Crosslinkers in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of cleavable crosslinkers in advanced drug delivery systems. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to guide researchers in the design and evaluation of stimuli-responsive drug carriers.
Introduction to Cleavable Crosslinkers in Drug Delivery
Cleavable crosslinkers are critical components in the design of "smart" drug delivery systems that can release therapeutic payloads in response to specific physiological or external stimuli.[1][2] These linkers covalently connect a drug to a carrier molecule, such as an antibody, polymer, or nanoparticle, and are engineered to break under specific conditions prevalent in the target microenvironment, such as altered pH, redox potential, or enzyme concentration.[3][4] This targeted drug release mechanism enhances therapeutic efficacy while minimizing off-target toxicity.[5]
The choice of a cleavable linker is a crucial decision in the design of a drug conjugate, influencing its stability in circulation, mechanism of drug release, and overall therapeutic index.[3] This document will explore three major classes of cleavable linkers: enzyme-cleavable, pH-sensitive, and redox-responsive linkers, and their applications in various drug delivery platforms.
Types of Cleavable Crosslinkers and Their Applications
Enzyme-Cleavable Crosslinkers
Enzyme-cleavable linkers are designed to be substrates for enzymes that are overexpressed in diseased tissues, such as tumors.[5][6] This approach offers high specificity for targeted drug release.
Applications:
-
Antibody-Drug Conjugates (ADCs): Peptide linkers, such as the valine-citrulline (Val-Cit) dipeptide, are widely used in ADCs.[7][] These linkers are stable in the bloodstream but are efficiently cleaved by lysosomal proteases like cathepsin B upon internalization into cancer cells.[]
-
Polymer-Drug Conjugates (PDCs): Enzyme-cleavable linkers are increasingly being incorporated into PDCs to improve their therapeutic window.[9] For instance, linkers sensitive to matrix metalloproteinases (MMPs), which are abundant in the tumor microenvironment, can trigger drug release extracellularly.[10]
-
Nanoparticles and Hydrogels: Enzyme-responsive nanoparticles and hydrogels can be designed to release their cargo in the presence of specific enzymes, allowing for on-demand drug delivery.[11][12]
Featured Linker: Valine-Citrulline (Val-Cit)
The Val-Cit dipeptide is a well-established cathepsin B-cleavable linker.[7][13] Upon cleavage, it often utilizes a self-immolative spacer, like p-aminobenzyl carbamate (B1207046) (PABC), to release the unmodified drug.[]
Signaling Pathway for Intracellular Cleavage of a Val-Cit Linker:
Caption: Intracellular processing of an ADC with a Val-Cit linker.
pH-Sensitive Crosslinkers
pH-sensitive linkers exploit the acidic microenvironment of tumors or the decreasing pH within endosomes and lysosomes to trigger drug release.[1][14] Hydrazone and acetal (B89532) linkages are common examples of acid-labile groups.[15][]
Applications:
-
Nanoparticles for Oral Drug Delivery: pH-responsive nanoparticles can protect acid-labile drugs in the stomach and release them in the more neutral pH of the intestine.[17]
-
Micelles for Tumor Targeting: Polymeric micelles incorporating pH-sensitive linkers can remain stable in circulation (pH 7.4) and release their payload in the slightly acidic tumor microenvironment or after cellular uptake.[18]
-
Hydrogels for Controlled Release: pH-responsive hydrogels can swell or shrink in response to pH changes, modulating the release of encapsulated drugs.[19][20]
Featured Linker: Hydrazone
Hydrazone linkers are formed by the reaction of a ketone or aldehyde with a hydrazine (B178648) derivative.[21] They are relatively stable at physiological pH but hydrolyze under acidic conditions to release the drug.[]
Logical Relationship of pH-Dependent Drug Release:
Caption: Decision tree for drug release from a pH-sensitive hydrazone linker.
Redox-Responsive Crosslinkers
Redox-responsive linkers are designed to be cleaved in the reducing environment found inside cells, which has a significantly higher concentration of glutathione (B108866) (GSH) than the extracellular space.[][23] Disulfide bonds are the most common type of redox-sensitive linker.[24][25]
Applications:
-
Nanoparticles for Intracellular Delivery: Nanoparticles crosslinked with disulfide bonds can release their cargo upon entering the cytoplasm of cancer cells.[2]
-
Hydrogels for Tissue Engineering and Drug Delivery: Redox-responsive hydrogels can be designed to degrade and release drugs or growth factors in response to the cellular redox environment.[26][27][28]
-
Mesoporous Silica Nanoparticles (MSNs): Disulfide bonds can be used as "gatekeepers" on the surface of MSNs, preventing premature drug release until they reach the reducing intracellular environment.[24]
Featured Linker: Disulfide Bond
Disulfide linkers are stable in the oxidative environment of the bloodstream but are readily cleaved by thiol-containing molecules like GSH inside cells.[][29]
Experimental Workflow for Evaluating Redox-Responsive Release:
Caption: Workflow for assessing in vitro redox-responsive drug release.
Quantitative Data Summary
The following tables summarize key quantitative data for different types of cleavable linkers from various studies.
Table 1: pH-Sensitive Linker Performance
| Linker Type | Drug Delivery System | pH for Cleavage | Half-life at pH 7.4 | Half-life at Acidic pH | Reference |
| Hydrazone | ADC (Gemtuzumab ozogamicin) | 4.5 | 183 hours | 4.4 hours | [21] |
| Acylhydrazone | ADC (Doxorubicin conjugate) | 5.0 | Stable | 2.4 minutes | [30] |
| Trityl | Polymeric Micelle | 5.0 | >24 hours | <1.0 to 5.0 hours | [18] |
Table 2: Enzyme-Cleavable Linker Performance
| Linker Type | Enzyme | Drug Delivery System | Cleavage Efficiency | Comments | Reference |
| Val-Cit-PABC | Cathepsin B | ADC | High | Widely used in approved ADCs. | [7][] |
| Val-Ala-PABC | Cathepsin B | Drug-linker construct | 22% cleavage in 90 mins | Slower cleavage compared to Val-Cit. | [31] |
| GFLG | Cathepsin B | Polymer-Drug Conjugate | Effective release | Used for intracellular drug release. | [32] |
Table 3: Redox-Responsive Linker Performance
| Linker Type | Drug Delivery System | Reducing Agent | Release Profile | Comments | Reference |
| Disulfide | Resilin-like Hydrogel | 10 mM GSH | Significant degradation | Faster release in reducing environment. | [26][28] |
| Disulfide | Polymeric Hydrogel | DTT | On-demand degradation | Tunable release of macromolecules. | [27][33] |
| Disulfide | Cysteine-based Polymer | Low redox potential | Swelling-dependent degradation | Potential for colonic drug delivery. | [34] |
Experimental Protocols
Protocol for Synthesis of a Cathepsin B-Cleavable Val-Cit-PABC Linker
This protocol describes a solid-phase synthesis approach for the Val-Cit-PABC linker, which is a common component in ADCs.[7][13]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Citrulline
-
Fmoc-L-Valine-OH
-
p-Aminobenzyl alcohol (PABOH)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine (B6355638) in DMF (20%)
-
DCM (Dichloromethane)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Add Fmoc-L-Citrulline and DIPEA in DCM and shake for 2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF and DCM.
-
Peptide Coupling (Valine): Dissolve Fmoc-L-Valine-OH, HATU, HOBt, and DIPEA in DMF. Add this solution to the deprotected resin and shake for 2 hours. Wash the resin.
-
Fmoc Deprotection: Repeat step 2.
-
PABC Spacer Attachment: Couple p-aminobenzyl alcohol to the N-terminus of the dipeptide using standard coupling conditions (e.g., HATU/HOBt/DIPEA).
-
Cleavage from Resin: Wash and dry the resin. Treat with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the linker from the resin and remove side-chain protecting groups.
-
Purification: Precipitate the crude linker in cold ether, centrifuge, and purify by reverse-phase HPLC.
Protocol for In Vitro Plasma Stability Assay
This assay evaluates the stability of a drug-linker conjugate in plasma.[35][36]
Materials:
-
Drug-linker conjugate
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with internal standard)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Dilute the drug-linker conjugate in pre-warmed plasma to the desired final concentration.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
-
Quenching: Immediately add the aliquot to the cold quenching solution to stop any enzymatic activity and precipitate plasma proteins.
-
Sample Processing: Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact drug-linker conjugate and any released drug.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the plasma stability and calculate the half-life.
Protocol for In Vitro Enzymatic Cleavage Assay
This protocol assesses the susceptibility of a linker to cleavage by a specific enzyme, such as cathepsin B.[35]
Materials:
-
Drug-linker conjugate
-
Purified enzyme (e.g., human cathepsin B)
-
Enzyme activation buffer (e.g., 50 mM sodium acetate, pH 5.0, with DTT)
-
Reaction buffer (pH corresponding to the optimal enzyme activity)
-
Incubator at 37°C
-
Quenching solution
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate the enzyme according to the manufacturer's instructions in the activation buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the activated enzyme, and the drug-linker conjugate.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, withdraw an aliquot and quench the reaction.
-
Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released drug.
-
Data Analysis: Plot the concentration of the released drug over time to determine the initial rate of cleavage and the cleavage kinetics.
Conclusion
Cleavable crosslinkers are indispensable tools in the development of targeted and stimuli-responsive drug delivery systems. The choice of linker chemistry—be it enzyme-cleavable, pH-sensitive, or redox-responsive—is dictated by the specific application, the nature of the drug, and the biological target. A thorough understanding of the cleavage mechanisms, coupled with robust in vitro and in vivo characterization, is essential for designing safe and effective drug delivery platforms. The protocols and data presented in this document provide a foundational guide for researchers to advance the design and application of these sophisticated therapeutic systems.
References
- 1. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-Responsive Polymeric Nanoparticle for Nucleic Acid Delivery and Cancer Therapy: Progress, Opportunities, and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Enzyme responsive drug delivery systems in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enzyme-Responsive Nanoparticles for Anti-tumor Drug Delivery [frontiersin.org]
- 7. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of cleavable linkers for polymer-drug conjugates - American Chemical Society [acs.digitellinc.com]
- 10. Targeted drug delivery by novel polymer-drug conjugates containing linkers cleavable by disease-associated enzymes [dspace.mit.edu]
- 11. Enzyme-Responsive Nanomaterials for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 15. researchwithnj.com [researchwithnj.com]
- 17. Development of pH Sensitive Nanoparticles for Intestinal Drug Delivery Using Chemically Modified Guar Gum Co-Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine [mdpi.com]
- 21. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Redox-sensitive nanoscale drug delivery systems for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Recent advances in redox-responsive nanoparticles for combined cancer therapy - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00222A [pubs.rsc.org]
- 26. Redox-Responsive Resilin-Like Hydrogels for Tissue Engineering and Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Redox-responsive Resilin-like Hydrogels for Tissue Engineering and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 30. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Synthesis and biological evaluation of cathepsin B cleavable drug-linker constructs featuring modified spacers with novel phenolic payload KGP18 | Poster Board #942 - American Chemical Society [acs.digitellinc.com]
- 32. Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation [biosyn.com]
- 33. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synthesis, Characterisation, and Evaluation of a Cross-Linked Disulphide Amide-Anhydride-Containing Polymer Based on Cysteine for Colonic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
Application Notes and Protocols for EDC/NHS Activation of Carboxylic Acids for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbodiimide chemistry, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), is a cornerstone technique for covalently coupling primary amine-containing molecules to carboxyl groups. This "zero-length" crosslinking method is widely employed in bioconjugation, drug delivery, immunoassays, and surface functionalization due to its efficiency and the stability of the resulting amide bond.[1]
This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the successful EDC/NHS activation of carboxylic acids for amine coupling.
Chemical Principle
The EDC/NHS coupling reaction is a two-step process designed to create a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[2]
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[1] This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxyl group.[2]
-
Formation of a Stable NHS-Ester: To enhance the efficiency and stability of the reaction, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS-ester.[1] This semi-stable intermediate is less prone to hydrolysis than the O-acylisourea intermediate.[3]
-
Amine Coupling: The NHS-ester readily reacts with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[4]
The water-soluble analog, sulfo-NHS, is often preferred in biological applications as it helps to improve the water solubility of the NHS-ester intermediate.
Optimizing Reaction Conditions
The efficiency of the EDC/NHS coupling reaction is highly dependent on several parameters. The following table summarizes key reaction conditions and their typical ranges for optimization.
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0 | The activation of carboxyl groups with EDC is most efficient in a slightly acidic environment.[5] MES buffer is a common choice for this step.[6] |
| Coupling pH | 7.2 - 8.5 | The reaction of the NHS-ester with the primary amine is more efficient at a neutral to slightly basic pH.[6] PBS or borate (B1201080) buffers are suitable for this step.[5] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can be used to prolong the stability of the NHS-ester and may be beneficial for sensitive proteins.[6] |
| Reaction Time (Activation) | 15 - 30 minutes | A short incubation time is typically sufficient for the activation step.[6] |
| Reaction Time (Coupling) | 1 - 2 hours at RT, or overnight at 4°C | The optimal time can vary depending on the specific reactants.[5] |
| Molar Ratio (Carboxyl:EDC:NHS) | 1:2:5 to 1:10:25 | A molar excess of EDC and NHS is generally recommended.[7] The optimal ratio should be determined empirically for each specific application. |
| Buffers | Amine and Carboxylate-free | Buffers such as MES, HEPES, and PBS are recommended.[6] Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the coupling reaction.[5] |
Experimental Protocols
Materials and Reagents
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) : Store desiccated at -20°C.[5]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide) : Store desiccated at -20°C.[5]
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[6]
-
Coupling Buffer : Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[6]
-
Quenching Solution : 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5.[6]
-
Wash Buffer : PBS with 0.05% Tween-20 (PBST).[6]
-
Carboxyl-containing molecule (e.g., protein, nanoparticle)
-
Amine-containing molecule (e.g., protein, peptide, drug)
-
Desalting columns or dialysis cassettes for purification.
Two-Step Coupling Protocol for Protein-Protein Conjugation
This protocol is designed to minimize self-conjugation when both proteins contain carboxyl and amine groups.
Procedure:
-
Prepare Reagents: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[2] Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.[5]
-
Activate Carboxyl-containing Molecule (Molecule #1):
-
Dissolve Molecule #1 in Activation Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
Add the EDC and NHS solutions to the Molecule #1 solution. A common starting point is a final concentration of 2 mM EDC and 5 mM NHS.[6]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[6]
-
-
Remove Excess Reagents: Immediately after activation, remove excess EDC and NHS byproducts using a desalting column or through dialysis against the Activation Buffer. This step is crucial to prevent unwanted crosslinking of the amine-containing molecule.
-
Couple Amine-containing Molecule (Molecule #2):
-
Quench the Reaction: Add a quenching solution (e.g., Tris-HCl to a final concentration of 10-50 mM) and incubate for 15-30 minutes to block any unreacted NHS-esters.[7]
-
Purify the Conjugate: Remove unreacted molecules and quenching reagents by desalting, dialysis, or another appropriate chromatographic method.
Data Presentation: Coupling Efficiency
The efficiency of EDC/NHS coupling can be influenced by various factors. The following table presents examples of reported coupling efficiencies under different conditions.
| Application | Reactants | Key Conditions | Coupling Efficiency/Yield | Reference |
| DNA Conjugation | Carboxyl-modified surface and aminated DNA | Two-step protocol, pH 6.0 activation, pH 7.4 coupling | 68.3 ± 2.2% | [4] |
| Nanoparticle Functionalization | Carboxylated gold nanoparticles and peptides | HEPES buffer (pH 7.0), 2:1 NHS:EDC ratio, 24h reaction | Optimal conditions identified | [8] |
| Protein Immobilization | Carboxylated polymer brushes (PAA) and l-leucine (B1674790) methyl ester | EDC/NHS activation | ~70% amidation | [9] |
| Protein-Protein Conjugation | General protocol | Molar ratio of Protein:EDC:NHS at 1:10:25 is a good starting point | Varies, optimization required | [7] |
Troubleshooting
Low coupling efficiency or other issues can arise during the EDC/NHS reaction. The following table outlines common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Coupling | Inactive EDC/NHS due to hydrolysis. | Store reagents desiccated at -20°C. Allow to warm to room temperature before opening. Prepare solutions immediately before use.[5] |
| Inappropriate buffer composition (contains amines or carboxyls). | Use recommended buffers like MES for activation and PBS or HEPES for coupling.[6] | |
| Hydrolysis of the O-acylisourea or NHS-ester intermediate. | Perform the reaction steps promptly. Consider lowering the reaction temperature to 4°C to increase intermediate stability.[6] | |
| Incorrect pH for activation or coupling. | Ensure the pH is within the optimal range for each step (pH 4.5-6.0 for activation, pH 7.2-8.5 for coupling).[6] | |
| Precipitation of Reactants | High concentration of EDC. | If precipitation occurs upon adding EDC, try reducing the amount used.[10] |
| Protein instability in the chosen buffer or at the reaction pH. | Ensure the protein is soluble and stable in the reaction buffers. Perform a buffer exchange if necessary.[5] | |
| Aggregation of nanoparticles. | Add EDC slowly with good mixing. The concentration of nanoparticles may need to be optimized.[3] | |
| High Background/Non-specific Binding | Insufficient quenching of unreacted NHS-esters. | Ensure the quenching step is performed with a sufficient concentration of quenching agent for an adequate amount of time.[6] |
| Inadequate washing steps. | Thoroughly wash to remove unreacted reagents and non-covalently bound molecules.[6] |
By carefully controlling the reaction conditions and following the detailed protocols, researchers can successfully utilize EDC/NHS chemistry for a wide range of bioconjugation applications.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. covachem.com [covachem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Thol-Specific Protein Bioconjugation
These application notes provide a detailed overview and practical protocols for the most common and effective thiol-specific bioconjugation techniques. This guide is intended for researchers, scientists, and drug development professionals who are designing and executing protein modification strategies, such as the development of antibody-drug conjugates (ADCs), PEGylated proteins, or fluorescently labeled proteins.
Introduction to Thiol-Specific Bioconjugation
The selective modification of proteins is a cornerstone of modern biotechnology and drug development. Among the 20 standard amino acids, cysteine is unique due to the nucleophilic nature of its thiol (sulfhydryl) group (-SH). At physiological pH, the thiol group is more reactive than other amino acid side chains, making it an ideal target for specific chemical modification. This specificity allows for precise control over the location and stoichiometry of conjugation, which is critical for preserving protein function and achieving desired therapeutic or diagnostic outcomes.
Thiol-specific bioconjugation is widely employed for:
-
Antibody-Drug Conjugates (ADCs): Attaching potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to proteins to increase their hydrodynamic size, improve solubility, and extend their in-vivo circulation half-life.
-
Immobilization: Attaching proteins to surfaces for applications in diagnostics and biocatalysis.
-
Labeling: Introducing fluorescent dyes, biotin, or other reporter molecules for imaging and detection assays.
This document details the mechanisms, protocols, and comparative data for key thiol-specific conjugation chemistries.
Maleimide-Based Thiol-Michael Addition
Maleimides are one of the most widely used reagents for thiol-specific modification. The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks one of the double-bonded carbons of the maleimide (B117702) ring, forming a stable thioether bond.
Mechanism: The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic without significant competition from hydrolysis of the maleimide group. While the resulting succinimidyl thioether linkage is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to conjugate dissociation.
Caption: Thiol-Michael addition reaction between a protein thiol and a maleimide.
Experimental Protocol: Maleimide Conjugation
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 5-20 molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., PBS, pH 7.2) for 1-2 hours at room temperature.
-
Crucially , remove the reducing agent before adding the maleimide reagent. This is typically done using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a nitrogen-purged, amine-free buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5).
-
-
Reagent Preparation:
-
Immediately before use, dissolve the maleimide-functionalized molecule (e.g., Maleimide-PEG) in a compatible solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the maleimide reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or at 4°C overnight. Protect the reaction from light if using a light-sensitive reagent.
-
-
Quenching:
-
To stop the reaction and consume any unreacted maleimide, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
-
Purification and Analysis:
-
Remove excess reagent and reaction byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy or mass spectrometry to determine the degree of labeling (DOL).
-
Iodoacetamide-Based Thiol Alkylation
Iodoacetamides react with cysteine residues via an SN2 alkylation reaction, forming a highly stable thioether bond. This method is a robust alternative to maleimide chemistry.
Mechanism: The reaction involves the nucleophilic attack of the thiolate anion on the carbon atom bearing the iodine. The reaction rate is highly pH-dependent, as it requires the deprotonation of the thiol group to the more nucleophilic thiolate anion. Therefore, this reaction is typically performed at a pH of 7.5-8.5. The resulting thioether bond is irreversible and more stable than the one formed by maleimides.
Caption: SN2 alkylation of a protein thiol by an iodoacetamide (B48618) reagent.
Experimental Protocol: Iodoacetamide Conjugation
-
Protein Preparation:
-
Prepare the protein with free thiols as described in the maleimide protocol (Section 2, Step 1), ensuring complete removal of the reducing agent.
-
Buffer exchange the protein into an amine-free buffer with a pH of 7.5-8.5 (e.g., borate (B1201080) or bicarbonate buffer).
-
-
Reagent Preparation:
-
Dissolve the iodoacetamide-functionalized molecule in a suitable organic solvent (e.g., DMSO, DMF) to prepare a fresh, concentrated stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the iodoacetamide reagent to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature in the dark, as iodoacetamides are light-sensitive.
-
-
Quenching:
-
Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol to a final concentration of 20-100 mM.
-
-
Purification and Analysis:
-
Purify the conjugate using standard methods like SEC or dialysis to remove unreacted reagents.
-
Characterize the conjugate using SDS-PAGE, mass spectrometry, or other appropriate analytical techniques.
-
Disulfide Rebridging
A significant advancement in bioconjugation is the development of strategies that rebridge native disulfide bonds. Many proteins, particularly antibodies, contain accessible disulfide bonds that can be selectively reduced to yield a pair of cysteine residues. Rebridging reagents are designed to react with both thiols simultaneously, creating a stable covalent linkage that restores the protein's structure while incorporating a new molecule.
Mechanism: This technique typically involves a selective reduction of a disulfide bond followed by the addition of a bis-reactive reagent, such as a dibromomaleimide or a bis-alkene. These reagents simultaneously form bonds with both sulfhydryl groups, creating a stable, covalently bridged structure. This approach offers superior homogeneity and stability compared to traditional methods that conjugate to a single cysteine.
Caption: Workflow for a typical disulfide rebridging conjugation strategy.
Experimental Protocol: Disulfide Rebridging
-
Selective Reduction:
-
Dissolve the protein (e.g., an antibody) in a suitable buffer like PBS, pH 7.4.
-
Add a slight molar excess (e.g., 1.5-3 equivalents) of a mild reducing agent like TCEP.
-
Incubate for 1-2 hours at 37°C to selectively reduce the interchain disulfide bonds while leaving the intrachain disulfides intact.
-
-
Reagent Preparation:
-
Prepare a stock solution of the bis-reactive rebridging reagent (e.g., a next-generation maleimide derivative) in an organic solvent like DMSO.
-
-
Conjugation Reaction:
-
Add a 3- to 5-fold molar excess of the rebridging reagent to the reduced protein solution.
-
Incubate for 2-4 hours at room temperature.
-
-
Purification and Analysis:
-
Purify the rebridged conjugate using protein A affinity chromatography (for antibodies) or size-exclusion chromatography to remove excess reagents and any unreacted protein.
-
Analyze the final product by hydrophobic interaction chromatography (HIC) and mass spectrometry to confirm successful rebridging and determine the drug-to-antibody ratio (DAR).
-
Quantitative Comparison of Thiol Chemistries
Choosing the appropriate conjugation chemistry depends on the specific application, the nature of the protein, and the desired stability of the final product. The table below summarizes key quantitative parameters for the described techniques.
| Parameter | Maleimide Chemistry | Iodoacetamide Chemistry | Disulfide Rebridging |
| Reaction pH | 6.5 - 7.5 | 7.5 - 8.5 | 6.5 - 7.5 |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | 2 - 4 hours |
| Bond Type | Thioether (Succinimide) | Thioether (Carboxamidomethyl) | Thioether (bridged) |
| Bond Stability | Moderate (can undergo retro-Michael) | High (very stable) | Very High (covalently locked) |
| Specificity | High for thiols, but can react with amines at high pH | High for thiols | High for paired thiols from a reduced disulfide |
| Homogeneity | Variable (depends on number of Cys) | Variable (depends on number of Cys) | High (site-specific at disulfide bond) |
General Experimental Workflow
The overall process for a typical bioconjugation experiment follows a standardized workflow, from initial protein preparation to final characterization of the conjugate.
Caption: A generalized workflow for protein bioconjugation experiments.
Conclusion
Thiol-specific bioconjugation is a powerful and versatile tool for creating precisely modified proteins for a vast range of applications. While traditional methods like maleimide and iodoacetamide chemistries are robust and widely used, they can sometimes lead to heterogeneous products or conjugates with limited stability. Newer techniques, such as disulfide rebridging and the use of next-generation maleimides, offer significant advantages in producing more homogeneous and stable bioconjugates, which is particularly critical in the development of protein therapeutics like ADCs. The choice of method should be carefully considered based on the protein's characteristics, the desired attributes of the final conjugate, and the specific experimental context.
Application Notes and Protocols for Nanoparticle Functionalization Using (2-Pyridyldithio)-PEG6 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The surface modification of these nanoparticles dictates their stability, biocompatibility, circulation half-life, and interaction with biological systems. Polyethylene glycol (PEG) has been widely adopted for surface modification to confer "stealth" properties, reducing immunogenicity and preventing rapid clearance by the reticuloendothelial system.[1]
This document provides detailed application notes and protocols for the functionalization of nanoparticles using (2-Pyridyldithio)-PEG6 acid. This heterobifunctional linker features a pyridyldithio group for covalent attachment to thiol-reactive surfaces, such as gold nanoparticles, or for reaction with thiol-containing molecules. The terminal carboxylic acid allows for subsequent conjugation of targeting ligands, drugs, or imaging agents through amide bond formation. The PEG6 spacer enhances water solubility and provides a flexible linker arm.
These protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the successful surface modification of various nanoparticle platforms.
Core Principles of Functionalization
The functionalization of nanoparticles with this compound primarily relies on two key chemical reactions:
-
Thiol-Disulfide Exchange: The pyridyldithio group readily reacts with free thiol groups on the surface of nanoparticles (e.g., gold nanoparticles) or with thiol-containing ligands, forming a stable disulfide bond and releasing pyridine-2-thione. This reaction is highly specific and proceeds efficiently under mild conditions.
-
Amide Bond Formation: The terminal carboxylic acid can be activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to react with primary amines on targeting moieties, drugs, or other functional molecules, forming a stable amide linkage.
Application 1: Functionalization of Gold Nanoparticles (AuNPs)
Gold nanoparticles are widely used in biomedical applications due to their unique optical properties, biocompatibility, and ease of surface functionalization with thiol-containing molecules.[2][3]
Experimental Protocol: Functionalization of AuNPs with this compound
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs) of desired size
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized (DI) water
-
Microcentrifuge tubes
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in DI water or a compatible buffer (e.g., PBS) at a concentration of 1-10 mM.
-
-
Ligand Exchange Reaction:
-
To 1 mL of the citrate-stabilized AuNP solution, add the this compound solution. The molar ratio of the PEG linker to the surface gold atoms should be optimized, but a starting point is a 1000-fold molar excess of the linker.
-
Incubate the mixture at room temperature with gentle stirring for 4-12 hours to facilitate the ligand exchange reaction.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).
-
Carefully remove the supernatant containing excess unbound linker and displaced citrate (B86180) ions.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound reagents.
-
-
Characterization and Storage:
-
Resuspend the final pellet of functionalized AuNPs in a suitable buffer (e.g., PBS).
-
Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy, Dynamic Light Scattering (DLS), and Transmission Electron Microscopy (TEM).
-
Store the functionalized AuNPs at 4°C for future use.
-
Characterization Data of Functionalized Gold Nanoparticles
| Parameter | Unfunctionalized AuNPs (Citrate-Stabilized) | AuNPs Functionalized with this compound |
| Hydrodynamic Diameter (nm) | Varies by synthesis | Expected increase of 5-15 nm |
| Zeta Potential (mV) | -30 to -50 mV | Expected shift towards neutral (-10 to -20 mV) |
| Surface Plasmon Resonance (λmax) | ~520 nm (for ~20 nm spheres) | Minor red-shift (2-5 nm) |
| Appearance | Ruby red solution | No significant color change |
Note: The exact values will depend on the core size of the nanoparticles, the concentration of the PEG linker used, and the buffer conditions.
Application 2: Functionalization of Liposomes
Liposomes are versatile nanocarriers for both hydrophilic and hydrophobic drugs.[4] Their surface can be functionalized by incorporating lipids with reactive head groups. For functionalization with this compound, a two-step approach is common: first, incorporate an amine-functionalized lipid into the liposome (B1194612) formulation, and then couple the carboxylic acid of the PEG linker to the amine groups on the liposome surface.
Experimental Protocol: Surface Functionalization of Liposomes
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
Amine-functionalized lipid (e.g., DSPE-PEG-NH2)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Dialysis membrane (MWCO 10-14 kDa)
Procedure:
-
Liposome Formulation with Amine Groups:
-
Dissolve the lipids, cholesterol, and DSPE-PEG-NH2 in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-NH2).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with the desired buffer by vortexing or sonication to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to produce unilamellar vesicles (LUVs) of a defined size.
-
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in a suitable buffer (e.g., MES buffer, pH 6.0) at a molar ratio of 1:2:5.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation to Liposomes:
-
Add the activated this compound solution to the amine-functionalized liposome suspension.
-
Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the reaction between the NHS-ester and the primary amines.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Purification of Functionalized Liposomes:
-
Remove unreacted PEG linker and coupling reagents by dialysis against PBS (pH 7.4) for 24-48 hours with frequent buffer changes.
-
-
Characterization and Storage:
-
Characterize the functionalized liposomes for size, zeta potential, and surface modification.
-
Store the liposomes at 4°C.
-
Characterization Data of Functionalized Liposomes
| Parameter | Unfunctionalized Liposomes | Liposomes Functionalized with this compound |
| Hydrodynamic Diameter (nm) | Dependent on extrusion | Slight increase (2-10 nm) |
| Zeta Potential (mV) | Near neutral or slightly negative | Shift towards more neutral values |
| Polydispersity Index (PDI) | < 0.2 | Should remain < 0.2 |
Note: These are expected trends, and the actual values will vary based on the specific lipid composition and reaction conditions.
Application 3: Drug Loading and Release
The functionalized nanoparticles can be loaded with therapeutic agents either through covalent attachment or encapsulation.
Drug Loading via Thiol-Disulfide Exchange
For nanoparticles functionalized with (2-Pyridyldithio)-PEG6, a thiol-containing drug or targeting ligand can be conjugated to the nanoparticle surface.
Protocol:
-
Dissolve the thiol-containing molecule in a suitable buffer.
-
Add the thiol-containing molecule to the purified pyridyldithio-functionalized nanoparticles at a desired molar ratio.
-
Incubate the mixture at room temperature for 2-4 hours.
-
Purify the drug-conjugated nanoparticles using dialysis or size exclusion chromatography to remove any unreacted drug.
Drug Encapsulation in Liposomes
For liposomal formulations, a drug can be encapsulated either in the aqueous core (for hydrophilic drugs) or within the lipid bilayer (for hydrophobic drugs).
Protocol (for hydrophilic drugs using ammonium (B1175870) sulfate (B86663) gradient):
-
Hydrate the lipid film with an ammonium sulfate solution (e.g., 250 mM).
-
Extrude to form liposomes.
-
Remove the external ammonium sulfate by dialysis against a drug-free buffer.
-
Incubate the liposomes with the drug solution. The drug will be actively loaded into the liposomes driven by the pH gradient.
-
Remove unloaded drug by dialysis or size exclusion chromatography.
Quantitative Data on Drug Loading and Release
| Nanoparticle Type | Drug | Loading Efficiency (%) | Release Profile |
| PEGylated Liposomes | Doxorubicin | 85-95% | Sustained release over 48-72 hours, pH-sensitive |
| PEGylated AuNPs | Thiolated Camptothecin | 70-85% | Triggered release upon disulfide bond cleavage |
Note: This data is representative of PEGylated nanoparticles and may vary depending on the specific drug, linker, and nanoparticle composition.
Conclusion
The use of this compound provides a versatile and efficient method for the functionalization of nanoparticles. The protocols and data presented herein offer a foundational guide for the successful surface modification of gold nanoparticles and liposomes, enabling their application in advanced drug delivery and other biomedical fields. Researchers are encouraged to optimize the described protocols for their specific nanoparticle systems and therapeutic applications to achieve the desired outcomes.
References
- 1. Surface Functionalization and Targeting Strategies of Liposomes in Solid Tumor Therapy: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional Gold Nanoparticles: A Novel Nanomaterial for Various Medical Applications and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Pyridyldithio Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the recommended buffer conditions and protocols for successful pyridyldithio reactions. This chemistry is a cornerstone of bioconjugation, enabling the formation of cleavable disulfide bonds crucial for applications such as antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1]
Core Principles of Pyridyldithio Chemistry
Pyridyldithio reagents, such as N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are heterobifunctional crosslinkers.[2][3][4] They possess two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a 2-pyridyldithio group that reacts with sulfhydryl (thiol) groups.[5][6][7][8]
The reaction with a sulfhydryl group proceeds via a disulfide exchange mechanism, forming a new disulfide bond and releasing pyridine-2-thione.[9] The release of this chromophore can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction.[6][7][8][9][10] The resulting disulfide linkage is reversible and can be cleaved using reducing agents like dithiothreitol (B142953) (DTT).[2][5][7]
Recommended Buffer Conditions
The choice of buffer is critical for a successful pyridyldithio reaction. The optimal conditions represent a balance between maximizing the reaction efficiency of both the amine- and sulfhydryl-reactive ends of the crosslinker while minimizing side reactions like hydrolysis of the NHS ester.
Summary of Recommended Buffer Conditions
| Parameter | Recommended Condition | Rationale & Considerations |
| pH | 7.0 - 8.0 | Optimal for the reaction of the 2-pyridyldithio group with sulfhydryls.[5][6][7][8][10] This range also supports the reaction of the NHS-ester with primary amines. While the disulfide exchange can occur over a broader pH range (optimum reported as 4-5 in some contexts), the pH 7-8 range is a common compromise for heterobifunctional reagents like SPDP.[9] At pH > 8.5, the rate of NHS-ester hydrolysis significantly increases.[9] |
| Buffer System | Phosphate, Carbonate/Bicarbonate, Borate | These buffer systems are effective in the recommended pH range and are generally non-reactive with the crosslinker.[5][6][7] A common formulation is Phosphate-Buffered Saline (PBS). |
| Buffer Components to Avoid | Primary amines (e.g., Tris, Glycine), Thiols (e.g., DTT, β-mercaptoethanol) | Primary amines will compete with the target molecule for reaction with the NHS-ester. Thiols will react with the 2-pyridyldithio group.[5][6][7] |
| Additives | 1-5 mM EDTA | Ethylenediaminetetraacetic acid (EDTA) is often included to chelate divalent metal ions that can catalyze the oxidation of sulfhydryl groups. |
| Ionic Strength | 150 mM NaCl (in PBS) | While not always critical, physiological ionic strength is generally well-tolerated and can help maintain protein stability. |
A widely used and recommended buffer is PBS-EDTA : 100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5.[6][7]
Experimental Protocols
The following are generalized protocols for protein-protein conjugation using a pyridyldithio crosslinker like SPDP. Modifications may be necessary depending on the specific molecules involved.
Protocol 1: Conjugation of a Sulfhydryl-Containing Protein to an Amine-Containing Protein
This protocol is applicable when one of the proteins to be conjugated already possesses a free sulfhydryl group.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
SPDP crosslinker
-
Organic solvent (DMSO or DMF) for dissolving SPDP
-
PBS-EDTA buffer (100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5)
-
Desalting columns
Procedure:
-
Modification of the Amine-Containing Protein: a. Dissolve the amine-containing protein in PBS-EDTA buffer at a concentration of 1-10 mg/mL. b. Prepare a stock solution of SPDP in DMSO or DMF. c. Add a 10- to 20-fold molar excess of the SPDP solution to the protein solution. d. Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: a. Remove non-reacted SPDP and the N-hydroxysuccinimide byproduct using a desalting column equilibrated with PBS-EDTA buffer.
-
Conjugation Reaction: a. Combine the SPDP-modified protein with the sulfhydryl-containing protein in a molar ratio appropriate for your application (e.g., 1:1). b. Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[7] c. The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
Purification of the Conjugate: a. Purify the resulting protein-protein conjugate from unconjugated proteins and byproducts using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
Protocol 2: Conjugation of Two Amine-Containing Proteins
This protocol is used when neither protein has an available sulfhydryl group. One protein is modified with SPDP to introduce the pyridyldithio group, and then reduced to expose a sulfhydryl group.
Materials:
-
Amine-containing protein 1 (Protein 1-NH2)
-
Amine-containing protein 2 (Protein 2-NH2)
-
SPDP crosslinker
-
Dithiothreitol (DTT)
-
Organic solvent (DMSO or DMF)
-
PBS-EDTA buffer (100 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5)
-
Acetate (B1210297) buffer (for DTT reduction, pH 4.5)
-
Desalting columns
Procedure:
-
Modification of Both Proteins with SPDP: a. Separately modify both Protein 1-NH2 and Protein 2-NH2 with SPDP as described in Protocol 1, Step 1. b. Purify both SPDP-modified proteins as described in Protocol 1, Step 2.
-
Generation of a Sulfhydryl Group on one Protein: a. To the SPDP-modified Protein 2, add DTT to a final concentration of 25-50 mM. Using an acetate buffer at pH 4.5 for this step can help to avoid the reduction of native disulfide bonds within the protein.[5][8] b. Incubate for 30 minutes at room temperature. c. Remove the excess DTT and the released pyridine-2-thione using a desalting column equilibrated with PBS-EDTA buffer. This protein is now sulfhydryl-modified (Protein 2-SH).
-
Conjugation Reaction: a. Mix the SPDP-modified Protein 1 with the newly generated sulfhydryl-modified Protein 2 as described in Protocol 1, Step 3.
-
Purification of the Conjugate: a. Purify the final conjugate as described in Protocol 1, Step 4.
Visualized Workflows and Mechanisms
Pyridyldithio Reaction Mechanism
Caption: Mechanism of the pyridyldithio reaction with a sulfhydryl group.
Experimental Workflow for Protein-Protein Conjugation
Caption: Workflow for conjugating an amine-containing and a sulfhydryl-containing protein.
Decision Pathway for Buffer Selection
Caption: Decision tree for selecting an appropriate buffer for pyridyldithio reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. store.sangon.com [store.sangon.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Immobilization of Cysteine-Containing Peptides on Surfaces
Audience: Researchers, scientists, and drug development professionals.
Introduction: The site-specific immobilization of peptides on solid supports is a cornerstone of numerous biotechnological applications, from biosensors and immunoassays to cell culture engineering and drug discovery. Cysteine, with its unique thiol (-SH) group, offers a highly selective and efficient handle for covalent attachment to a variety of surfaces. The nucleophilicity of the cysteine thiol allows for specific chemical reactions under mild, biocompatible conditions, ensuring that the peptide's structure and function are preserved. This document provides an overview of common strategies, detailed experimental protocols, and quantitative data for the immobilization of cysteine-containing peptides.
Key Immobilization Strategies
The choice of immobilization chemistry is dictated by the substrate material, the desired orientation of the peptide, and the required stability of the linkage. The most prevalent strategies for cysteine-containing peptides are direct attachment to gold surfaces and covalent coupling to maleimide-functionalized surfaces.
Direct Immobilization on Gold Surfaces via Thiol-Gold Chemisorption
This is one of the most straightforward methods for immobilizing cysteine-containing peptides. It relies on the strong, spontaneous affinity between the sulfur atom of the cysteine's thiol group and a gold surface, forming a stable gold-thiolate (Au-S) bond.[1][2] This self-assembly process can create well-ordered, densely packed peptide monolayers.[2][3]
Mechanism: The thiol group of cysteine readily adsorbs onto the gold surface, leading to the formation of a covalent Au-S bond.[4] If a peptide contains two or more cysteine residues, it can influence the orientation of the peptide on the surface; for instance, two cysteines can anchor the peptide parallel to the surface.[1][4]
Covalent Immobilization via Thiol-Maleimide Coupling
This strategy is widely used for surfaces that are not gold, such as glass, silica, or polymers. It involves a two-step process: first, the surface is functionalized with maleimide (B117702) groups, and second, the cysteine-containing peptide is introduced. The thiol group of the cysteine undergoes a Michael addition reaction with the double bond of the maleimide, forming a stable thioether linkage.[5][6] This reaction is highly specific for thiols at neutral pH (7.0-7.5), proceeds rapidly, and is considered a form of "click chemistry".[5][7]
Mechanism: The reaction involves the nucleophilic attack of the thiolate anion on one of the carbon atoms of the maleimide's double bond. This high specificity allows for controlled, oriented immobilization of peptides on diverse substrates.[6]
Quantitative Data on Immobilized Peptides
The efficiency of immobilization and the properties of the resulting peptide layer can be quantified using various surface analysis techniques. The following tables summarize key quantitative data from published studies.
| Parameter | Surface | Peptide/Protein | Immobilization Method | Value | Source |
| Surface Density | Glass Coverslips | Melimine | Covalent | 0.237 nmol/coverslip | [8] |
| Glass Coverslips | Mel4 | Covalent | 0.298 nmol/coverslip | [8] | |
| Binding Capacity | Gold (SPR Chip) | Cysteine-tagged Protein G | Thiol-Gold | Superior antibody binding vs. tag-free Protein G | [3] |
| Stability | ATR Crystal | Oligohistidine tagged enzyme | Maleimido-thiol chemistry | 5x higher EC50 value vs. mono-NTA layers | [9] |
| Enzyme Activity | Peptide-modified Microwells | β-Galactosidase | Thiol-Maleimide | Higher specific activity vs. conventional methods | [10] |
| Binding Affinity (KD) | Peptide-modified Microwells | β-Galactosidase | Thiol-Maleimide | ~30 nM (YHNN peptide) | [11] |
Visualization of Workflows and Chemistries
Diagrams created using the DOT language provide clear visual representations of the experimental processes and chemical reactions involved in peptide immobilization.
Figure 1: General experimental workflow for peptide immobilization.
Figure 2: Direct immobilization via Thiol-Gold chemistry.
Figure 3: Two-step immobilization via Thiol-Maleimide coupling.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the most common immobilization methods.
Protocol 1: Direct Immobilization of Cysteine Peptides on Gold Surfaces
This protocol is adapted from methodologies used for immobilizing peptides on gold-coated SPR chips and other gold substrates.[1][3]
Materials:
-
Gold-coated substrates (e.g., SPR chips, glass slides)
-
Cysteine-containing peptide
-
Immobilization Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, degassed
-
Washing Buffer: High-purity water (e.g., Milli-Q) and ethanol
-
Nitrogen gas source
Procedure:
-
Surface Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by immersing the substrate in piranha solution (H₂SO₄:H₂O₂ 3:1 v/v) for 5-10 minutes (Caution: Piranha solution is extremely corrosive and reactive ), followed by extensive rinsing with high-purity water and finally ethanol. Dry the surface under a stream of nitrogen.
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in degassed immobilization buffer to a final concentration typically ranging from 10 µM to 1 mM. The optimal concentration should be determined empirically.
-
Immobilization: Immediately immerse the clean, dry gold substrate in the peptide solution. The immobilization can be carried out at room temperature for a period of 1 to 24 hours in a humid chamber to prevent evaporation.
-
Washing: After incubation, remove the substrate from the peptide solution and rinse it thoroughly with the immobilization buffer to remove non-specifically adsorbed peptides. Follow this with a rinse using high-purity water and ethanol.
-
Drying: Dry the functionalized surface under a gentle stream of nitrogen gas.
-
Storage: Store the peptide-modified surface in a dry, inert atmosphere (e.g., in a desiccator) until use.
Protocol 2: Covalent Immobilization on Amine-Reactive Surfaces via Thiol-Maleimide Coupling
This protocol describes the functionalization of an aminated surface (e.g., amine-coated microplate or glass slide) with a maleimide linker, followed by peptide conjugation.[10]
Materials:
-
Amine-functionalized surface (e.g., aminated microwells)
-
Cysteine-containing peptide
-
Linker: SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Activation Buffer: PBS, pH 7.4
-
Conjugation Buffer: PBS, pH 7.2-7.4, containing 1-5 mM TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine thiol is in a reduced state.
-
Blocking Solution (optional): 1 M ethanolamine (B43304) or 10 mM L-cysteine in PBS, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST) and pure water.
Procedure:
-
Surface Activation with Maleimide Groups: a. Prepare a 1-10 mM solution of SMCC in the Activation Buffer. (Note: SMCC has limited aqueous solubility and should be dissolved in a small amount of DMSO before dilution in buffer). b. Add the SMCC solution to the aminated surface and incubate for 1-2 hours at room temperature with gentle agitation. This allows the NHS-ester of SMCC to react with the surface amine groups. c. Wash the surface three times with pure water to remove excess SMCC.
-
Peptide Conjugation: a. Prepare a solution of the cysteine-containing peptide (typically 100-500 µM) in the Conjugation Buffer. The TCEP is crucial for preventing disulfide bond formation between peptides. b. Add the peptide solution to the maleimide-activated surface. c. Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction couples the cysteine thiol to the surface maleimide group.[7]
-
Washing: Wash the surface three times with PBST to remove unbound peptide.
-
Blocking (Optional): To quench any unreacted maleimide groups, incubate the surface with the Blocking Solution for 30 minutes at room temperature.
-
Final Wash: Perform a final wash series with PBST and then pure water. Dry the surface under nitrogen or by centrifugation if using microplates. The surface is now ready for use in downstream applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. e-asct.org [e-asct.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. lifetein.com [lifetein.com]
- 8. Frontiers | Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa [frontiersin.org]
- 9. Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide-Modified Surfaces for Enzyme Immobilization | PLOS One [journals.plos.org]
- 11. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
How to improve low conjugation efficiency with (2-Pyridyldithio)-PEG6 acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using (2-Pyridyldithio)-PEG6 acid for bioconjugation. Our aim is to help you improve low conjugation efficiency and achieve reliable and reproducible results.
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency is a common issue that can arise at two key stages of the reaction when using a heterobifunctional linker like this compound. This guide is structured to help you identify and resolve potential problems in a stepwise manner.
The overall process involves two main steps:
-
Activation and Amine Coupling: The carboxylic acid group of this compound is typically activated to an N-hydroxysuccinimide (NHS) ester, which then reacts with primary amines (e.g., lysine (B10760008) residues) on your first molecule (Molecule A).
-
Thiol-Disulfide Exchange: The pyridyldithio group at the other end of the PEG linker reacts with a thiol (sulfhydryl) group (e.g., a cysteine residue) on your second molecule (Molecule B).
Here are the common problems, their potential causes, and solutions for each stage:
Part 1: Troubleshooting the NHS Ester-Amine Coupling Step
Problem: Low or no reaction between this compound and the amine-containing molecule (Molecule A).
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH of Reaction Buffer | The reaction between an NHS ester and a primary amine is highly pH-dependent. At acidic pH, the amine is protonated (-NH₃⁺) and not nucleophilic. At very high pH (>8.5-9.0), the hydrolysis of the NHS ester outcompetes the amine reaction.[1][2] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer at a pH of 7.2-8.5. The optimal pH is often found to be around 8.3.[3][] Verify the pH of your buffer immediately before use. |
| Competing Nucleophiles in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, drastically reducing efficiency.[1] | Perform a buffer exchange (e.g., using a desalting column or dialysis) into an amine-free buffer like PBS, HEPES, or borate buffer before starting the conjugation.[3] |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions. The rate of hydrolysis increases significantly with pH and temperature.[1] | Prepare the activated (2-Pyridyldithio)-PEG6-NHS ester solution immediately before use. Avoid preparing stock solutions for storage.[3] If possible, perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis. |
| Poor Quality or Degraded Reagents | The this compound or the activating agents (EDC/NHS) may have degraded due to improper storage (exposure to moisture). | Store all reagents in a desiccator at the recommended temperature (-20°C). Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[3] |
| Insufficient Molar Excess of Linker | For dilute protein solutions, a higher molar excess of the linker is needed to drive the reaction forward and compete effectively against hydrolysis. | Increase the molar excess of the activated this compound to your amine-containing molecule. A 5- to 20-fold molar excess is a common starting point.[2] |
| Inaccessible Amine Groups on Molecule A | The primary amines on your protein or molecule may be sterically hindered or buried within its three-dimensional structure, making them inaccessible to the linker. | Consider denaturing the protein under mild conditions if its final conformation is not critical. Alternatively, you can assess the accessibility of lysine residues through structural modeling. |
Part 2: Troubleshooting the Thiol-Disulfide Exchange Step
Problem: Low or no reaction between the pyridyldithio-activated Molecule A and the thiol-containing Molecule B.
| Potential Cause | Explanation | Recommended Solution |
| Absence of Free Thiols on Molecule B | The thiol groups (cysteines) on your molecule may be oxidized and forming disulfide bonds (intramolecular or intermolecular). The pyridyldithio group only reacts with free, reduced thiols. | Reduce your thiol-containing molecule with a disulfide-reducing agent like DTT or TCEP. TCEP is often preferred as it does not contain a thiol itself and does not need to be removed before the conjugation reaction. If using DTT, it must be completely removed (e.g., via a desalting column) before adding the pyridyldithio-activated molecule.[5] |
| Suboptimal pH for Thiol-Disulfide Exchange | The thiol-disulfide exchange reaction is also pH-dependent. While it can proceed over a broad pH range, the optimal reactivity for the pyridyldithio group is typically between pH 7 and 8.[5][6] | Ensure the reaction buffer for this step is within the optimal pH range of 7.0-8.0. Buffers like PBS or HEPES are suitable. |
| Presence of Thiol-Containing Reagents | If a thiol-containing quenching agent (like mercaptoethanol) was used in the previous step and not fully removed, it will compete with Molecule B for reaction with the pyridyldithio group. Similarly, if a thiol-based reducing agent (like DTT) was used to reduce Molecule B and not removed, it will also compete. | After the NHS-ester reaction, quench with an amine-containing buffer (like Tris or glycine) and then purify the activated Molecule A thoroughly using a desalting column or dialysis to remove all traces of the quenching agent. If reducing Molecule B with DTT, ensure its complete removal before proceeding. |
| Re-oxidation of Thiols | Free thiols can re-oxidize to form disulfide bonds, especially in the presence of dissolved oxygen or metal ions. | Perform the reaction in a de-gassed buffer. Consider adding a chelating agent like EDTA (1-5 mM) to the buffer to sequester divalent metals that can catalyze thiol oxidation. |
| Steric Hindrance | The PEG6 linker may not be long enough to overcome steric hindrance between large biomolecules (Molecule A and Molecule B), preventing the reactive groups from coming into proximity. | If steric hindrance is suspected and the specific linker is not a requirement, consider using a similar linker with a longer PEG chain. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each part of the this compound linker?
A1: This is a heterobifunctional linker. The carboxylic acid end is used to react with primary amines after activation (usually with EDC and NHS). The (2-Pyridyldithio) group reacts with free thiol (sulfhydryl) groups to form a stable disulfide bond. The PEG6 (polyethylene glycol) spacer adds hydrophilicity to the linker, which can improve the solubility of the resulting conjugate and provides spatial separation between the two conjugated molecules.
Q2: How do I activate the carboxylic acid group of the linker?
A2: The most common method is to use carbodiimide (B86325) chemistry. You react the this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This forms a semi-stable NHS ester that is reactive towards primary amines.
Q3: What is the optimal pH for the two reaction steps?
A3: The two steps have slightly different optimal pH ranges.
-
NHS ester-amine coupling: pH 7.2-8.5 is generally recommended to balance amine reactivity and NHS ester stability.[1]
-
Thiol-disulfide exchange: pH 7.0-8.0 is optimal for the reaction with the pyridyldithio group.[5][6] For a sequential reaction, it is common to perform both steps in a buffer with a pH between 7.2 and 8.0, such as PBS.
Q4: How can I monitor the progress of the thiol-disulfide exchange reaction?
A4: The reaction of a thiol with the 2-pyridyldithio group releases a byproduct, pyridine-2-thione. This molecule has a distinct absorbance maximum at 343 nm. You can monitor the increase in absorbance at this wavelength to follow the reaction kinetics.[5][7]
Q5: How do I stop (quench) the NHS ester reaction?
A5: You can quench the reaction by adding a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[1] This will react with any remaining NHS esters. It is crucial to then purify the product to remove the excess quenching agent before proceeding to the thiol-disulfide exchange step.
Q6: My protein precipitates after adding the linker. What should I do?
A6: This could be due to several factors. The linker, especially if it's not the water-soluble (sulfo-NHS activated) version, is often dissolved in an organic solvent like DMSO or DMF. Adding too much organic solvent (>10% of the final reaction volume) can denature and precipitate proteins.[3] Additionally, extensive modification of surface lysines can alter the protein's isoelectric point and solubility. Try reducing the molar excess of the linker or using a water-soluble version of the activated linker if available.
Data Presentation: Reaction Condition Parameters
The efficiency of each conjugation step is highly dependent on the reaction conditions. The tables below summarize key quantitative data to guide your experimental setup.
Table 1: Stability of NHS Esters - Half-life (t½) of Hydrolysis
| pH | Temperature | Half-life (t½) | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [1] |
| 8.0 | 4°C | ~1 hour | [1] |
| 8.6 | 4°C | 10 minutes | [1] |
This table highlights the critical importance of pH and temperature control during the NHS ester coupling step.
Table 2: Recommended Conditions for Sequential Conjugation
| Parameter | Step 1: NHS Ester-Amine Coupling | Step 2: Thiol-Disulfide Exchange |
| pH | 7.2 - 8.5 (Optimal ~8.3) | 7.0 - 8.0 |
| Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 2 hours (at RT) or 2-4 hours (at 4°C) | 1-2 hours |
| Molar Excess of Linker | 5- to 20-fold molar excess over amine-containing molecule | 1:1 to 1.5:1 molar ratio of pyridyldithio-activated molecule to thiol-containing molecule |
| Recommended Buffers | Phosphate, Borate, HEPES (amine-free) | Phosphate, HEPES (thiol-free) |
Experimental Protocols
Protocol 1: Two-Step Conjugation of Molecule A (Amine-containing) to Molecule B (Thiol-containing)
This protocol outlines the sequential conjugation process. It assumes Molecule A is a protein with available lysine residues and Molecule B is a protein with available cysteine residues.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Molecule A (in amine-free buffer, e.g., PBS, pH 7.5)
-
Molecule B (with free thiols)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: PBS, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Step 1: Activation of this compound (Preparation of NHS Ester)
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a microfuge tube, add a 10-fold molar excess of the this compound stock solution relative to Molecule A.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS (relative to the linker) to the linker solution.
-
Incubate for 15-30 minutes at room temperature.
Step 2: Reaction with Amine-Containing Molecule A
-
Immediately add the activated linker solution to your solution of Molecule A (typically 1-10 mg/mL in Conjugation Buffer).
-
Incubate for 1-2 hours at room temperature, or 2-4 hours at 4°C with gentle mixing.
Step 3: Quenching and Purification
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. Collect the fractions containing the pyridyldithio-activated Molecule A.
Step 4: Thiol-Disulfide Exchange with Molecule B
-
Ensure Molecule B has free thiols. If necessary, reduce it with TCEP first.
-
Add the purified, pyridyldithio-activated Molecule A to Molecule B at an approximate 1:1 molar ratio.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
(Optional) Monitor the reaction by measuring the absorbance of the released pyridine-2-thione at 343 nm.
Step 5: Final Purification
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to separate the desired conjugate from unreacted molecules and byproducts.
Visualizations
The following diagrams illustrate the key workflows and chemical pathways involved in the conjugation process.
Caption: Experimental workflow for two-step conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Optimizing Pyridyldithio-Thiol Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize pyridyldithio-thiol coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling process.
| Problem | Possible Cause | Recommended Solution |
| Low or No Coupling Efficiency | Incorrect pH of reaction buffer. The thiol-disulfide exchange is most efficient at a pH where a sufficient concentration of the nucleophilic thiolate anion is present. | The optimal pH for the reaction between a 2-pyridyldithio group and a sulfhydryl is typically between 7 and 8.[1][2] For some applications, a pH up to 8.5 may be used.[3][4] Prepare fresh reaction buffers and verify the pH before starting the experiment. |
| Oxidation of free thiol groups. Sulfhydryl groups are susceptible to oxidation, forming disulfide bonds between identical molecules (homodimerization), which prevents them from reacting with the pyridyldithio reagent. | Degas buffers to remove dissolved oxygen. Consider adding a chelating agent like EDTA (1-5 mM) to the reaction mixture to chelate metal ions that can catalyze thiol oxidation.[5] | |
| Hydrolysis of NHS-ester. If using an NHS-ester containing reagent like SPDP to introduce the pyridyldithio group, the NHS-ester can hydrolyze at high pH, reducing its reactivity with primary amines. | The half-life of an NHS-ester is several hours at pH 7, but less than 10 minutes at pH 9.[2] Perform the NHS-ester coupling step promptly after preparing the reagent solution and maintain the pH in the recommended range of 7-8.[2] | |
| Presence of interfering substances. Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with NHS-esters. Buffers containing thiols (e.g., DTT, BME) will interfere with the pyridyldithio-thiol reaction. | Use amine-free buffers such as phosphate-buffered saline (PBS) for NHS-ester reactions. Ensure all solutions are free of extraneous thiols or reducing agents.[1][2] | |
| Precipitation of Protein/Molecule During Reaction | Change in solubility upon modification. The chemical modification of a protein or other molecule can alter its isoelectric point and solubility, leading to precipitation. | Perform the reaction in a buffer with appropriate ionic strength and pH to maintain the solubility of the modified molecule. It may be necessary to screen different buffer conditions. |
| High concentration of organic solvent. Reagents like SPDP are often dissolved in an organic solvent (e.g., DMSO, DMF) before being added to the aqueous reaction mixture.[1][2] A high final concentration of the organic solvent can cause proteins to precipitate. | Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume. | |
| Non-Specific Labeling or Side Reactions | Reaction of Traut's reagent (2-iminothiolane) with the peptide backbone. At neutral or slightly alkaline pH, the thiol introduced by Traut's reagent can be unstable and cyclize, leading to the formation of an N-peptidyl-2-iminothiolane and regeneration of the starting peptide.[6][7] | If using Traut's reagent, be aware of this potential side reaction. The expected product is stable at acidic pH.[6][7] It may be necessary to trap the generated thiol in situ with the coupling partner. |
| S-alkylation of cysteine residues. During solid-phase peptide synthesis (SPPS) and subsequent cleavage, side reactions can lead to the alkylation of the cysteine sulfhydryl group.[8] | Ensure that appropriate protecting groups are used during synthesis and that cleavage protocols are optimized to minimize side reactions.[8] | |
| Cleavage of Disulfide Bond in Final Product | Presence of reducing agents. The newly formed disulfide bond is susceptible to cleavage by reducing agents. | Ensure that all subsequent purification steps and storage buffers are free of reducing agents like DTT, BME, or TCEP.[4] |
| Instability at high pH. Disulfide bonds can be less stable at very high pH. | Store the final conjugate in a buffer at neutral or slightly acidic pH to ensure long-term stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for pyridyldithio-thiol coupling?
The optimal pH for the reaction of a 2-pyridyldithio group with a free sulfhydryl is generally in the range of 7 to 8.[1][2] This is a compromise between the reactivity of the thiol (which increases with pH as it is deprotonated to the more nucleophilic thiolate) and the stability of other components in the reaction, such as NHS-esters which can hydrolyze at higher pH.[2] For some specific applications, such as immobilization on sensor chips, a pH of up to 8.5 has been reported.[3][4]
Q2: What is the ideal stoichiometry for the reaction?
The ideal stoichiometry depends on the specific molecules being coupled. When introducing sulfhydryl groups using a reagent like Traut's reagent on an antibody, a 10-fold molar excess of the reagent is often recommended.[5] However, using a very large excess (e.g., 50-fold or more) may negatively impact the functionality of the protein.[5] It is advisable to perform a titration experiment to determine the optimal molar ratio for your specific application.
Q3: What is the recommended reaction temperature and time?
Most pyridyldithio-thiol coupling reactions are carried out at room temperature (approximately 20-25°C).[2][5] Reaction times can vary, but are typically in the range of 30 minutes to 2 hours for the initial modification step (e.g., with SPDP), followed by an overnight incubation for the final conjugation.[2] Some related thiol-ene reactions have shown improved conversion and stereoselectivity at lower temperatures, but this is not a standard condition for pyridyldithio-thiol coupling.[9]
Q4: How can I prevent the oxidation of my thiol-containing molecule?
To prevent the oxidation of free sulfhydryl groups, it is important to work with degassed buffers. The addition of a chelating agent such as EDTA to the reaction buffer at a concentration of 1-5 mM can also help by sequestering metal ions that can catalyze oxidation.[5]
Q5: How can I monitor the progress of the reaction?
The reaction of a 2-pyridyldithio group with a thiol releases pyridine-2-thione, which has a distinct absorbance at 343 nm.[1][2] By measuring the increase in absorbance at this wavelength, you can quantify the number of coupled thiol groups.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing pyridyldithio-thiol coupling reactions.
Table 1: Effect of pH on Reaction Efficiency
| pH | Relative Thiol Reactivity | NHS-Ester Stability | Recommendation |
| < 6.5 | Low (thiol is mostly protonated) | High | Not recommended for coupling |
| 7.0 - 8.0 | Good (balance of thiolate and stability) | Moderate to Good | Optimal range for most applications [1][2] |
| 8.0 - 8.5 | High (more thiolate) | Decreasing | Can be used, but be mindful of NHS-ester hydrolysis[3][4] |
| > 8.5 | Very High | Low (rapid hydrolysis) | Not recommended due to instability of reagents |
Table 2: Molar Excess of Modifying Reagents (e.g., Traut's Reagent)
| Molar Excess | Expected Outcome | Potential Issues |
| 1-5 fold | Low to moderate modification | May result in incomplete labeling |
| 10-20 fold | Moderate to high modification | Generally a good starting point for proteins[5] |
| > 50 fold | High modification | Risk of protein denaturation or loss of function[5] |
Table 3: Common Reaction Conditions
| Parameter | Recommended Value | Notes |
| Temperature | Room Temperature (20-25°C) | Most common condition.[2][5] |
| Reaction Time (Modification) | 30 - 60 minutes | For introducing pyridyldithio or thiol groups.[2] |
| Reaction Time (Conjugation) | 2 hours to overnight | For the final coupling step.[2] |
| Solvent for Reagents | DMSO or DMF | For water-insoluble reagents like SPDP.[1][2] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SPDP
This protocol describes the conjugation of two proteins, one with primary amines and the other with free sulfhydryls.
-
Modification of Protein A (with primary amines): a. Dissolve Protein A in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL. b. Prepare a 20 mM solution of SPDP in DMSO or DMF.[2] c. Add the SPDP solution to the Protein A solution at a 10- to 20-fold molar excess. d. Incubate at room temperature for 30-60 minutes.[2] e. Remove excess SPDP using a desalting column equilibrated with the reaction buffer.
-
Conjugation to Protein B (with free sulfhydryls): a. Combine the SPDP-modified Protein A with Protein B in a reaction buffer at pH 7.0-7.5. b. The molar ratio of Protein A to Protein B should be optimized for the specific application, but a 1:1 ratio is a good starting point. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[2]
-
Purification: a. Purify the conjugate from unreacted proteins using an appropriate method, such as size-exclusion chromatography.
Protocol 2: Introduction of Thiol Groups using Traut's Reagent
This protocol describes the introduction of free sulfhydryl groups onto a protein using Traut's reagent (2-iminothiolane).
-
Thiolation Reaction: a. Dissolve the protein in a buffer at pH 7.5-8.0 containing 1-5 mM EDTA. A recommended buffer is 0.1 M sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5. b. Prepare a fresh solution of Traut's reagent in the same buffer. c. Add Traut's reagent to the protein solution at a 10- to 20-fold molar excess. d. Incubate at room temperature for 1 hour.[5]
-
Removal of Excess Reagent: a. Immediately after the incubation, remove excess Traut's reagent using a desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA).
-
Use in Subsequent Coupling: a. The thiolated protein is now ready for coupling to a pyridyldithio-activated molecule. It is recommended to use the thiolated protein immediately to minimize oxidation.
Visualizations
Caption: Workflow for a two-step protein-protein conjugation.
Caption: Pyridyldithio-thiol coupling reaction mechanism.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Thiol-coupling [sprpages.nl]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A low-temperature, photoinduced thiol–ene click reaction: a mild and efficient method for the synthesis of sugar-modified nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Common side reactions with pyridyl disulfide compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with pyridyl disulfide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of pyridyl disulfide compounds?
A1: The primary reaction of pyridyl disulfide compounds is a thiol-disulfide exchange.[1][2][3] A thiol group (-SH) from a molecule, such as a cysteine residue on a protein, attacks the disulfide bond of the pyridyl disulfide reagent. This results in the formation of a new, stable disulfide bond between the molecule of interest and the reagent, and the release of pyridine-2-thione.[1] This reaction is highly efficient and can be performed under mild conditions, typically at a pH between 6.5 and 7.5.[1][4]
Caption: Thiol-disulfide exchange reaction with a pyridyl disulfide compound.
Q2: How can I monitor the progress of the conjugation reaction?
A2: The thiol-disulfide exchange reaction releases pyridine-2-thione, which has a maximum absorbance at 343 nm.[1] You can monitor the progress of the reaction in real-time by measuring the increase in absorbance at this wavelength using a spectrophotometer.
Q3: What is the stability of the disulfide bond formed by pyridyl disulfide reagents?
A3: The resulting disulfide bond is stable under physiological conditions.[5] However, it is a cleavable linkage.[6] The disulfide bond can be cleaved by reducing agents, which is a key feature exploited in applications like drug delivery, where the payload is released in the reducing environment of the cell.[7][8] The stability of the disulfide bond can be influenced by pH, with optimal stability generally observed around pH 3.0.[9] Degradation of the disulfide bond can occur at neutral to basic pH.[9]
Q4: Are there any known side reactions with pyridyl disulfide compounds?
A4: While the primary reaction is with thiols, side reactions can occur. For instance, some crosslinkers containing a pyridyl disulfide group, such as SPDP, can also react with primary amines.[4] Additionally, at alkaline pH (>8.5), other functional groups like maleimides (often used in conjunction with pyridyl disulfides in heterobifunctional linkers) can favor reactions with primary amines.[1] It's also important to consider that oxidation-sensitive amino acid residues like tryptophan, methionine, and tyrosine are generally not affected during Npys-OMe-mediated disulfide formation, a derivative of pyridyl disulfide.[10]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Q: I am observing a very low or no yield of my desired conjugate. What are the possible causes and how can I troubleshoot this?
A: Low conjugation efficiency can stem from several factors related to your target molecule, the pyridyl disulfide reagent, or the reaction conditions.
Troubleshooting Steps:
-
Verify the Presence of Free Thiols: Ensure that the thiol group on your molecule is free and available for reaction. Cysteine residues in proteins can form intramolecular disulfide bonds.
-
Solution: Before conjugation, treat your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol). It is crucial to remove the reducing agent before adding the pyridyl disulfide reagent to prevent it from competing with your target molecule.
-
-
Check Reagent Integrity: The pyridyl disulfide reagent may have degraded.
-
Solution: Store the reagent under the recommended conditions, typically at -20°C in a desiccated environment. Allow the vial to come to room temperature before opening to prevent condensation.
-
-
Optimize Reaction Conditions: The pH and reagent concentrations might not be optimal.
-
Solution: The thiol-disulfide exchange reaction is most efficient over a broad pH range, with an optimum at pH 4-5, though it can be performed at physiological pH.[1] Ensure your buffer is free of thiols. A molar excess of the pyridyl disulfide linker (e.g., 10- to 20-fold) can help drive the reaction to completion.
-
Caption: Decision tree for troubleshooting low conjugation yield.
Problem 2: Protein Aggregation After Labeling
Q: My protein is aggregating after the conjugation reaction. What could be causing this and what can I do to prevent it?
A: Protein aggregation post-labeling can be caused by over-labeling or the hydrophobicity of the crosslinker.
Troubleshooting Steps:
-
Reduce the Degree of Labeling: Attaching too many linker molecules can alter the protein's surface charge and lead to reduced solubility.
-
Solution: Perform a titration experiment to determine the optimal molar ratio of the pyridyl disulfide reagent to your protein. A lower degree of labeling is less likely to cause aggregation.
-
-
Modify Reaction Conditions: High concentrations of the reagent or protein can promote aggregation.
-
Solution: Add the dissolved reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations. Consider performing the labeling reaction at a lower protein concentration.
-
-
Consider the Linker's Properties: The linker itself may be hydrophobic, causing the modified protein to become less soluble.
-
Solution: If possible, choose a linker with improved water solubility, for example, by incorporating polyethylene (B3416737) glycol (PEG) spacers.
-
Experimental Protocols
Protocol 1: General Procedure for Protein-Small Molecule Conjugation
This protocol describes a general method for conjugating a thiol-containing small molecule to a protein using a heterobifunctional crosslinker containing a pyridyl disulfide group and an amine-reactive group (e.g., NHS ester).
Caption: Experimental workflow for a two-step bioconjugation.
1. Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as PBS (Phosphate Buffered Saline), at pH 7.2-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
2. Reagent Preparation:
-
Immediately before use, dissolve the pyridyl disulfide-containing crosslinker in an anhydrous solvent like DMSO to a concentration of 10-20 mM.
3. Labeling Reaction (Amine-reactive step):
-
Add a 5 to 20-fold molar excess of the dissolved crosslinker to the protein solution.
-
Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
4. Purification:
-
Remove excess, unreacted crosslinker using a desalting column or size-exclusion chromatography.
5. Thiolated Molecule Preparation:
-
Ensure the thiol-containing small molecule is in a thiol-free buffer at pH 6.5-7.5.
-
If necessary, treat with a reducing agent (and subsequently remove it) to ensure the thiol is free.
6. Conjugation Reaction (Thiol-reactive step):
-
Add the thiolated molecule to the pyridyl disulfide-labeled protein, typically at a 1.5 to 5-fold molar excess.
-
Incubate for 2-4 hours at room temperature.
7. Monitor Reaction Progress:
-
Optionally, monitor the release of pyridine-2-thione by measuring the absorbance at 343 nm.
8. Final Purification:
-
Purify the final conjugate using an appropriate chromatography method to remove unreacted small molecules and byproducts.
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Notes |
| pH (Amine Labeling) | 7.2 - 8.5 | Reaction is more efficient at slightly alkaline pH. |
| pH (Thiol-Disulfide Exchange) | 6.5 - 7.5 | Optimal for specific reaction with thiols. |
| Temperature | Room Temperature (20-25°C) | Avoid high temperatures to maintain protein stability. |
| Buffer System | PBS, MES, HEPES | Must be free of primary amines for the labeling step and free of thiols for the conjugation step. |
| Molar Excess (Linker:Protein) | 5:1 to 20:1 | Start with a lower ratio and optimize to avoid aggregation. |
| Molar Excess (Thiol Molecule:Labeled Protein) | 1.5:1 to 5:1 | To drive the conjugation to completion. |
Protocol 2: Quantification of Conjugation Efficiency
-
Take a small, known amount of the purified conjugate.
-
Add a reducing agent such as DTT to a final concentration of 20-50 mM to cleave the disulfide bond and release pyridine-2-thione.
-
Measure the absorbance of the solution at 343 nm.
-
Calculate the concentration of released pyridine-2-thione using its molar extinction coefficient (ε ≈ 8000 M⁻¹cm⁻¹ at 343 nm). This concentration corresponds to the concentration of the conjugated molecule.
-
Compare this to the initial concentration of your protein to determine the degree of labeling.
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Disulfide formation and stability of a cysteine-rich repeat protein from Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)-Cys-Gly-Phe-Cys-Gly-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Water‐Soluble 3‐Nitro‐2‐Pyridinesulfenate for Disulfide Bond Formation of Peptide Under Aqueous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Pyridyldithio)-PEG6 Acid Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (2-Pyridyldithio)-PEG6 acid conjugates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugates, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Recovery of the Desired Conjugate
-
Question: After purification by RP-HPLC, I am seeing very low or no recovery of my this compound conjugate. What could be the cause?
-
Answer: Low recovery can stem from several factors:
-
Precipitation on the column: The conjugate may be precipitating on the column due to the mobile phase composition. Ensure the conjugate is soluble in the mobile phase throughout the gradient.
-
Irreversible binding: The conjugate might be irreversibly binding to the stationary phase of the column. Consider using a different column chemistry (e.g., C8 instead of C18) or modifying the mobile phase to reduce non-specific binding.
-
Product degradation: The conjugate may be unstable under the purification conditions (e.g., pH of the mobile phase). Investigate the stability of your conjugate at different pH values and consider using a faster purification method or adding stabilizers to the buffers.
-
Issue 2: Presence of Multiple Peaks in the Chromatogram
-
Question: My HPLC chromatogram shows multiple peaks, and I am unsure which one is my desired conjugate. How can I identify the correct peak and what are the potential impurities?
-
Answer: The presence of multiple peaks is common and can be attributed to:
-
Unreacted starting materials: Excess this compound and the unconjugated molecule (e.g., peptide, small molecule) are common impurities.
-
Hydrolyzed PEG linker: The this compound linker can hydrolyze to a carboxylic acid or amide.
-
Aggregates: The conjugate may form aggregates, which typically appear as broad, early-eluting peaks in Size Exclusion Chromatography (SEC).
-
Positional isomers: If the molecule being conjugated has multiple potential reaction sites, different positional isomers of the PEGylated product may be present.
To identify the correct peak, you can:
-
Run controls: Inject the starting materials separately to identify their retention times.
-
Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to confirm the molecular weight of the species in each peak.
-
UV-Vis Spectroscopy: The 2-pyridyldithio group has a characteristic UV absorbance. Monitoring the chromatogram at a relevant wavelength can help identify the conjugate-containing peaks.
-
Issue 3: Poor Resolution Between the Conjugate and Impurities
-
Question: I am having difficulty separating my conjugate from unreacted starting materials or other impurities using HPLC. How can I improve the resolution?
-
Answer: Poor resolution can be addressed by optimizing your chromatographic method:
-
Optimize the gradient: A shallower gradient around the elution time of the components of interest can significantly improve resolution.
-
Change the mobile phase: Adjusting the mobile phase composition, such as the organic solvent (e.g., acetonitrile (B52724) vs. methanol) or the ion-pairing agent (e.g., trifluoroacetic acid), can alter selectivity.
-
Select a different column: For RP-HPLC, a column with a different stationary phase (e.g., C8 or C4 instead of C18) or a smaller particle size may provide better separation. For SEC, a longer column or one with a smaller pore size can enhance resolution between species of different sizes.
-
Issue 4: Broad Peaks in the Chromatogram
-
Question: My purified conjugate shows a broad peak in the HPLC analysis. What could be the reason for this?
-
Answer: Peak broadening for PEGylated molecules can be caused by:
-
Slow mass transfer: Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
-
Excessive extra-column volume: Minimize the length and diameter of tubing connecting the injector, column, and detector.
-
Non-optimal chromatographic conditions: For PEG molecules, increasing the column temperature can sometimes improve peak shape by reducing slow kinetics on the stationary phase.
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What are the most common methods for purifying this compound conjugates?
-
Answer: The most common and effective purification methods are size-based and hydrophobicity-based separation techniques. These include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for separating the conjugate from unreacted starting materials and other impurities based on hydrophobicity.
-
Size Exclusion Chromatography (SEC): Useful for removing small molecule impurities and separating aggregates from the desired product based on molecular size.
-
Dialysis/Ultrafiltration: A simple and cost-effective method for removing small, unreacted molecules like excess PEG linker.
-
-
Question: How can I monitor the success of the conjugation reaction before purification?
-
Answer: The reaction of the 2-pyridyldithio group with a sulfhydryl results in the displacement of pyridine-2-thione, which can be quantified by measuring the absorbance at 343 nm. This provides a way to monitor the progress of the conjugation reaction.
Technical Questions
-
Question: What are the typical impurities I should expect in my crude reaction mixture?
-
Answer: Common impurities include unreacted this compound, excess unconjugated starting material (e.g., peptide, small molecule), and hydrolyzed PEG linker where the pyridyldithio group has been cleaved.
-
Question: How can I characterize my purified this compound conjugate?
-
Answer: Characterization can be performed using a combination of techniques:
-
HPLC (RP-HPLC or SEC): To assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.
-
UV-Vis Spectroscopy: To confirm the presence of the 2-pyridyldithio group and the conjugated molecule (if it has a chromophore).
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound Conjugates
| Purification Method | Principle | Typical Purity | Typical Yield | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity | >95% | 50-80% | High resolution, good for removing closely related impurities. | Can be harsh on sensitive molecules, requires specialized equipment. |
| SEC | Separation based on molecular size | >90% | 60-90% | Good for removing small molecule impurities and aggregates, mild conditions. | Lower resolution for species of similar size. |
| Dialysis | Size-based separation across a semi-permeable membrane | Variable | >90% | Simple, cost-effective, good for buffer exchange and removing small molecules. | Time-consuming, not effective for removing impurities of similar size to the conjugate. |
Experimental Protocols
Protocol 1: RP-HPLC Purification
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The optimal gradient may need to be adjusted based on the hydrophobicity of the conjugate.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the conjugated molecule and at 280 nm for the pyridyldithio group.
-
Sample Preparation: Dissolve the crude reaction mixture in Mobile Phase A.
-
Fraction Collection: Collect fractions corresponding to the desired peak and analyze for purity by analytical HPLC and MS.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG
-
Column: SEC column with an appropriate molecular weight exclusion limit (e.g., one that can separate molecules in the range of the conjugate and the unreacted PEG).
-
Mobile Phase: Phosphate-buffered saline (PBS) or another suitable buffer.
-
Flow Rate: A slower flow rate (e.g., 0.5 mL/min) often improves resolution.
-
Detection: UV detection at a relevant wavelength.
-
Sample Preparation: Dissolve the crude mixture in the mobile phase and filter to remove any particulates.
-
Fraction Collection: The conjugate is expected to elute in the earlier fractions, while smaller, unreacted molecules will elute later. Collect fractions and analyze for purity.
Protocol 3: Dialysis for Removal of Small Molecule Impurities
-
Dialysis Membrane: Choose a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the conjugate but large enough to allow unreacted this compound to pass through (e.g., 1-3 kDa MWCO for a larger conjugate).
-
Dialysis Buffer: Use a large volume (at least 100 times the sample volume) of a suitable buffer.
-
Procedure: a. Load the sample into the dialysis tubing/cassette. b. Place the sealed tubing/cassette into the dialysis buffer. c. Stir the buffer gently at 4°C. d. Perform at least two to three buffer changes over 24-48 hours to ensure complete removal of small molecules.
Protocol 4: Thin-Layer Chromatography (TLC) Analysis
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase (Solvent System): A mixture of a polar and a non-polar solvent. Good starting points for PEG-containing compounds include:
-
Dichloromethane (DCM) : Methanol (e.g., 9:1 v/v)
-
Chloroform : Methanol (e.g., 5:5 v/v)
-
Ethyl Acetate : Methanol (e.g., 4:1 v/v)
-
-
Visualization:
-
UV light (254 nm): If the conjugate or starting materials are UV active.
-
Iodine chamber: To visualize non-UV active spots.
-
Potassium permanganate (B83412) stain: A general stain for organic compounds.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound conjugates.
Caption: A logical approach to troubleshooting common purification issues.
Technical Support Center: Accurate Quantification of PEGylation Degree
Welcome to the technical support center for quantifying the degree of PEGylation. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
FAQ 1: What is the "degree of PEGylation" and why is it a critical quality attribute (CQA)?
The "degree of PEGylation" refers to the average number of polyethylene (B3416737) glycol (PEG) molecules covalently attached to a single protein or molecule.[1][2] This parameter is considered a Critical Quality Attribute (CQA) in the development of therapeutic biomolecules. A CQA is a physical, chemical, biological, or microbiological property that must be controlled within a specific limit to ensure the desired product quality.[3][4]
The degree of PEGylation is critical because it directly influences the therapeutic's:
-
Pharmacokinetics: The number and size of attached PEG chains increase the hydrodynamic size of the molecule, which can prolong its circulation time in the bloodstream by reducing renal clearance.[5]
-
Immunogenicity: PEGylation can "mask" the therapeutic protein from the host's immune system, reducing the likelihood of an immune response.[5]
-
Solubility and Stability: The hydrophilic nature of PEG can improve the solubility and stability of hydrophobic drugs and protect them from enzymatic degradation.[5][6][7]
-
Biological Activity: While often beneficial, PEGylation can sometimes reduce the biological activity of a protein if the PEG chains sterically hinder the active site.[8]
Therefore, accurately quantifying and controlling the degree of PEGylation is essential for ensuring the safety, efficacy, and consistency of the final drug product.[1]
FAQ 2: What are the most common methods to determine the degree of PEGylation?
Several analytical techniques are used to quantify the degree of PEGylation, each with its own advantages and limitations. The choice of method depends on factors like the nature of the PEGylated molecule, the required precision, and the available equipment.[9] Common methods include:
-
Chromatography-Based Methods:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. The shift in elution time between the native and PEGylated protein can be used to determine the degree of PEGylation.[9]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate different PEGylated species.
-
Two-Dimensional Liquid Chromatography (2D-LC): This technique can provide a more comprehensive analysis by combining different chromatography methods, such as SEC and RP-HPLC.[10][11]
-
-
Mass Spectrometry (MS):
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Measures the molecular weight of the PEGylated protein. The mass difference between the native and modified protein allows for the calculation of the number of attached PEG molecules.[9]
-
Electrospray Ionization (ESI) MS: Another mass spectrometry technique that can be used to determine the molecular weight of the PEGylated product.[9]
-
-
Spectroscopy-Based Methods:
-
UV-Vis Spectroscopy: Can be used if the PEG reagent or its linker has a chromophore. The absorbance is measured to quantify the amount of PEG attached.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantitatively determine the degree of PEGylation by comparing the integrals of signals from the protein and the PEG chains.[2]
-
-
Colorimetric Assays:
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Assay: This assay quantifies the number of free primary amine groups (like those on lysine (B10760008) residues) remaining after PEGylation. By comparing this to the number of free amines on the unmodified protein, the degree of PEGylation can be calculated.
-
Barium-Iodide Assay: This method relies on the reaction of PEG with a barium chloride-iodine solution to form a colored complex, which can be measured spectrophotometrically.[9]
-
FAQ 3: How do I choose the right method for my specific PEGylated molecule?
Selecting the appropriate analytical method is a critical step for accurate quantification. The following table summarizes the key considerations for choosing a method:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| SEC | Separation by hydrodynamic volume | Relatively simple and robust | Low resolution for complex mixtures; may not distinguish between positional isomers | Routine analysis of mono-PEGylated proteins or simple mixtures |
| MALDI-TOF MS | Measures mass-to-charge ratio | High accuracy for molecular weight determination | Can be sensitive to sample purity and heterogeneity of PEG | Characterizing discrete PEGylated species and confirming identity |
| ESI-MS | Measures mass-to-charge ratio of ions in the gas phase | Can be coupled with liquid chromatography (LC-MS) for complex mixtures | Data analysis can be complex for heterogeneous samples | Detailed characterization of complex PEGylated mixtures |
| ¹H NMR | Measures the magnetic properties of atomic nuclei | Provides absolute quantification without the need for standards of the PEGylated protein | Requires higher sample concentration and specialized equipment; data analysis can be complex | Structural confirmation and accurate quantification of the average degree of PEGylation |
| TNBS Assay | Colorimetric quantification of free primary amines | Simple, inexpensive, and high-throughput | Indirect method; can be prone to interference from other components in the sample | Rapid screening and process monitoring |
Troubleshooting Guide
Problem 1: I am seeing a broad peak or multiple peaks for my PEGylated product in Size Exclusion Chromatography (SEC). What could be the cause?
A broad or multi-peak profile in SEC can indicate heterogeneity in your PEGylated product.
Caption: Troubleshooting broad peaks in SEC.
Problem 2: My MALDI-TOF MS results are showing a very wide mass distribution, making it difficult to determine the average number of attached PEGs. How can I improve the resolution?
A broad mass distribution in MALDI-TOF MS often points to the polydispersity of the PEG reagent itself or heterogeneity in the PEGylation reaction.
-
Use Monodisperse PEG Reagents: Traditional PEG reagents are often a heterogeneous mixture of different chain lengths. Using discrete PEG (dPEG®) reagents, which are single molecular weight compounds, can significantly improve the resolution of your MS data.[12]
-
Optimize Reaction Conditions: Carefully control the reaction time, temperature, and pH to minimize the formation of multiple PEGylated species.
-
Purification: Purify the PEGylated protein before MS analysis to remove unreacted PEG and other impurities. Techniques like SEC or ion-exchange chromatography can be effective.[9]
-
Matrix and Laser Fluence Optimization: The choice of matrix and the laser energy used in MALDI-TOF can impact the quality of the spectrum. Experiment with different matrices (e.g., sinapinic acid, HCCA) and adjust the laser fluence to find the optimal conditions for your sample.
Problem 3: The TNBS assay for quantifying free amines is giving me inconsistent results. What are the common pitfalls?
The TNBS assay, while straightforward, can be sensitive to experimental conditions.
Caption: TNBS assay workflow and common pitfalls.
To improve consistency:
-
Buffer Compatibility: Ensure your buffer does not contain primary amines (e.g., Tris), as these will react with TNBS and lead to inaccurate results. Use buffers like phosphate-buffered saline (PBS).
-
Standard Curve: Prepare a fresh and accurate standard curve for each experiment using the unmodified protein or a suitable primary amine standard.
-
Consistent Timing and Temperature: The reaction is time and temperature-dependent. Use a timer and a water bath or incubator to ensure all samples are treated identically.
-
pH Control: Maintain a consistent and appropriate pH (typically around 8.5) for the reaction.
Experimental Protocols
Protocol 1: Quantification of PEGylation by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Purify the PEGylated protein using SEC to remove free PEG and other contaminants.[9]
-
Desalt the sample using a suitable method (e.g., dialysis, zip-tip).
-
Dilute the sample to a final concentration of 1-10 pmol/µL in a solvent compatible with your chosen matrix.
-
-
Matrix Preparation:
-
Prepare a saturated solution of the matrix (e.g., sinapinic acid) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).
-
-
Spotting:
-
On the MALDI target plate, spot 1 µL of the sample and immediately add 1 µL of the matrix solution.
-
Allow the spot to air dry completely.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for your protein and its PEGylated forms. Optimize the laser energy to obtain a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
Determine the molecular weight of the unmodified protein and the different PEGylated species.
-
Calculate the degree of PEGylation by subtracting the mass of the unmodified protein from the mass of the PEGylated species and dividing by the mass of a single PEG chain.[9]
-
Protocol 2: Quantification of Free Amines using the TNBS Assay
-
Reagent Preparation:
-
Prepare a 0.1% (w/v) TNBS solution in water.
-
Prepare a reaction buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).
-
Prepare a stop solution (e.g., 10% SDS and 1 M HCl).
-
-
Standard Curve:
-
Prepare a series of standards using your unmodified protein or a primary amine standard (e.g., glycine) in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add your standards and PEGylated protein samples.
-
Add the TNBS solution to each well and mix.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Add the stop solution to each well to quench the reaction.
-
Read the absorbance at approximately 335 nm using a plate reader.
-
-
Calculation:
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Use the standard curve to determine the concentration of free amines in your PEGylated samples.
-
Calculate the degree of PEGylation by comparing the number of free amines in the PEGylated sample to the number in the unmodified protein.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. PEGylation - Wikipedia [en.wikipedia.org]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. betalifesci.com [betalifesci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. enovatia.com [enovatia.com]
Minimizing non-specific binding in surface modification experiments
Welcome to the Technical Support Center for troubleshooting non-specific binding in surface modification experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem?
A1: Non-specific binding (NSB) is the undesirable attachment of molecules to surfaces or other molecules that are not the intended target.[1] This phenomenon can be driven by various forces, including hydrophobic interactions and electrostatic forces.[1] In experimental assays, high non-specific binding can lead to elevated background signals, which obscure the true signal from the specific interaction of interest, ultimately leading to inaccurate and unreliable results.[2][3]
Q2: What are the primary causes of non-specific binding in surface modification experiments?
A2: Several factors can contribute to non-specific binding:
-
Inadequate Blocking: If the surface is not sufficiently blocked, unoccupied sites remain available for molecules to bind non-specifically.[1][4]
-
Inappropriate Buffer Conditions: The pH and ionic strength of buffers can significantly influence molecular interactions. Suboptimal conditions can promote unwanted binding.[1][5]
-
Hydrophobic and Electrostatic Interactions: Molecules can non-specifically adhere to surfaces due to hydrophobic or electrostatic attractions.[1][6]
-
Reagent Concentration: Using excessively high concentrations of antibodies or other reagents can increase the likelihood of non-specific interactions.[1][7]
-
Contaminants and Aggregates: The presence of impurities or aggregated molecules in the sample can lead to high background signals.[1]
-
Cross-reactivity: Antibodies may sometimes bind to unintended proteins with similar structures (epitopes) to the target.[8][9]
Q3: How can I test for non-specific binding in my experiment?
A3: A straightforward method to assess non-specific binding is to perform a control experiment where the analyte is run over a bare sensor surface without any immobilized ligand.[10][11] A significant signal in this control experiment indicates a high level of non-specific binding.[10][11] Additionally, including negative controls, such as irrelevant ligands or non-binding analytes, can help monitor for non-specific binding and background noise.[2]
Troubleshooting Guides
Issue 1: High Background Signal Across the Entire Surface
High and uniform background often points to a systemic issue with one of the general assay steps or reagents.
Troubleshooting Workflow for High Background Signal
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 3. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 4. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 5. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 6. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 8. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. nicoyalife.com [nicoyalife.com]
- 11. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
Technical Support Center: Overcoming Steric Hindrance in Bioconjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation?
A1: Steric hindrance refers to the obstruction of a chemical reaction due to the spatial arrangement of atoms or molecules. In bioconjugation, this occurs when the three-dimensional structure of a biomolecule (like a protein) or the bulky nature of a labeling molecule physically blocks the reactive sites, preventing efficient conjugation.[1] This can happen if the target amino acid residue is buried within the protein's folded structure or shielded by neighboring chemical groups.[1]
Q2: What are the common indicators that steric hindrance is impacting my bioconjugation reaction?
A2: Several signs can suggest that steric hindrance is negatively affecting your experiment:
-
Low reaction yields: The amount of the final conjugated product is significantly lower than theoretically expected.[1]
-
Incomplete conjugation: Even when using an excess of the labeling reagent, the target biomolecule is not fully conjugated.[1]
-
Lack of site-specificity: The conjugation occurs at unintended, more accessible sites on the biomolecule's surface instead of the desired location.[1]
-
Protein precipitation: Over-modification at accessible sites can alter the protein's properties, leading to aggregation and precipitation.[1]
Q3: How can I assess the accessibility of a target residue on my protein before starting a conjugation reaction?
A3: You can employ several methods to predict or determine the accessibility of a target residue:
-
Computational Modeling: Utilize protein structure prediction software and solvent accessibility calculators to identify residues located on the protein's surface that are likely available for reaction.[1]
-
Site-Directed Mutagenesis: Introduce a reactive residue, such as cysteine, at the desired location and perform a test conjugation to confirm its accessibility.[1]
-
Mass Spectrometry or Limited Proteolysis: These analytical techniques can provide valuable information about the surface topography of a protein.[1]
Q4: What is the role of linkers and spacers in mitigating steric hindrance?
A4: Linkers and spacers are chemical structures that connect the biomolecule to another molecule (e.g., a drug or a dye). They are a primary tool for overcoming steric hindrance by:
-
Increasing distance: A longer linker arm can extend the reactive group away from the biomolecule's surface, enabling it to access sterically hindered sites.[1]
-
Providing flexibility: Flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or glycine-serine repeats, can adopt multiple conformations to navigate around bulky domains of the biomolecule.
-
Improving solubility: Hydrophilic linkers can help prevent the aggregation of the final conjugate, which is a common issue when working with hydrophobic molecules.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site: The target amino acid (e.g., lysine (B10760008), cysteine) is buried within the 3D structure of the protein. | 1. Introduce a Spacer Arm: Use a crosslinker with a longer, flexible spacer, such as a PEG-based linker, to increase the reach of the reactive group.[1] 2. Site-Directed Mutagenesis: If the protein's function will not be compromised, mutate a surface-exposed, non-essential amino acid to a more reactive one like cysteine.[1] 3. Partial Denaturation: In some cases, carefully controlled, mild, and reversible denaturation can expose buried residues. This should be approached with caution to prevent irreversible protein unfolding. |
| Steric Clash Between Bulky Conjugation Partners: Both the biomolecule and the molecule to be conjugated are large, preventing their reactive groups from coming into close enough proximity. | 1. Optimize Linker Length: Experiment with a range of linker lengths to determine the optimal distance for efficient conjugation without negatively impacting the activity of the components.[1] 2. Use Smaller Labeling Reagents: If possible, choose smaller, less bulky tags or labels. 3. Two-Step Conjugation: First, attach a small, reactive linker to the protein, and then in a second step, add the larger molecule. |
| Suboptimal Reaction Conditions: The pH, temperature, or concentration of reactants may not be ideal for the reaction. | 1. Optimize pH: The reactivity of many functional groups is pH-dependent. For example, the thiol group of cysteine is more nucleophilic at a higher pH. Conduct small-scale experiments across a pH range to find the optimum. 2. Adjust Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome minor steric barriers. However, be cautious of protein denaturation at higher temperatures. 3. Increase Reagent Concentration: A higher concentration of the labeling reagent can increase the likelihood of a successful conjugation event, but this may also lead to more non-specific labeling. |
Problem 2: Lack of Site-Specificity
| Possible Cause | Recommended Solution |
| Multiple Accessible Reactive Sites: The bioconjugation reagent is reacting with multiple, easily accessible sites on the protein surface, leading to a heterogeneous product. | 1. Site-Directed Mutagenesis: Introduce a uniquely reactive functional group (like a cysteine residue or an unnatural amino acid) at the desired conjugation site. This allows for highly specific modification.[1] 2. Enzymatic Ligation: Utilize enzymes that catalyze the formation of a covalent bond at a specific recognition sequence, which can be engineered into the protein. 3. Control Stoichiometry: Carefully control the molar ratio of the labeling reagent to the biomolecule to favor modification of the most reactive sites. |
| Reaction with Non-Target Residues: The labeling reagent is cross-reacting with other amino acid residues. | 1. Optimize pH: Adjusting the pH can modulate the reactivity of different functional groups. For example, maleimide (B117702) reactions with thiols are most specific at a pH of 6.5-7.5; at higher pH, reaction with amines can occur.[2] 2. Choose a More Specific Reagent: Select a bioconjugation reagent with higher chemoselectivity for the target functional group. |
Data Presentation
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[3] |
Table 2: Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR) of an ADC
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG8 | 5.0 |
| PEG12 | 4.8 |
| PEG24 | 3.7 |
| Data from a study illustrating that an optimal PEG linker length can maximize drug loading.[4] |
Table 3: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
| This table summarizes the general trends for maleimide-thiol conjugations.[2] |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Conjugation to Protein Primary Amines
This protocol describes a general method for conjugating an N-hydroxysuccinimide (NHS)-ester functionalized molecule to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest
-
NHS-Ester-functionalized molecule
-
Amine-free buffer (e.g., 1x PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column, dialysis tubing)
Procedure:
-
Prepare the Protein: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare the NHS-Ester: Immediately before use, dissolve the NHS-ester-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-ester to the protein solution. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis.[4]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[4]
Protocol 2: General Procedure for Maleimide Conjugation to a Protein Thiol
This protocol outlines the steps for conjugating a maleimide-functionalized molecule to a free sulfhydryl group (cysteine) on a protein.
Materials:
-
Protein of interest containing a free cysteine
-
Maleimide-functionalized molecule
-
Reaction buffer (e.g., 1x PBS, pH 6.5-7.5, EDTA can be included to prevent disulfide bond formation)
-
Reducing agent (e.g., TCEP or DTT), if necessary
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation (if necessary): If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer. This step is critical as the reducing agent will react with the maleimide.[4]
-
Prepare the Maleimide Reagent: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the reduced protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and protein.[4]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.[4]
Protocol 3: Site-Directed Mutagenesis to Introduce a Cysteine Residue
This protocol provides a general workflow for introducing a cysteine residue at a specific site on a protein for subsequent site-specific conjugation.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers containing the desired cysteine codon change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
Appropriate growth media and antibiotics
Procedure:
-
Primer Design: Design forward and reverse primers that contain the desired mutation to change a specific amino acid codon to a cysteine codon (TGC or TGT).
-
PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations. Typically, 12-18 cycles of amplification are sufficient.[1]
-
DpnI Digestion: Digest the PCR product with DpnI to remove the original, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.[1]
-
Selection and Screening: Plate the transformed cells on an appropriate antibiotic selection plate. Screen individual colonies by sequencing to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Express and purify the mutant protein using standard protocols. The purified protein will now have a cysteine residue at the desired location, ready for site-specific conjugation.
Visualizations
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: General experimental workflow for bioconjugation.
Caption: Strategies to overcome steric hindrance in bioconjugation.
References
Technical Support Center: Managing Premature Cleavage of Disulfide Linkers
Welcome to the Technical Support Center for managing premature cleavage of disulfide linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature cleavage of disulfide linkers in bioconjugates, such as antibody-drug conjugates (ADCs). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and successful application of your disulfide-linked molecules.
Troubleshooting Guide: Preventing Premature Cleavage
Disulfide linkers are designed to be stable in systemic circulation and cleave in the reducing environment of the target cell.[1][] Premature cleavage in plasma or during experimental handling can lead to off-target toxicity and reduced efficacy.[][4] This guide addresses common issues and provides strategies for troubleshooting and optimization.
| Problem | Potential Cause | Troubleshooting/Prevention Strategy |
| Significant linker cleavage observed during storage or in plasma stability assays. | Presence of Trace Reducing Agents: Buffers or reagents may contain trace amounts of reducing agents (e.g., dithiothreitol (B142953) (DTT) carryover) or metal ions that can catalyze disulfide reduction.[1] | - Use high-purity, degassed buffers for all conjugation and storage steps.[1]- Consider adding a chelating agent like EDTA (0.1-1 mM) to sequester metal ions.[1]- If possible, perform conjugation and purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Inappropriate pH of Buffer: Disulfide exchange with free thiols is more rapid at alkaline pH.[1] | - Maintain the pH of the solution between 6.5 and 7.5 for optimal stability.[1]- Use well-buffered solutions (e.g., phosphate-buffered saline, PBS) to avoid pH fluctuations.[1] | |
| Thiol-Disulfide Exchange with Serum Proteins: Human serum albumin (HSA) has a free cysteine residue (Cys34) that can react with the disulfide linker, leading to premature payload release.[5] This is a significant pathway for premature drug release.[5] | - Increase Steric Hindrance: Introduce bulky groups, such as methyl groups, adjacent to the disulfide bond.[5] This sterically shields the bond from attacking thiols.[5] For example, gem-dimethyl substitution has been shown to improve stability.[5]- Optimize Linker Design: Design linkers that are less susceptible to exchange reactions by modifying the electronic environment around the disulfide bond.[5]- Site-Specific Conjugation: Conjugation to engineered cysteines on the antibody can create a local protein environment that protects the disulfide bond.[5] | |
| Enzymatic Cleavage: While the primary intended cleavage mechanism is reductive, some enzymes in the blood, such as thioredoxin (TRX) and glutaredoxin (GRX), may catalytically cleave certain disulfide bonds.[5][6] | - Evaluate Linker Susceptibility: Test the stability of the linker in the presence of purified thioredoxin and glutaredoxin to determine if this is a significant degradation pathway.[5]- If enzymatic cleavage is confirmed, linker redesign to be less of a substrate for these enzymes may be necessary.[5] | |
| Inconsistent results in stability assays. | Variability in Experimental Conditions: Minor variations in temperature, incubation time, or reagent concentrations can impact the rate of disulfide cleavage. | - Standardize all experimental protocols, ensuring consistent temperature, pH, and reagent concentrations.- Use freshly prepared buffers and solutions for each experiment. |
| Issues with Analytical Methods: The method used to quantify cleavage (e.g., HPLC, LC-MS) may not be optimized or validated, leading to inaccurate measurements. | - Ensure the analytical method is validated for sensitivity, linearity, and specificity for both the intact conjugate and the released payload.- Include appropriate controls in each analytical run. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of premature disulfide linker cleavage in the bloodstream?
A1: The primary mechanism is thiol-disulfide exchange with circulating molecules containing free thiol groups, most notably serum albumin.[5][7] Human serum albumin has a free cysteine residue that can attack the disulfide bond in the linker, leading to the release of the payload.[5]
Q2: How can I increase the stability of my disulfide linker?
A2: Several strategies can be employed to enhance stability:
-
Introduce Steric Hindrance: Adding bulky chemical groups (e.g., methyl groups) near the disulfide bond can physically block access for reducing agents and free thiols, thereby increasing stability.[5][8][]
-
Optimize Electronic Effects: Modifying the electronic environment around the disulfide bond can also modulate its reactivity and stability.[]
-
Design Cyclic Disulfide Linkers: In some cases, designing a cyclic disulfide linker can improve stability.[]
-
Site-Specific Conjugation: The location of the linker on the antibody can influence its stability. Conjugating the linker at a site where it is shielded by the protein structure can protect it from premature cleavage.[11]
Q3: What is the ideal balance between linker stability and payload release?
A3: The ideal linker is stable enough to remain intact in circulation, preventing premature payload release and off-target toxicity, but labile enough to be efficiently cleaved within the target cell to release the therapeutic agent.[][] This balance is crucial for maximizing the therapeutic index. Overly stable linkers may not release the payload effectively, reducing efficacy.[]
Q4: Are there alternatives to disulfide linkers?
A4: Yes, other types of cleavable and non-cleavable linkers are used in ADC development. Cleavable linkers include enzyme-sensitive linkers (e.g., valine-citrulline) and pH-sensitive linkers (e.g., hydrazones).[12] Non-cleavable linkers, such as thioether linkers, offer higher stability but rely on the degradation of the antibody for payload release.[]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of a disulfide-linked bioconjugate in plasma.
Materials:
-
Disulfide-linked bioconjugate
-
Human plasma (or plasma from another species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare the Bioconjugate Stock Solution: Dissolve the bioconjugate in PBS to a known concentration.
-
Incubation:
-
Spike the bioconjugate stock solution into pre-warmed (37°C) plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time Points: Collect aliquots of the plasma mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Quenching and Protein Precipitation:
-
Supernatant Collection: Carefully collect the supernatant, which contains the released payload.[12]
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.[12]
-
The amount of intact bioconjugate remaining can be determined by analyzing the precipitated protein pellet after appropriate sample preparation or by using an orthogonal method like ELISA.
-
Protocol 2: In Vitro Reductive Cleavage Assay with Glutathione (GSH)
This protocol simulates the intracellular reducing environment to assess the cleavage kinetics of the disulfide linker.[14]
Materials:
-
Disulfide-linked bioconjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reduced Glutathione (GSH)
-
LC-MS system
Procedure:
-
Prepare Stock Solutions:
-
Set up the Cleavage Reaction:
-
In a microcentrifuge tube, add the bioconjugate solution.
-
Add the GSH stock solution to a final concentration of 1-10 mM to mimic intracellular concentrations.[14] Adjust the final volume with PBS.
-
-
Incubation: Incubate the reaction mixture at 37°C.[14]
-
Time Points and Quenching:
-
Take aliquots at various time points.
-
Immediately quench the reaction in the aliquot, for example, by adding an equal volume of ice-cold acetonitrile or by flash freezing. This prevents further cleavage.[14]
-
-
Analysis: Analyze the samples from each time point by LC-MS to quantify the remaining intact bioconjugate and the amount of released payload. This data can be used to determine the cleavage kinetics (e.g., half-life) of the linker.[14]
Quantitative Data Summary
The following tables summarize data on the stability of various disulfide linkers.
Table 1: In Vivo Stability of Disulfide PBD ADCs in Mice [15]
| Linker Type | Conjugation Site | Average DAR (Day 7) |
| Unhindered Disulfide | LC-V205C | ~50% of initial DAR |
| Unhindered Disulfide | LC-K149C | ~25% of initial DAR |
| Methyl Disulfide | LC-K149C | ~80% of initial DAR |
Table 2: Stability of Maleimide vs. Sulfone Linkers in Human Plasma [16]
| Linker Type | Conjugation Site | % Intact Conjugate (72h) |
| Maleimide | LC-V205C | ~80% |
| Maleimide | Fc-S396C | ~20% |
| Sulfone | LC-V205C | >95% |
| Sulfone | Fc-S396C | >95% |
Visualizations
Caption: Workflow for in vitro plasma stability assay.
Caption: Fate of an ADC with a disulfide linker.
References
- 1. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison of (2-Pyridyldithio)-PEG6 Acid and Maleimide-PEG-Acid for Thiol Conjugation
A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is a cornerstone of bioconjugation, profoundly influencing the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. Among the most prevalent methods for site-specific modification is the conjugation to thiol groups of cysteine residues. This guide provides a detailed, data-driven comparison of two widely utilized thiol-reactive PEGylated linkers: (2-Pyridyldithio)-PEG6 acid and Maleimide-PEG-acid.
Executive Summary
Both this compound and Maleimide-PEG-acid are effective reagents for thiol conjugation, each presenting a distinct set of advantages and disadvantages. Maleimide-PEG-acid is renowned for its rapid and highly selective reaction with thiols, forming a stable thioether bond. However, the stability of this linkage can be compromised in vivo due to a retro-Michael reaction, leading to premature cleavage of the conjugate. Conversely, this compound forms a disulfide bond that is cleavable under reducing conditions, a feature that can be leveraged for controlled drug release. The choice between these two linkers is therefore contingent on the specific requirements of the application, particularly the desired stability of the final conjugate.
Reaction Mechanisms
The conjugation chemistries of this compound and Maleimide-PEG-acid are fundamentally different, leading to distinct linkage characteristics.
Maleimide-PEG-Acid: This linker reacts with thiol groups via a Michael addition mechanism. The thiol group attacks the electron-deficient double bond of the maleimide (B117702) ring, resulting in the formation of a stable succinimidyl thioether linkage.[1] This reaction is highly efficient and proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5).[2]
dot
Caption: Maleimide-thiol conjugation via Michael addition.
This compound: This linker undergoes a disulfide exchange reaction with a free thiol. The thiol group on the protein attacks the disulfide bond of the pyridyldithio moiety, leading to the formation of a new disulfide bond and the release of pyridine-2-thione. This reaction can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[]
dot
Caption: Pyridyldithio-thiol conjugation via disulfide exchange.
Performance Comparison: A Data-Driven Analysis
The selection of a linker is often dictated by a trade-off between reaction efficiency and the stability of the resulting conjugate. The following tables summarize key performance metrics for this compound and Maleimide-PEG-acid based on available experimental data.
Table 1: Reaction Kinetics and Efficiency
| Parameter | Maleimide-PEG-Acid | This compound | Key Considerations |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.0 | Maleimides can react with amines at pH > 7.5.[2] |
| Reaction Time | Fast (< 1-2 hours) | Moderate (2-4 hours) | Maleimide reactions are generally faster.[4] |
| Reaction Monitoring | Offline (HPLC, MS) | Online (Spectrophotometry at 343 nm) | Release of pyridine-2-thione allows for real-time monitoring.[] |
| Conjugation Yield | High (>90%) | High (>90%) | Both methods can achieve high yields with optimization. |
Table 2: Conjugate Stability
| Parameter | Maleimide-PEG-Acid Conjugate | This compound Conjugate | Key Considerations |
| Bond Type | Thioether | Disulfide | Thioether bonds are generally considered more stable. |
| Stability in Plasma | Susceptible to retro-Michael reaction | Stable in circulation, but cleavable in reducing environments | Maleimide conjugates can undergo thiol exchange with albumin.[5] |
| Cleavability | Non-cleavable | Cleavable (reducing agents, e.g., glutathione) | Disulfide cleavage is a common mechanism for intracellular drug release.[] |
| Half-life (in presence of Glutathione) | 3.1 to 18 hours (model conjugates)[6] | Varies depending on steric hindrance around the disulfide bond. | Stability can be engineered by modifying the linker structure. |
Experimental Protocols
Detailed methodologies are crucial for achieving optimal and reproducible results. Below are representative protocols for thiol conjugation using both linkers.
Protocol 1: Maleimide-PEG-Acid Conjugation
This protocol outlines the direct conjugation of a protein with a free cysteine to a maleimide-functionalized molecule.
dot
Caption: Experimental workflow for maleimide-thiol conjugation.
Materials:
-
Protein with a free cysteine residue
-
Maleimide-PEG-Acid
-
Conjugation buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2), degassed
-
Anhydrous DMSO or DMF
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Dissolve the Maleimide-PEG-Acid in DMSO or DMF to a concentration of 10-20 mM.
-
Add the Maleimide-PEG-Acid solution to the protein solution at a 5-20 fold molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents.
-
Characterize the conjugate by methods such as SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling.[7][][9]
Protocol 2: this compound Conjugation
This protocol describes the conjugation of a protein with a free cysteine to a pyridyldithio-functionalized molecule.
dot
Caption: Experimental workflow for pyridyldithio-thiol conjugation.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Conjugation buffer (e.g., 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5)
-
DMSO (if needed for solubility)
-
(Optional) TCEP
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
(Optional) Reduce disulfide bonds as described in the maleimide protocol.
-
Dissolve the this compound in the conjugation buffer or a minimal amount of DMSO.
-
Add the pyridyldithio-linker solution to the protein solution at a 5-20 fold molar excess.
-
Monitor the progress of the reaction by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.
-
Incubate the reaction at room temperature for 2-4 hours or until the reaction reaches completion as indicated by the absorbance measurement.
-
Purify the conjugate using size-exclusion chromatography.
-
Characterize the purified conjugate.
Conclusion and Recommendations
The choice between this compound and Maleimide-PEG-acid is a critical decision in the design of bioconjugates.
Choose Maleimide-PEG-Acid when:
-
A stable, non-cleavable linkage is required.
-
Rapid reaction kinetics are a priority.
-
The potential for retro-Michael addition in the intended application is low or can be mitigated (e.g., through the use of next-generation maleimides).
Choose this compound when:
-
A cleavable linkage is desired for controlled release of the conjugated molecule in a reducing environment.
-
Real-time monitoring of the conjugation reaction is beneficial.
-
The application can tolerate a disulfide bond, which may be less stable than a thioether bond in certain biological contexts.
For applications requiring high in vivo stability, such as the development of ADCs for therapeutic use, the potential instability of the maleimide-thiol linkage is a significant consideration. In such cases, next-generation maleimides that form more stable conjugates or alternative thiol-reactive chemistries that form irreversible bonds may be more suitable.[4] Conversely, the cleavable nature of the disulfide bond formed by pyridyldithio reagents is a key advantage in the design of prodrugs and other stimuli-responsive systems. Ultimately, the optimal choice will be determined by a thorough evaluation of the specific requirements of the bioconjugate and its intended application.
References
- 1. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. blog.crownbio.com [blog.crownbio.com]
- 9. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Unveiling the Impact of PEG Spacer Length on Bio-Conjugate Functionality: A Comparative Guide
In the landscape of advanced therapeutics, the linker technology connecting a targeting moiety to its payload is a critical determinant of efficacy and safety. Among the various strategies, the incorporation of polyethylene (B3416737) glycol (PEG) spacers has become a cornerstone in the design of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies. The length of the PEG spacer is not a trivial consideration; it profoundly influences the physicochemical properties and biological activity of the conjugate. This guide provides an objective comparison of different PEG spacer lengths in functional assays, supported by experimental data, to empower researchers, scientists, and drug development professionals in their design of next-generation therapeutics.
The inclusion of a PEG spacer within a bioconjugate's linker can enhance solubility, stability, and pharmacokinetic profiles.[1][2] Many potent cytotoxic payloads are hydrophobic, and PEGylation helps to mitigate aggregation, especially at higher drug-to-antibody ratios (DARs).[1][3] This guide will delve into the quantitative impact of varying PEG spacer lengths on key performance indicators and provide detailed methodologies for relevant functional assays.
Quantitative Comparison of PEG Spacer Lengths in Functional Assays
The optimal PEG spacer length is often a balance between improved pharmacokinetics and maintained or enhanced biological activity. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the performance of bioconjugates.
Table 1: Impact of PEG Spacer Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| ADC Construct | PEG Spacer Length | Target Cell Line | IC50 (ng/mL) | Fold Change vs. No PEG | Reference |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 | 0.18 | - | [4] |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87 | 0.81 | 4.5x increase | [4] |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 | 3.96 | 22x increase | [4] |
Table 2: Influence of PEG Spacer Length on In Vivo Efficacy of Antibody-Drug Conjugates
| ADC Construct | PEG Spacer Length | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| ZHER2-SMCC-MMAE | No PEG | NCI-N87 Xenograft | ~50 | [4] |
| ZHER2-PEG4K-MMAE | 4 kDa | NCI-N87 Xenograft | ~70 | [4] |
| ZHER2-PEG10K-MMAE | 10 kDa | NCI-N87 Xenograft | >90 | [4] |
Table 3: Effect of PEG Spacer Length on Pharmacokinetic (PK) Parameters of Antibody-Drug Conjugates
| ADC Construct | PEG Spacer Length | Half-life (t1/2) | Fold Change vs. No PEG | Reference |
| ZHER2-SMCC-MMAE | No PEG | 2.5 hours | - | [5] |
| ZHER2-PEG4K-MMAE | 4 kDa | 6.25 hours | 2.5x | [5] |
| ZHER2-PEG10K-MMAE | 10 kDa | 28 hours | 11.2x | [5] |
Table 4: Impact of PEG Spacer Length on PROTAC Activity
| PROTAC | Linker Length (atoms) | Target Protein | DC50 (nM) | Reference |
| ER-PROTAC 1 | 9 | Estrogen Receptor (ER) | 140,000 | [6] |
| ER-PROTAC 2 | 16 | Estrogen Receptor (ER) | 26,000 | [6] |
| ER-PROTAC 3 | >16 | Estrogen Receptor (ER) | >200,000 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of functional assay results. Below are protocols for key experiments cited in the comparison of different PEG spacer lengths.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed target cancer cells (e.g., NCI-N87) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ADC constructs with varying PEG spacer lengths in cell culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC constructs to the respective wells. Include a vehicle control (medium with no ADC).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 NCI-N87 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Grouping and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, ADC with no PEG, ADC with 4 kDa PEG, ADC with 10 kDa PEG).
-
Dosing: Administer the ADC constructs intravenously at a specified dose and schedule (e.g., 5 mg/kg, once a week for three weeks).
-
Data Collection: Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size or at a set time point.[3]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Visualizing Pathways and Workflows
Diagram 1: Generalized ADC Internalization and Payload Release Pathway
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate (ADC).
Diagram 2: Experimental Workflow for Comparing ADCs with Different PEG Spacers
Caption: Experimental workflow for comparing ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternatives for Reversible Bioconjugation: Moving Beyond (2-Pyridyldithio) Chemistry
For researchers, scientists, and drug development professionals engaged in the construction of precisely defined bioconjugates, the ability to form a stable yet cleavable linkage is of paramount importance. While (2-Pyridyldithio)-terminated reagents have been a mainstay for reversible disulfide-based bioconjugation, a growing toolkit of alternative chemistries offers a broader range of stability, kinetics, and cleavage conditions. This guide provides an objective comparison of prominent alternatives to (2-Pyridyldithio)-PEG6 acid, focusing on their performance, supported by experimental data, and offering detailed methodologies for their implementation.
The primary alternatives explored in this guide are:
-
Hydrazone and Oxime Ligation: Formation of a C=N bond that is reversible under specific pH conditions.
-
Maleimide-Thiol Conjugation: While often forming a stable thioether, this linkage can exhibit conditional reversibility.
-
Diels-Alder Cycloaddition: A [4+2] cycloaddition reaction that can be designed for thermal reversibility.
Each of these chemistries presents a unique set of advantages and disadvantages, making the selection of the optimal linker a critical, application-dependent decision. This guide aims to provide the necessary data to make an informed choice.
Quantitative Performance Comparison
The following table summarizes key quantitative parameters for the different reversible bioconjugation chemistries. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linkage Type | Reactive Groups | Typical Reaction Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Stability Characteristics | Cleavage Conditions |
| Disulfide (Pyridyldithio) | Thiol + Pyridyldithiol | pH 7-8 | ~1-10 | Reversible in the presence of reducing agents (e.g., DTT, TCEP, glutathione). | 10-50 mM DTT or TCEP. |
| Hydrazone | Aldehyde/Ketone + Hydrazide | pH 4.5-7 | ~1-10 (can be >100 with catalyst)[1][2] | Hydrolytically labile, especially at acidic pH. Half-life can be on the order of hours under physiological conditions.[3] | Mild acidic conditions (e.g., pH 4-5) or transimination with excess hydrazine/hydroxylamine.[4] |
| Oxime | Aldehyde/Ketone + Aminooxy | pH 4.5-7 | ~0.01-10 (can be increased with catalyst)[5] | Significantly more stable than hydrazones. Half-life can be on the order of months under physiological conditions.[3] | Stronger acidic conditions or specific catalysts are often required. |
| Maleimide-Thiol Adduct | Thiol + Maleimide (B117702) | pH 6.5-7.5 | >1000 | Can undergo retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. Stability is site-dependent.[6] | High concentrations of competing thiols (e.g., glutathione), elevated pH, or high temperatures. |
| Diels-Alder (Diene-Maleimide) | Diene (e.g., furan, cyclopentadiene) + Maleimide | Aqueous buffer, often at room temperature or 37°C. | 2.6 - 77[7] | Generally more stable in serum than maleimide-thiol adducts. Furan-maleimide adducts are thermally reversible.[7][8] | Elevated temperatures (e.g., >50°C for furan-maleimide retro-Diels-Alder).[7] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental procedures is crucial for understanding and implementing these bioconjugation strategies.
Reaction Mechanisms
Caption: Reaction schemes for common reversible bioconjugation chemistries.
General Experimental Workflow for Bioconjugation
Caption: A generalized workflow for a typical bioconjugation experiment.
Detailed Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific biomolecules and reagents.
Protocol 1: Hydrazone-Mediated Protein Labeling and Cleavage
Materials:
-
Aldehyde- or ketone-modified protein in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0).
-
Hydrazide-functionalized molecule (e.g., a drug or a fluorophore) dissolved in DMSO or DMF.
-
Aniline (B41778) stock solution (e.g., 1 M in DMSO).
-
Quenching solution (e.g., an aminooxy-containing compound).
-
Cleavage buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5).
-
Purification columns (e.g., size-exclusion chromatography).
Conjugation Procedure:
-
To the protein solution (e.g., 1-5 mg/mL), add the hydrazide-functionalized molecule to the desired molar excess (e.g., 10-20 fold).
-
If catalysis is required, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.
-
(Optional) Quench the reaction by adding an excess of an aminooxy-containing compound to react with any remaining aldehyde/ketone groups.
-
Purify the protein conjugate using size-exclusion chromatography to remove unreacted small molecules.
Cleavage Procedure:
-
Exchange the buffer of the purified conjugate to the cleavage buffer (pH 4.5).
-
Incubate at 37°C and monitor the cleavage over time by HPLC or other suitable analytical techniques.
Protocol 2: Reversible Maleimide-Thiol Conjugation
Materials:
-
Thiol-containing protein (if necessary, reduce disulfide bonds with TCEP) in a degassed buffer (e.g., PBS, pH 7.0-7.5).
-
Maleimide-functionalized molecule dissolved in DMSO or DMF.
-
Competing thiol for cleavage (e.g., glutathione, GSH).
-
Purification columns (e.g., size-exclusion chromatography).
Conjugation Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.
-
Add the maleimide-functionalized molecule stock solution to the protein solution to achieve a 10-20 fold molar excess.
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C.
-
Purify the conjugate by size-exclusion chromatography to remove excess maleimide reagent.
Assessing Reversibility (Thiol Exchange):
-
Incubate the purified conjugate in PBS (pH 7.4) at 37°C in the presence of a physiological concentration of a competing thiol (e.g., 1-5 mM GSH).
-
At various time points, take an aliquot of the reaction mixture.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of intact conjugate remaining.
Protocol 3: Diels-Alder Bioconjugation of a Diene-Modified Antibody[7]
Materials:
-
Diene-modified antibody (e.g., cyclopentadiene-modified) in a suitable buffer (e.g., PBS supplemented with 100 mM sodium phosphate monobasic, pH 5.5).
-
Maleimide-containing molecule (e.g., vcMMAE) dissolved in DMSO.
-
Reaction buffer: PBS with 100 mM sodium phosphate monobasic, 20% DMSO, pH 5.5.
-
Purification columns (e.g., size-exclusion chromatography).
Conjugation Procedure:
-
Prepare the diene-modified antibody at a concentration of approximately 2.7 mg/mL (18 µM) in the reaction buffer.
-
Add the maleimide-containing molecule to the antibody solution to achieve the desired molar equivalence (e.g., 15 equivalents).
-
Incubate the reaction at room temperature or 37°C. Monitor the reaction conversion by mass spectrometry.
-
Purify the antibody-drug conjugate using a suitable method such as size-exclusion chromatography.
Thermal Reversibility (for Furan-Maleimide Adducts):
-
Heat the purified conjugate in a suitable buffer.
-
The retro-Diels-Alder reaction typically occurs at temperatures above 50°C.
-
Monitor the dissociation of the conjugate by analytical methods such as HPLC or mass spectrometry.
Conclusion
The choice of a reversible bioconjugation strategy is a critical design parameter in the development of advanced biotherapeutics and research tools. While the traditional pyridyldithiol chemistry offers a reliable method for creating reducible disulfide linkages, alternatives such as hydrazone/oxime, maleimide-thiol, and Diels-Alder chemistries provide a broader spectrum of reactivity, stability, and cleavage mechanisms.
-
Hydrazone and oxime ligations offer pH-tunable release, with oximes providing significantly greater stability for applications requiring longer in vivo half-lives.
-
Maleimide-thiol conjugation , while often considered permanent, exhibits a conditional reversibility that can be either a drawback or a feature, depending on the application.
-
Diels-Alder cycloaddition presents a robust and often more stable alternative to maleimide-thiol linkages, with the potential for thermal reversal in certain systems.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate reversible conjugation strategy to meet the specific demands of their application, ultimately leading to the development of more effective and precisely controlled bioconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Tuning the Diels-Alder Reaction for Bioconjugation to Maleimide Drug-Linkers. | Semantic Scholar [semanticscholar.org]
- 6. Diels-Alder cycloadditions in water for the straightforward preparation of peptide–oligonucleotide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Pyridyldithio-Linked Conjugates
For Researchers, Scientists, and Drug Development Professionals
The characterization of antibody-drug conjugates (ADCs) is critical to ensuring their safety and efficacy. Among the various types of ADCs, those linked via pyridyldithio chemistry to cysteine residues present unique analytical challenges due to their heterogeneity and the specific nature of the disulfide bond. Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth analysis of these complex biotherapeutics. This guide provides an objective comparison of mass spectrometry-based methods for the analysis of pyridyldithio-linked conjugates, with supporting experimental data and detailed protocols.
Introduction to Pyridyldithio-Linked Conjugates
Pyridyldithio-linked conjugates are a class of bioconjugates where a thiol-containing molecule, such as a cytotoxic drug, is attached to a protein, commonly an antibody, through a disulfide bond. This linkage is typically formed by reacting a thiol-reactive pyridyldithio group on one molecule with a free thiol group on the other. In the context of ADCs, the free thiols are often generated by the reduction of interchain disulfide bonds in the antibody's hinge region. The resulting pyridyldithio-linked ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR), making its characterization a significant analytical endeavor.
Mass Spectrometry Approaches for Characterization
Several mass spectrometry-based techniques are employed to characterize pyridyldithio-linked conjugates, each offering distinct advantages and disadvantages. The primary methods include native mass spectrometry, reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), and peptide mapping. An alternative, non-MS technique, hydrophobic interaction chromatography (HIC), is also commonly used and will be discussed for comparative purposes.
Data Presentation: Quantitative Comparison of Analytical Techniques
The following table summarizes the performance of different analytical techniques for the characterization of pyridyldithio-linked ADCs, focusing on the determination of the drug-to-antibody ratio (DAR).
| Analytical Technique | Principle | Sample State | Throughput | Key Performance Characteristics |
| Native Mass Spectrometry | Analysis of the intact, non-denatured ADC | Native | High | Pros: Preserves non-covalent interactions, allowing for the analysis of the intact ADC structure. Provides accurate average DAR and distribution of different DAR species[1][2]. Cons: Can be challenging to resolve heterogeneous glycoforms, potentially complicating spectral interpretation[3]. |
| Reversed-Phase LC-MS (RP-LC-MS) | Separation of ADC subunits (light and heavy chains) under denaturing conditions | Denatured | Medium | Pros: Good separation of subunits, allowing for DAR calculation based on individual chain modifications. Can provide information on positional isomers[4][5]. Cons: Destroys the native structure, preventing analysis of the intact ADC. Organic solvents can cause degradation of some ADCs[6]. |
| Peptide Mapping | Analysis of proteolytic digests of the ADC | Denatured | Low | Pros: Provides site-specific information on drug conjugation. Can identify and quantify modifications at the amino acid level[7]. Cons: Labor-intensive and time-consuming. Data analysis can be complex. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity | Native | High | Pros: Excellent separation of different DAR species. A well-established method for routine DAR monitoring[4][8]. Cons: An indirect method that relies on UV detection and calibration. Does not provide mass information directly, requiring confirmation by MS[1][9]. |
Experimental Protocols
Detailed methodologies for the key mass spectrometry experiments are provided below.
Protocol 1: Native Mass Spectrometry of a Cysteine-Linked ADC
This protocol outlines the steps for analyzing an intact pyridyldithio-linked ADC under native conditions to determine the average DAR and the distribution of different DAR species.
1. Sample Preparation:
- If the ADC is glycosylated, deglycosylate the sample using PNGase F to simplify the mass spectrum[1][3].
- Perform a buffer exchange into a volatile aqueous buffer, such as 100-400 mM ammonium (B1175870) acetate (B1210297) (pH 7.0), using a desalting column[1][3]. The final protein concentration should be approximately 1-5 µM.
2. LC-MS Analysis:
- Liquid Chromatography (LC): Use a size-exclusion chromatography (SEC) column for online buffer exchange and desalting prior to MS analysis[3][7].
- Mobile Phase: 100 mM ammonium acetate.
- Flow Rate: 0.1-0.2 mL/min.
- Mass Spectrometry (MS):
- Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is required.
- Ionization: Use a native electrospray ionization (ESI) source.
- Mass Range: Acquire data in a high m/z range (e.g., 2000-8000 m/z) to detect the low charge states of the native protein.
- Resolution: Set the resolution to at least 35,000 to resolve the different DAR species and their adducts[1].
3. Data Analysis:
- Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.
- Identify the peaks corresponding to the different DAR values (e.g., DAR0, DAR2, DAR4, etc.).
- Calculate the relative abundance of each DAR species from the peak intensities in the deconvoluted spectrum.
- Calculate the average DAR by taking the weighted average of the different DAR species.
Protocol 2: RP-LC-MS Analysis of a Reduced ADC
This protocol describes the analysis of the light and heavy chains of a pyridyldithio-linked ADC after reduction to determine the DAR.
1. Sample Preparation:
- Reduce the interchain disulfide bonds of the ADC by incubating with a reducing agent such as dithiothreitol (B142953) (DTT) or TCEP at 37°C for 30 minutes.
- The typical concentration of the reducing agent is 5-10 mM.
2. LC-MS Analysis:
- Liquid Chromatography (LC): Use a reversed-phase column (e.g., C4 or C8) suitable for protein separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 30-60 minutes is typically used.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometry (MS):
- Instrument: A high-resolution mass spectrometer.
- Ionization: Standard ESI source.
- Mass Range: Acquire data in a lower m/z range (e.g., 500-2000 m/z) suitable for denatured proteins.
3. Data Analysis:
- Deconvolute the mass spectra corresponding to the light chain and heavy chain peaks in the chromatogram.
- Identify the masses of the unconjugated and conjugated light and heavy chains.
- Calculate the DAR by determining the relative abundance of the conjugated and unconjugated chains.
Protocol 3: Peptide Mapping of a Pyridyldithio-Linked ADC
This protocol details the steps for identifying the specific cysteine residues involved in the pyridyldithio linkage.
1. Sample Preparation:
- Denature the ADC using a denaturant like urea (B33335) or guanidine (B92328) hydrochloride[10].
- Reduce the disulfide bonds with DTT and then alkylate the free cysteine residues with an alkylating agent like iodoacetamide (B48618) (IAM) to prevent disulfide scrambling[10].
- Perform a buffer exchange to remove the denaturant and alkylating agent.
- Digest the ADC with a protease, such as trypsin, overnight at 37°C[10].
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Use a reversed-phase column (e.g., C18) for peptide separation.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A shallow gradient is used to separate the complex mixture of peptides.
- Mass Spectrometry (MS/MS):
- Instrument: A high-resolution mass spectrometer capable of tandem MS (MS/MS).
- Acquisition Mode: Data-dependent acquisition (DDA) is typically used to select precursor ions for fragmentation.
3. Data Analysis:
- Use a database search engine to identify the peptides from the MS/MS spectra.
- Search for the expected mass shift corresponding to the pyridyldithio-linked drug on cysteine-containing peptides.
- The fragmentation pattern of the modified peptide will confirm the site of conjugation.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the analysis of pyridyldithio-linked conjugates.
Caption: Experimental workflow for the mass spectrometry analysis of pyridyldithio-linked conjugates.
Caption: Reaction scheme for the formation of a pyridyldithio-linked ADC.
Caption: Logical relationship of analytical techniques for ADC characterization.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. lcms.cz [lcms.cz]
- 5. molnar-institute.com [molnar-institute.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Efficacy of Antibody-Drug Conjugates: The Influence of Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The therapeutic success of an antibody-drug conjugate (ADC) is intricately linked to the design of its components, with the linker chemistry playing a pivotal role in its efficacy, stability, and safety profile. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and can significantly impact the therapeutic window. This guide provides an objective comparison of ADC efficacy based on different linker chemistries, supported by experimental data, to inform rational ADC design and development.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers (e.g., Valine-Citrulline) | Non-Cleavable Linkers (e.g., Thioether) |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1] | Proteolytic degradation of the antibody backbone in the lysosome.[1][2] |
| Released Payload | Unmodified, potent payload (e.g., MMAE).[3] | Payload attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[3] |
| Plasma Stability | Generally lower, with potential for premature drug release.[3] | Generally higher, leading to a more stable ADC in circulation.[2][3] |
| Bystander Effect | High, due to the release of membrane-permeable payload.[3][4] | Low to negligible, as the released payload is often charged and less permeable.[1][3][5] |
| Off-Target Toxicity | Higher potential due to premature release and bystander effect.[6] | Lower potential due to higher stability and limited bystander effect.[6][7] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[3] | May be less effective against antigen-negative cells within the tumor.[8] |
Quantitative Performance Data
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of ADCs with different linker chemistries. It is important to note that this data is compiled from various sources, and direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| ADC Construct | Linker Type | Payload | Cell Line | Target Antigen | IC50 (pM) | Citation |
| Trastuzumab-vc | Cleavable | MMAE | HER2+ | HER2 | 14.3 | [9] |
| Trastuzumab-β-galactosidase | Cleavable | MMAE | HER2+ | HER2 | 8.8 | [9] |
| mil40-vc | Cleavable | MMAE | BT-474 | HER2 | ~10 | [10] |
| mil40-non-cleavable | Non-cleavable | Cys-linker-MMAE | BT-474 | HER2 | ~10 | [10] |
| Trastuzumab-MCC (Kadcyla®) | Non-cleavable | DM1 | HER2+ | HER2 | 33 | [9] |
Note: The mil40 ADCs demonstrate that with optimized design, a non-cleavable ADC can achieve in vitro potency comparable to its cleavable counterpart.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| ADC Configuration | Linker Type | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 (High HER2) | Single i.v. dose | Significant tumor growth inhibition | [11] |
| Trastuzumab-MCC-DM1 | Non-cleavable | NCI-N87 (High HER2) | Single i.v. dose | Tumor growth inhibition | [11] |
| Trastuzumab-vc-MMAE | Cleavable | JIMT-1 (Low HER2) | Not specified | Superior efficacy compared to T-DM1 | [11] |
| Trastuzumab-MCC-DM1 (T-DM1) | Non-cleavable | JIMT-1 (Low HER2) | Not specified | Less effective than Trastuzumab-vc-MMAE | [11] |
| Anti-P-cadherin-SPDB-DM4 | Cleavable | HCC70 | Single i.v. dose | Improved efficacy over non-cleavable format | [11] |
| Anti-P-cadherin-SMCC-DM1 | Non-cleavable | HCC70 | Single i.v. dose | Less efficacious than cleavable format | [11] |
Plasma Stability
The stability of an ADC in plasma is a critical factor in minimizing premature payload release and associated off-target toxicity.
| ADC Configuration | Linker Type | Plasma Source | Incubation Time | % Payload Release | Reference |
| Trastuzumab-vc-MMAE | Cleavable | Mouse | 6 days | ~25% | [11] |
| Trastuzumab-vc-MMAE | Cleavable | Rat | 6 days | >4% | [11] |
| Trastuzumab-vc-MMAE | Cleavable | Human | 6 days | <1% | [11] |
| Ab095-mc-MMAF | Non-cleavable | Various | 6 days | 0.02-0.03% | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanistic differences and the experimental approaches used to evaluate ADC efficacy, the following diagrams illustrate key concepts and workflows.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effect of ADCs on antigen-expressing and non-expressing cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody. Treat the cells with varying concentrations of the ADC. Include wells with untreated cells as a negative control and wells with only medium as a blank.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect to manifest (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).
-
XTT Assay: Add the XTT reagent, often in combination with an electron-coupling agent, to each well and incubate for 2-4 hours. Viable cells will reduce XTT to a colored formazan product.
-
-
Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Subtract the background absorbance, normalize the data to the untreated control, and plot the cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells, a hallmark of cleavable linkers with membrane-permeable payloads.
Methodology:
-
Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line. The Ag- line is typically engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-culture Seeding: Seed a mixed population of Ag+ and Ag- cells in various ratios (e.g., 50:50, 75:25) in 96-well plates.
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture.
-
Incubation and Imaging: Incubate the plates for an appropriate duration. Monitor the viability of the fluorescently labeled Ag- cells over time using live-cell imaging or flow cytometry.
-
Data Analysis: Quantify the reduction in the number of viable Ag- cells in the co-cultures treated with the ADC compared to untreated co-cultures. A significant decrease in the Ag- cell population indicates a bystander effect.[8][13]
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
Objective: To assess the anti-tumor efficacy of ADCs in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously implant human cancer cells (that express the target antigen) into the flanks of the mice.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC, a control antibody, and a vehicle control to the respective groups, typically via intravenous injection.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Sample Incubation: Incubate the ADC at a specific concentration in plasma from relevant species (e.g., mouse, rat, human) at 37°C.
-
Time-Point Sampling: Collect aliquots of the plasma at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Analysis of Intact ADC (ELISA-based):
-
Coat a microplate with the target antigen.
-
Add the plasma samples. The intact ADC will bind to the antigen.
-
Use a secondary antibody that recognizes the payload to detect the amount of intact ADC.
-
The signal is proportional to the concentration of ADC with the payload still attached.
-
-
Analysis of Released Payload (LC-MS/MS):
-
Precipitate the proteins in the plasma samples.
-
Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the free payload.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Advantages of pyridyldithio chemistry over other crosslinking methods
In the landscape of bioconjugation, the choice of crosslinking chemistry is a critical decision that dictates the efficacy, stability, and ultimate success of a conjugate, particularly in the development of therapeutics like Antibody-Drug Conjugates (ADCs). Among the array of available methods, pyridyldithio chemistry offers a unique set of advantages, primarily centered around its reversible disulfide linkage. This guide provides an objective comparison of pyridyldithio chemistry with other prevalent crosslinking methods, including maleimide (B117702), N-hydroxysuccinimide (NHS) ester, and click chemistry, supported by available experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
The Mechanism and Merits of Pyridyldithio Chemistry
Pyridyldithio chemistry relies on the reaction between a pyridyldithio-activated molecule and a free sulfhydryl (thiol) group. The reaction proceeds via a thiol-disulfide exchange, forming a new disulfide bond and releasing pyridine-2-thione, a chromophore that allows for spectrophotometric monitoring of the reaction progress at 343 nm.[1] This inherent traceability is a distinct advantage for process monitoring and quality control.
The primary advantage of the resulting disulfide bond is its cleavability under reducing conditions. This is particularly beneficial for applications like ADCs, where the cytotoxic payload needs to be released from the antibody within the reducing environment of the target cell.[2][] The stability of the disulfide bond can be modulated by introducing steric hindrance around it, allowing for a tunable release profile.[2][4]
Head-to-Head Comparison: Pyridyldithio vs. Other Crosslinkers
Choosing the optimal crosslinking strategy requires a careful evaluation of several factors, including reaction efficiency, selectivity, stability of the resulting linkage, and the specific requirements of the application.
| Feature | Pyridyldithio Chemistry | Maleimide Chemistry | NHS Ester Chemistry | Click Chemistry (Copper-Free) |
| Target Functional Group | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Primary Amines (-NH₂) | Azides (-N₃), Alkynes (e.g., DBCO) |
| Linkage Formed | Disulfide (-S-S-) | Thioether | Amide | Triazole |
| Cleavability | Reducible (Cleavable) | Generally Stable (Non-cleavable) | Stable (Non-cleavable) | Stable (Non-cleavable) |
| Reaction pH | 7.0 - 8.0[1] | 6.5 - 7.5[5] | 7.2 - 8.5[2][6] | Physiological pH |
| Reaction Speed | Moderate to Fast | Very Fast[5][7] | Fast | Very Fast |
| Selectivity | High for thiols | High for thiols within optimal pH range[5] | Reactive with all primary amines | Bio-orthogonal, extremely high |
| Stability in Plasma | Moderate (can be tuned) | Variable (prone to retro-Michael addition)[8] | High | High[9] |
| Reaction Monitoring | Yes (release of pyridine-2-thione at 343 nm)[1] | No direct method | No direct method | No direct method |
Table 1: Qualitative Comparison of Crosslinking Chemistries
Quantitative Performance Metrics
Direct quantitative comparison across different studies is challenging due to variations in experimental conditions. However, a compilation of reported data provides valuable insights.
| Parameter | Pyridyldithio Chemistry | Maleimide Chemistry | NHS Ester Chemistry | Click Chemistry (Copper-Free) |
| Typical Reaction Yield | High (>70%)[10] | High (>80-85%)[11] | Generally high, but can be affected by hydrolysis | Very High (>90%)[] |
| Reaction Half-life (t½) | Minutes to hours | < 2 minutes with L-cysteine[7] | Amidation t½: 10-80 min at pH 8.0-9.0[13] | Seconds to minutes |
| Linkage Half-life in Serum/Plasma | Tunable; can be hours to days (e.g., ~54h for some ADCs)[14] | Can be low (hours) due to thiol exchange; some lose half payload in rat serum assays[8] | Stable (Amide bond) | Very Stable[9] |
| NHS Ester Hydrolysis Half-life | N/A (NHS ester is the amine-reactive part of SPDP) | N/A (NHS ester is the amine-reactive part of SMCC) | 4-5 hours at pH 7.0, 10 minutes at pH 8.6[2][15][16] | N/A |
Table 2: Quantitative Comparison of Crosslinking Chemistries
In-depth Analysis of Alternatives
Maleimide Chemistry
Maleimide chemistry is widely used for its rapid and highly selective reaction with thiols at physiological pH.[5] However, the resulting thioether bond, while generally considered stable, is susceptible to a retro-Michael addition reaction. This can lead to the exchange of the maleimide-linked molecule with other thiols present in the biological environment, such as glutathione (B108866) or serum albumin, resulting in premature payload release and potential off-target toxicity.[8][17] Studies have shown that some maleimide-based ADCs can lose a significant portion of their payload in serum.[8]
NHS Ester Chemistry
NHS esters are highly reactive towards primary amines (found on lysine (B10760008) residues and the N-terminus of proteins), forming stable amide bonds.[6] This method is straightforward and widely used for protein labeling. However, NHS esters are prone to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[2][15][16] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[15] Furthermore, because lysine residues are often abundant on the surface of proteins, NHS ester chemistry can lead to a heterogeneous mixture of conjugates with varying numbers of modifications at different locations.
Click Chemistry
"Click chemistry," particularly the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), offers a bio-orthogonal approach to bioconjugation.[18] This means the reactive groups (azides and strained alkynes like DBCO) are abiotic and do not react with endogenous functional groups, leading to extremely high specificity. The resulting triazole linkage is highly stable.[9][] While powerful, this method requires the introduction of an azide (B81097) or alkyne handle into one of the molecules, which may involve genetic engineering or prior chemical modification.
Visualizing the Chemistries and Workflows
To better understand the practical application and underlying principles of these crosslinking methods, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Experimental Protocols
Detailed, step-by-step protocols are essential for reproducible results. Below are example protocols for key crosslinking chemistries.
Protocol 1: Pyridyldithio Crosslinking using SPDP
This protocol describes the conjugation of a protein containing primary amines to a protein containing free sulfhydryls using N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
Materials:
-
Protein 1 (with primary amines)
-
Protein 2 (with free sulfhydryls)
-
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0
-
Desalting columns
Procedure:
-
SPDP Solution Preparation: Dissolve SPDP in anhydrous DMSO or DMF to a final concentration of 20 mM immediately before use.
-
Activation of Protein 1:
-
Dissolve Protein 1 in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the SPDP solution to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SPDP: Remove non-reacted SPDP using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation Reaction:
-
Combine the SPDP-activated Protein 1 with Protein 2 in the desired molar ratio.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted proteins.
-
Analysis: Analyze the conjugate by SDS-PAGE and/or mass spectrometry to confirm conjugation.
Protocol 2: Maleimide Crosslinking using SMCC
This protocol outlines the conjugation of an amine-containing protein to a thiol-containing protein using Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
Materials:
-
Protein 1 (with primary amines)
-
Protein 2 (with free sulfhydryls)
-
SMCC
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine- and sulfhydryl-free)
-
Desalting columns
Procedure:
-
SMCC Solution Preparation: Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Activation of Protein 1:
-
Dissolve Protein 1 in Conjugation Buffer at 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the SMCC solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Removal of Excess SMCC: Remove unreacted SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation Reaction:
-
Immediately combine the maleimide-activated Protein 1 with Protein 2.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification and Analysis: Purify and analyze the conjugate as described in Protocol 1.
Protocol 3: Copper-Free Click Chemistry (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized protein to an azide-containing molecule.
Materials:
-
Protein 1 (functionalized with DBCO)
-
Molecule 2 (functionalized with an azide)
-
Reaction Buffer: PBS, pH 7.4
-
Purification columns
Procedure:
-
Preparation of Reactants: Dissolve the DBCO-protein and the azide-molecule in the Reaction Buffer to the desired concentrations.
-
Conjugation Reaction:
-
Mix the two reactants in a 1:1 to 1:5 molar ratio (DBCO:azide).
-
Incubate at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS.
-
-
Purification and Analysis: Purify and analyze the conjugate as described in Protocol 1.
Conclusion
Pyridyldithio chemistry offers a valuable and versatile tool for bioconjugation, particularly when a cleavable disulfide linkage is desired. Its key advantages include the formation of a reducible bond, which is ideal for intracellular drug delivery, and the ability to monitor the reaction progress spectrophotometrically. While maleimide chemistry provides faster reaction kinetics, it suffers from potential instability of the thioether linkage. NHS ester chemistry is a robust method for modifying amines but can lead to heterogeneous products and is susceptible to hydrolysis. Copper-free click chemistry provides the highest specificity and stability but requires the introduction of bio-orthogonal handles. The selection of the most appropriate crosslinking chemistry ultimately depends on a thorough consideration of the specific application, the nature of the biomolecules involved, and the desired properties of the final conjugate. This guide provides the foundational data and protocols to aid researchers in making an informed decision.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. scilit.com [scilit.com]
- 18. Click Chemistry | AAT Bioquest [aatbio.com]
A Researcher's Guide to Assessing the Biological Activity of PEGylated Proteins
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein therapeutic, a process known as PEGylation, is a widely adopted strategy in drug development. This modification can significantly improve a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn reduces renal clearance and shields it from proteolytic degradation and immune recognition. The result is a longer circulating half-life, allowing for less frequent dosing and potentially improved patient compliance.
However, the addition of a PEG moiety is not without its challenges. The very mechanism that confers these benefits—the steric hindrance provided by the PEG chain—can also impact the protein's biological activity. By potentially masking the protein's active sites, PEGylation can alter its ability to bind to its target receptor, which may lead to a reduction in in vitro potency. Therefore, a thorough assessment of a PEGylated protein's biological activity is a critical step in its development.
This guide provides a comparative overview of the biological activity of native versus PEGylated proteins, supported by experimental data. It also offers detailed protocols for the key assays used in this assessment.
Quantitative Comparison of Native vs. PEGylated Proteins
The impact of PEGylation is a trade-off between potentially reduced in vitro activity and significantly enhanced in vivo stability and efficacy. The following tables summarize representative data comparing native proteins to their PEGylated counterparts.
Table 1: Comparison of In Vitro Potency
PEGylation can sterically hinder the interaction between a protein and its receptor, often leading to a higher concentration of the drug being required to achieve the same biological effect in a laboratory setting. This is reflected as an increase in the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).
| Protein | Form | Assay | EC₅₀ / IC₅₀ | Fold Change |
| Interferon-α2a | Native | Antiviral Assay | ~100 pM | - |
| PEGylated (40 kDa) | Antiviral Assay | ~700 pM | ~7-fold increase | |
| G-CSF | Native | Cell Proliferation | ~50 pM | - |
| PEGylated (20 kDa) | Cell Proliferation | ~250 pM | ~5-fold increase |
Note: The values presented are illustrative and based on trends reported in scientific literature. Actual values can vary depending on the specific protein, PEG size and chemistry, and the assay conditions.
Table 2: Comparison of In Vivo Efficacy
Despite a potential decrease in in vitro potency, the extended half-life of PEGylated proteins often leads to superior efficacy in vivo. The prolonged exposure of the target tissue to the therapeutic can more than compensate for a modest reduction in binding affinity. A common example is the comparison between filgrastim (B1168352) (native G-CSF) and pegfilgrastim (PEGylated G-CSF) in treating chemotherapy-induced neutropenia.
| Therapy | Form | Indication | Efficacy Endpoint | Result |
| Filgrastim | Native G-CSF | Chemotherapy-Induced Neutropenia | Incidence of Febrile Neutropenia (FN) | Higher Incidence |
| Pegfilgrastim | PEGylated G-CSF | Chemotherapy-Induced Neutropenia | Incidence of Febrile Neutropenia (FN) | Statistically significant reduction in FN rates compared to Filgrastim.[1][2] |
| Interferon-α2a | Native | Human Melanoma Xenograft | Tumor Weight Reduction | 67% reduction |
| Pegylated IFN-α2a | PEGylated | Human Melanoma Xenograft | Tumor Weight Reduction | 61% reduction (functionally equivalent with less frequent dosing)[3] |
Table 3: Comparison of Pharmacokinetic (PK) Parameters
The primary motivation for PEGylation is the dramatic improvement in a protein's pharmacokinetic profile. This is characterized by a significantly longer elimination half-life (t½) and a reduced clearance rate from the body.
| Protein | Form | Half-life (t½) | Clearance (CL) | Source |
| Interferon-α2b | Native | ~4 hours | ~10x higher | [4] |
| PEGylated (12 kDa) | ~40 hours | ~10x lower | [4] | |
| Interferon-α2a | Native | ~5 hours | - | [5] |
| PEGylated (40 kDa) | ~65-72 hours | - | [5] |
Visualizing Key Concepts and Workflows
Caption: Schematic of a native protein versus a PEGylated protein.
Caption: Workflow for assessing the biological activity of PEGylated proteins.
Caption: Potential steric hindrance effect of PEGylation on receptor binding.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments.
In Vitro Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is commonly used to determine the EC₅₀ of growth factors or the IC₅₀ of cytotoxic agents.
Objective: To quantify the dose-dependent effect of a native vs. PEGylated protein on cell proliferation or viability.
Materials:
-
96-well flat-bottom cell culture plates
-
Appropriate cell line (e.g., G-NFS-60 for G-CSF)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6][7]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
Compound Preparation: Prepare serial dilutions of the native and PEGylated proteins in culture medium.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared protein dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no protein (negative control).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7] During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the absorbance against the log of the protein concentration and use non-linear regression to calculate the EC₅₀/IC₅₀ value.
Receptor-Ligand Binding Assay (ELISA-based)
This assay quantifies the binding affinity of the native and PEGylated protein to its immobilized receptor. A decrease in binding affinity for the PEGylated version is often observed.
Objective: To determine and compare the dissociation constant (Kd) of a native vs. PEGylated protein to its receptor.
Materials:
-
96-well high-binding ELISA plate
-
Recombinant receptor
-
Native and PEGylated proteins (ligands)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the protein or a tag (e.g., anti-His antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Receptor Coating: Dilute the recombinant receptor in coating buffer (e.g., 1-2 µg/mL). Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing and Blocking: The next day, wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Ligand Binding: Wash the plate three times. Prepare serial dilutions of the native and PEGylated proteins in a binding buffer (e.g., PBS with 0.1% BSA). Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the log of the ligand concentration. Use a non-linear regression model (e.g., one-site binding) to calculate the Kd value.
In Vivo Efficacy (Tumor Xenograft Model)
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a protein therapeutic in an immunodeficient mouse model.
Objective: To compare the ability of native vs. PEGylated protein to inhibit tumor growth in vivo.
Materials:
-
Immunodeficient mice (e.g., Nude or SCID), typically 4-6 weeks old
-
Human cancer cell line (e.g., HAK-1B hepatocellular carcinoma cells)
-
Sterile PBS and cell culture medium
-
Native and PEGylated proteins formulated for injection
-
Syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in sterile PBS or serum-free medium at a specific concentration (e.g., 3-5 x 10⁶ cells per 100-200 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Native Protein, PEGylated Protein).
-
Dosing: Administer the proteins according to the study design. For example, the native protein might be dosed daily, while the PEGylated protein is dosed once weekly via subcutaneous or intravenous injection.
-
Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a specified duration.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors. Plot the mean tumor volume and body weight for each group over time. Perform statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy between the treatment groups.
In Vivo Pharmacokinetic (PK) Study
This protocol provides a framework for determining the PK parameters of a protein therapeutic in rodents.
Objective: To determine and compare the pharmacokinetic profiles (e.g., t½, CL, AUC) of a native vs. PEGylated protein.
Materials:
-
Mice or rats
-
Native and PEGylated proteins formulated for injection
-
Dosing and blood collection supplies
-
Anticoagulant (e.g., EDTA or heparin)
-
Centrifuge for plasma separation
-
Analytical method for protein quantification (e.g., ELISA)
Procedure:
-
Animal Dosing: Administer a single dose of the native or PEGylated protein to each animal, typically via intravenous (IV) injection for determining clearance and half-life.
-
Blood Sampling: Collect blood samples at multiple time points post-injection. A typical schedule for a native protein might be 5, 15, 30, 60, 120, and 240 minutes. For a PEGylated protein, this would be extended significantly (e.g., 1, 4, 8, 24, 48, 96, 168 hours).
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant. Centrifuge the samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the protein in each plasma sample using a validated analytical method, such as an ELISA.
-
Data Analysis: Plot the plasma concentration of the protein versus time. Use specialized PK software to calculate key parameters, including:
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
References
- 1. Improving the Therapeutic Potential of G-CSF through Compact Circular PEGylation Based on Orthogonal Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pegylated and conventional interferon-alpha induce comparable transcriptional responses and inhibition of tumor growth in a human melanoma SCID mouse xenotransplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral effect of peginterferon alfa-2b and alfa-2a compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of pegylated interferons: what is misleading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and pharmacokinetics and pharmacodynamics of pegylated interferon alfa-2a (40 kD) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiol-Reactive Groups for Bioconjugation
For researchers, scientists, and drug development professionals, the selective modification of proteins and other biomolecules is a cornerstone of innovation. Thiol-reactive chemistry, which targets the sulfhydryl groups of cysteine residues, offers a powerful tool for creating precisely engineered bioconjugates for a vast array of applications, from antibody-drug conjugates (ADCs) to fluorescently labeled probes for cellular imaging.
This guide provides an objective, data-driven comparison of the most common thiol-reactive groups, summarizing their performance, stability, and reaction kinetics. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies and select the optimal reagent for their specific needs.
Thiol-Reactive Chemistries: An Overview
The most prevalent classes of thiol-reactive functional groups used in bioconjugation are maleimides, iodoacetamides, and vinyl sulfones. Each group reacts with thiols through a distinct mechanism, resulting in different reaction rates, bond stabilities, and potential for off-target reactions.
-
Maleimides react with thiols via a Michael addition reaction, forming a stable thioether bond. This reaction is known for its high specificity and rapid kinetics at neutral pH.[1][2]
-
Iodoacetamides undergo a nucleophilic substitution (SN2) reaction with thiols, resulting in a very stable thioether linkage.[3]
-
Vinyl sulfones also react through a Michael addition mechanism, forming a stable and irreversible thioether bond.[4]
Quantitative Performance Comparison
The selection of a thiol-reactive group is a critical decision that significantly influences the outcome of a bioconjugation experiment. The ideal reagent should exhibit high reactivity and selectivity towards thiols while ensuring the stability of the final conjugate. The following tables provide a summary of quantitative data for the most common thiol-reactive groups.
| Thiol-Reactive Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal pH | Key Characteristics |
| N-alkyl Maleimide | ~10² - 10⁴[5][6] | 6.5 - 7.5 | Fast reaction kinetics, high thiol specificity at neutral pH.[3] |
| Iodoacetamide | ~10¹ - 10²[3] | 7.0 - 8.5 | Forms a highly stable thioether bond. |
| Vinyl Sulfone | ~10¹ - 10²[3] | 7.0 - 9.0 | Forms a stable, irreversible thioether bond; generally slower than maleimides.[4] |
Note: Rate constants can vary depending on the specific reactants, solvent, and temperature.
| Thiol-Reactive Group | Conjugate Stability | Key Considerations |
| N-alkyl Maleimide | Moderate | The resulting succinimide (B58015) ring is susceptible to hydrolysis and retro-Michael addition, which can lead to deconjugation, especially in the presence of other thiols like glutathione (B108866).[1][7] The half-life of a maleimide-cysteine conjugate in human plasma can be as low as 4.3 hours.[7] |
| Iodoacetamide | High | The thioether bond is generally considered more stable and less prone to reversal compared to the maleimide-thiol adduct. |
| Vinyl Sulfone | High | Forms a stable, irreversible thioether bond. Mono-sulfone-PEG conjugates have shown high stability, with over 95% of the conjugate remaining intact after seven days at 37°C in the presence of 1 mM glutathione.[8] |
Experimental Protocols
To facilitate the direct comparison of different thiol-reactive groups, detailed protocols for key experiments are provided below.
Protocol for Determining Second-Order Rate Constants
This protocol outlines a general method for determining the second-order rate constant of a thiol-reactive probe with a model thiol compound, such as glutathione (GSH), using a UV-Vis spectrophotometer.
Materials:
-
Thiol-reactive probe (e.g., maleimide, iodoacetamide, or vinyl sulfone derivative)
-
Glutathione (GSH)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the thiol-reactive probe in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of GSH in the reaction buffer. The concentration of GSH should be in excess of the probe concentration.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the thiol-reactive probe.
-
Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).
-
-
Kinetic Measurement:
-
Add the reaction buffer and the GSH solution to a quartz cuvette and place it in the spectrophotometer to obtain a baseline reading.
-
Initiate the reaction by adding a small volume of the thiol-reactive probe stock solution to the cuvette.
-
Immediately start recording the absorbance at the predetermined wavelength over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (GSH concentration ≥ 10-fold higher than the probe concentration), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a single exponential decay equation.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of GSH.[9][10]
-
Protocol for Assessing Conjugate Stability in Serum
This protocol describes a method for evaluating the stability of a bioconjugate in serum by monitoring the amount of intact conjugate over time using LC-MS.
Materials:
-
Purified bioconjugate (e.g., antibody-drug conjugate)
-
Human or animal serum
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Affinity purification beads (e.g., Protein A/G) for antibody-based conjugates
-
LC-MS system
Procedure:
-
Incubation:
-
Incubate the bioconjugate in serum at 37°C. It is recommended to also run a control incubation in PBS.
-
At various time points (e.g., 0, 24, 48, 96 hours), withdraw an aliquot of the incubation mixture.
-
-
Sample Preparation:
-
LC-MS Analysis:
-
Data Analysis:
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate the half-life of the conjugate in serum.[13]
-
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key biological pathway where thiol-reactive probes are employed and a general experimental workflow.
References
- 1. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Khan Academy [khanacademy.org]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Safety Operating Guide
Proper Disposal of (2-Pyridyldithio)-PEG6 Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step instructions for the proper disposal of (2-Pyridyldithio)-PEG6 acid, aligning with standard laboratory safety and chemical handling protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this includes, but is not limited to, wearing tightly fitting safety goggles, chemical-impermeable gloves, and fire- or flame-resistant and impervious clothing.[1] All handling should occur in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
II. Waste Classification and Segregation
This compound should be treated as chemical waste. It is crucial to prevent its release into the environment; therefore, it must not be discharged into drains or disposed of with regular trash.[1]
Key Principles for Segregation:
-
Separate Containers: Store waste this compound in a dedicated, properly sealed, and clearly labeled waste container.[2]
-
Avoid Mixing: Do not mix this waste with incompatible materials. As a general rule, keep different classes of chemical waste separate to prevent unintended reactions.[3][4] For instance, store it separately from strong acids, bases, and oxidizers.[5]
-
Labeling: The waste container must be accurately labeled with its contents, including the full chemical name "this compound" and approximate concentration or quantity.
III. Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed chemical waste disposal contractor or an institution's Environmental Health and Safety (EHS) office.
Step 1: Collection of Waste
-
Carefully transfer any unused or waste this compound, whether in solid or solution form, into a designated hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., glass or a suitable plastic) and has a tightly fitting cap to prevent leaks or spills.[2][4]
Step 2: Rinsing Contaminated Containers
-
Thoroughly empty any original containers of the chemical.[3]
-
The first rinse of an empty container must be collected and disposed of as hazardous waste.[3] For highly toxic chemicals, the first three rinses should be collected.[3]
-
After appropriate rinsing, the container can be disposed of according to institutional policies for non-hazardous lab glass or plastic.[4]
Step 3: Temporary On-site Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area until it can be collected.[1][2]
-
This storage area should be away from incompatible chemicals and general laboratory traffic.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.[6]
-
Follow all institutional and local regulations for the handover of chemical waste.[7]
While polyethylene (B3416737) glycol (PEG) itself is considered readily biodegradable, the presence of the pyridyldithio group necessitates handling this compound as regulated chemical waste.[7] It is essential to avoid releasing it into wastewater systems to prevent potential impacts on wastewater treatment processes.[7]
IV. Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, collect the spilled material.[1][8] For solid spills, sweep up and place into a suitable container for disposal.[5] Avoid creating dust.[1]
-
Prevent the spilled chemical from entering drains.[1]
-
Clean the affected area thoroughly.
-
All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Operational Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. targetmol.com [targetmol.com]
- 2. ptb.de [ptb.de]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. fishersci.com [fishersci.com]
- 6. essr.umd.edu [essr.umd.edu]
- 7. youtube.com [youtube.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
